molecular formula C9H13N3O2S B1602904 Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate CAS No. 726185-68-8

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Cat. No.: B1602904
CAS No.: 726185-68-8
M. Wt: 227.29 g/mol
InChI Key: NWHPWSRLTNLURY-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C9H13N3O2S and its molecular weight is 227.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-14-8(13)7-6-11-9(15-7)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHPWSRLTNLURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628530
Record name Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
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Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726185-68-8
Record name Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Intermediate

Core Chemical Identity

At its heart, Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a piperazine moiety and at the 5-position with a methyl carboxylate group. This unique arrangement of functional groups imbues it with a specific set of chemical characteristics that are highly valuable in the synthesis of more complex molecules.

Property Value Source
CAS Number 726185-68-8[1][2]
Molecular Formula C₉H₁₃N₃O₂S[1]
Molecular Weight 227.28 g/mol [1]
Canonical SMILES COC(=O)C1=CSC(=N1)N2CCNCC2[1]
Storage Temperature 2-8°C[2][3]

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Synthetic Pathways: A Deductive Approach

A direct, published synthesis protocol for this compound is not readily found. However, based on established methodologies for the synthesis of analogous 2-aminothiazole derivatives, a highly plausible and efficient synthetic route can be proposed. The most logical approach involves a two-step process:

  • Nucleophilic Aromatic Substitution: Reaction of a suitable 2-halothiazole-5-carboxylate with N-Boc-piperazine.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

This strategy is favored in medicinal chemistry due to the high yields and clean reactions associated with both steps. The Boc-protecting group is crucial for preventing side reactions and controlling the reactivity of the piperazine nitrogens.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of tert-butyl 4-(5-(methoxycarbonyl)thiazol-2-yl)piperazine-1-carboxylate

  • Rationale: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the carboxylate group at the 5-position of the thiazole ring activates the 2-position for nucleophilic attack by the secondary amine of N-Boc-piperazine. A common starting material for this reaction is methyl 2-chlorothiazole-5-carboxylate or methyl 2-bromothiazole-5-carboxylate.

  • Procedure:

    • To a solution of methyl 2-chlorothiazole-5-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-Boc-piperazine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(5-(methoxycarbonyl)thiazol-2-yl)piperazine-1-carboxylate.

Step 2: Synthesis of this compound (Final Product)

  • Rationale: The Boc group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[4]

  • Procedure:

    • Dissolve the purified tert-butyl 4-(5-(methoxycarbonyl)thiazol-2-yl)piperazine-1-carboxylate (1.0 eq) from Step 1 in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M HCl in dioxane).

    • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The product will likely be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the residue in water and basify with a suitable base such as saturated sodium bicarbonate solution until the pH is > 8.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Diagram: Proposed Synthetic Workflow

G A Methyl 2-chlorothiazole-5-carboxylate + N-Boc-piperazine B Nucleophilic Aromatic Substitution (DMF, DIPEA, 80-100°C) A->B C tert-butyl 4-(5-(methoxycarbonyl)thiazol-2-yl) piperazine-1-carboxylate B->C D Acidic Deprotection (TFA or HCl in Dioxane) C->D E This compound (as salt) D->E F Basic Workup (e.g., NaHCO3) E->F G This compound (Free Base) F->G

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three primary functional groups: the piperazine moiety, the thiazole ring, and the methyl ester.

  • Piperazine Moiety: The secondary amine in the piperazine ring is the most reactive site for nucleophilic reactions. It can be readily acylated, alkylated, sulfonylated, or used in reductive amination reactions to introduce a wide variety of substituents. This versatility is a key reason for its utility as a synthetic intermediate in drug discovery. The piperazine ring is a common pharmacophore found in many clinically approved drugs, often contributing to improved pharmacokinetic properties.[1]

  • Thiazole Ring: The thiazole ring is an important heterocyclic scaffold in medicinal chemistry, found in numerous drugs and biologically active compounds.[5] It is generally stable to a range of reaction conditions. The electron-donating piperazine group at the 2-position and the electron-withdrawing carboxylate at the 5-position modulate the electron density of the ring, influencing its reactivity in, for example, electrophilic aromatic substitution, although such reactions are less common than modifications to the piperazine nitrogen. The thiazole nucleus is known to be a key component in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[5]

  • Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common transformation in the synthesis of drug candidates. The ester can also be reduced to a primary alcohol.

Potential Applications:

Given its structure, this compound is an ideal starting material for the synthesis of libraries of compounds for screening in various therapeutic areas. The piperazine nitrogen allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR). Its potential applications as an intermediate are broad, with particular relevance to the development of:

  • Kinase Inhibitors: Many kinase inhibitors incorporate a piperazine moiety for interaction with the solvent-exposed region of the kinase active site.

  • Central Nervous System (CNS) Agents: The piperazine scaffold is prevalent in drugs targeting CNS receptors.

  • Antiviral and Antibacterial Agents: Thiazole and piperazine-containing compounds have shown promise as antimicrobial agents.[5]

Spectroscopic and Physical Properties: An Educated Prediction

Predicted Spectroscopic Data:

  • ¹H NMR:

    • A singlet for the thiazole proton (C4-H) is expected in the aromatic region, likely around 7.5-8.0 ppm.

    • A singlet for the methyl ester protons (-OCH₃) would appear around 3.8-4.0 ppm.

    • The piperazine protons will likely appear as two multiplets, corresponding to the protons adjacent to the thiazole ring and those adjacent to the secondary amine. These are expected in the range of 3.0-3.8 ppm.

    • A broad singlet for the N-H proton of the piperazine ring, which would be exchangeable with D₂O.

  • ¹³C NMR:

    • The carbonyl carbon of the ester will be the most downfield signal, expected around 160-165 ppm.

    • Carbons of the thiazole ring will appear in the aromatic region (approximately 110-170 ppm).

    • The methyl carbon of the ester will be around 50-55 ppm.

    • The piperazine carbons will show signals in the 40-55 ppm range.

  • Mass Spectrometry (MS):

    • The ESI+ spectrum would be expected to show a prominent [M+H]⁺ ion at m/z 228.28.

  • Infrared (IR) Spectroscopy:

    • A characteristic C=O stretch for the ester at approximately 1700-1720 cm⁻¹.

    • N-H stretching for the secondary amine in the piperazine ring around 3300-3500 cm⁻¹.

    • C-N and C-S stretching bands associated with the thiazole and piperazine rings.

Predicted Physical Properties:

  • Appearance: Likely a solid at room temperature, possibly a crystalline powder, with a color ranging from off-white to yellow or brown, which is common for such heterocyclic compounds.[6]

  • Solubility: Expected to be soluble in polar organic solvents such as methanol, DMSO, and DMF. Its solubility in water is likely to be pH-dependent, increasing in acidic conditions due to the protonation of the piperazine nitrogens.

  • Melting Point: Difficult to predict with high accuracy, but based on similar structures, it would likely be in the range of 100-200°C.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a valuable, albeit under-documented, chemical intermediate. Its strategic combination of a reactive piperazine handle, a stable thiazole core, and a modifiable ester group makes it a highly attractive starting point for the synthesis of diverse compound libraries. Researchers and drug development professionals can leverage the predictable reactivity of this molecule to efficiently construct novel chemical entities with the potential for a wide range of therapeutic applications. While a dedicated and detailed public dossier on this compound is yet to be compiled, the principles of organic chemistry and the wealth of literature on related structures provide a solid foundation for its successful utilization in the ongoing quest for new medicines.

References

  • Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. (n.d.).
  • Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem. (n.d.). Retrieved from [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. (n.d.). Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]

  • This compound. (n.d.).
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  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC - PubMed Central. (2025, December 2). Retrieved from [Link]

  • Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | C14H16N2O3 - PubChem. (n.d.). Retrieved from [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023, December 12). Retrieved from [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS - Farmacia Journal. (n.d.). Retrieved from [Link]

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  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Publishing. (2024, August 9). Retrieved from [Link]

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Sources

A Technical Guide to the Structural Elucidation of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate (C₉H₁₃N₃O₂S). Intended for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of techniques. It details the strategic integration of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is rationalized to demonstrate how a confluence of orthogonal analytical techniques provides an unambiguous, self-validating confirmation of the molecular structure. We present not only the expected data but also the causality behind the analytical choices, detailed experimental protocols, and the logic of spectral interpretation.

Introduction: The Rationale for a Multi-Faceted Approach

The molecule, this compound, is a heterocyclic compound featuring a thiazole core, a piperazine substituent, and a methyl ester group. Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Before any biological or further synthetic work can be undertaken, absolute confirmation of its structure is paramount. No single analytical technique can provide this confirmation. Instead, a logical workflow that pieces together different types of structural information is required.

The strategy is as follows:

  • Mass Spectrometry (MS): To determine the molecular weight and, crucially, the elemental formula. This provides the fundamental "parts list" of atoms.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present (e.g., C=O, N-H). This confirms that the major chemical bond types are accounted for.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise connectivity of the atoms. ¹H NMR reveals the proton environment and neighboring protons, ¹³C NMR identifies all unique carbon atoms, and 2D NMR experiments (COSY and HSQC) definitively link the proton and carbon frameworks together.

This guide will walk through each of these stages, providing both the theoretical underpinnings and practical, field-tested protocols.

Foundational Analysis: Molecular Formula Determination via HRMS

The first and most critical step is to confirm the elemental composition. While low-resolution mass spectrometry provides the nominal mass, it cannot distinguish between isobaric compounds (different formulas with the same whole-number mass).[3] High-Resolution Mass Spectrometry (HRMS) provides mass accuracy to within a few parts per million (ppm), enabling the unambiguous determination of the molecular formula.[4][5]

For this compound, the expected molecular formula is C₉H₁₃N₃O₂S.

AtomCountExact Mass (Da)Total Mass (Da)
¹²C912.000000108.000000
¹H131.00782513.101725
¹⁴N314.00307442.009222
¹⁶O215.99491531.989830
³²S131.97207131.972071
Total Calculated Exact Mass 227.073148

An experimental HRMS result matching this calculated mass to within 5 ppm provides extremely high confidence in the elemental formula.[6]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the piperazine nitrogen is readily protonated.

    • Observation: Expect to see the protonated molecular ion [M+H]⁺ at m/z 228.080973.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Compare the measured m/z of the most intense peak in the isotopic cluster to the calculated exact mass. The instrument software will typically provide a formula match with an associated error value in ppm.[7]

Data Interpretation and Fragmentation

In addition to the molecular ion, mass spectrometry provides structural clues through fragmentation patterns.[8] For this molecule, characteristic fragmentation would involve cleavage of the piperazine ring or the bond connecting it to the thiazole.[9][10] Common fragments might include the loss of the piperazine moiety or cleavages within the ring itself.

Functional Group Identification: FTIR Spectroscopy

With the elemental formula established, Fourier-Transform Infrared (FTIR) spectroscopy is used to quickly confirm the presence of key functional groups. This technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Expected Absorption Bands
Functional GroupBondExpected Wavenumber (cm⁻¹)Rationale
Secondary AmineN-H Stretch~3300 (broad)Characteristic of the piperazine N-H group.
Ester CarbonylC=O Stretch~1720 (strong)Strong, sharp peak indicative of the methyl ester.[11]
Thiazole RingC=N, C=C Stretch~1620-1500Aromatic/heteroaromatic ring stretches.[12][13]
Ester C-OC-O Stretch~1250 (strong)Characteristic stretch for the ester linkage.
Experimental Protocol: FTIR Analysis
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify major peaks and compare them to established correlation tables to confirm the presence of the expected functional groups.[14]

The combined data from HRMS and FTIR confirm we have a molecule with the formula C₉H₁₃N₃O₂S containing an N-H group, a C=O group, and a heteroaromatic system. The next step is to assemble these pieces.

Structural Assembly: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. We will use ¹H NMR, ¹³C NMR, and 2D correlation experiments to build the final structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆.[15][16] DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to ensure the N-H proton is observable. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (protons on adjacent carbons).[17][18]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.[17][18]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data (in DMSO-d₆)

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
a Thiazole H-4~8.1Singlet (s)1HThe sole proton on the electron-deficient thiazole ring is highly deshielded.[19]
b -COOCH₃~3.8Singlet (s)3HTypical chemical shift for methyl ester protons.[20]
c Piperazine -N-CH ₂-~3.5Triplet (t)4HProtons adjacent to the thiazole nitrogen are deshielded.
d Piperazine -NH -CH ₂-~2.9Triplet (t)4HProtons adjacent to the secondary amine.
e Piperazine NH VariableBroad Singlet (br s)1HExchangeable proton; shift is concentration and temperature dependent.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

AssignmentPredicted δ (ppm)Rationale
Thiazole C2~170Carbon double-bonded to two heteroatoms (N and S) is highly deshielded.[21]
Ester C=O~162Typical chemical shift for an ester carbonyl carbon.
Thiazole C5~145Carbon attached to the ester group.
Thiazole C4~125The CH carbon of the thiazole ring.[22]
-COOCH₃~52Typical methyl ester carbon shift.
Piperazine -N-C H₂-~50Carbons adjacent to the thiazole ring.
Piperazine -NH-C H₂-~45Carbons adjacent to the secondary amine.
2D NMR: Connecting the Pieces

While 1D spectra provide strong evidence, 2D experiments provide definitive proof of connectivity.[23][24]

  • COSY: A cross-peak between the proton signals at ~3.5 ppm (c ) and ~2.9 ppm (d ) would confirm that these two sets of piperazine protons are on adjacent carbons, validating the piperazine ring structure.

  • HSQC: This experiment correlates each proton signal with the carbon signal it is directly attached to. For example, it would show a correlation between the proton at ~8.1 ppm (a ) and the carbon at ~125 ppm (Thiazole C4), and between the methyl protons at ~3.8 ppm (b ) and the methyl carbon at ~52 ppm. This unambiguously links the proton and carbon assignments.

Integrated Structure Confirmation

The final structure is confirmed by the convergence of all analytical data. The process is a self-validating logical loop.

G cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS HRMS Data m/z = 228.080973 [M+H]⁺ Formula Elemental Formula C₉H₁₃N₃O₂S MS->Formula Exact Mass Match (<5ppm) Conclusion Unambiguous Structure Confirmed: This compound Formula->Conclusion IR FTIR Spectrum FuncGroups Functional Groups • N-H (~3300 cm⁻¹) • C=O (~1720 cm⁻¹) • C=N/C=C (~1550 cm⁻¹) IR->FuncGroups Peak Identification FuncGroups->Conclusion NMR_1D 1D NMR ¹H & ¹³C Connectivity Atomic Connectivity Map (H-H & C-H) NMR_1D->Connectivity NMR_2D 2D NMR COSY & HSQC NMR_2D->Connectivity Correlation Connectivity->Conclusion

The HRMS provides the exact atomic composition. The FTIR confirms the presence of the expected functional groups (amine, ester, thiazole). The comprehensive NMR data then acts as the final arbiter, assembling these pieces into a single, unique constitutional isomer that is consistent with all observed data. The combination of these orthogonal techniques leaves no ambiguity as to the identity of the synthesized compound.

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An In-Depth Technical Guide to Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate (CAS Number: 726185-68-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of methyl 2-(piperazin-1-yl)thiazole-5-carboxylate, registered under CAS number 726185-68-8. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and insights into this heterocyclic compound. While specific experimental data for this exact molecule remains limited in publicly accessible literature, this guide synthesizes available information on closely related analogues to provide a predictive framework for its characteristics and potential applications.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring substituted with a piperazine moiety at the 2-position and a methyl carboxylate group at the 5-position. The integration of the thiazole and piperazine scaffolds suggests potential for diverse biological activities, as these motifs are prevalent in a wide range of pharmacologically active molecules. Thiazole derivatives are known for their broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. Similarly, the piperazine ring is a common functional group in many approved drugs, contributing to improved pharmacokinetic profiles and receptor interactions[3][4][5]. This guide aims to consolidate the known information about CAS 726185-68-8 and to extrapolate its likely properties and synthetic routes based on established chemical principles and data from analogous structures.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure and information from suppliers, the following data has been compiled.

PropertyValueSource
CAS Number 726185-68-8[6]
Molecular Formula C₉H₁₃N₃O₂S[6]
Molecular Weight 227.28 g/mol [6]
Appearance Not specified (likely a solid)Inferred
Boiling Point Not determined[6]
Melting Point Not determined
Solubility Not determined
Storage Conditions Sealed in a dry environment at 2-8°C[7][8]

Synthesis and Characterization

A likely synthetic pathway would involve the nucleophilic aromatic substitution of a suitable 2-halo-thiazole-5-carboxylate with piperazine. The general workflow for such a synthesis is depicted below.

G cluster_0 Synthesis Workflow A Starting Material: Methyl 2-bromo-1,3-thiazole-5-carboxylate C Reaction: Nucleophilic Aromatic Substitution A->C B Reagent: Piperazine B->C D Product: This compound C->D Base, Solvent E Purification: Chromatography/Recrystallization D->E F Characterization: NMR, MS, IR E->F

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of this compound. This should be adapted and optimized based on laboratory findings.

Materials:

  • Methyl 2-bromo-1,3-thiazole-5-carboxylate

  • Piperazine (excess)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • A non-nucleophilic base (e.g., Potassium carbonate or Diisopropylethylamine)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of methyl 2-bromo-1,3-thiazole-5-carboxylate in the chosen anhydrous solvent, add an excess of piperazine (typically 2-3 equivalents).

  • Add the base to the reaction mixture.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the thiazole, piperazine, and methyl ester protons and carbons, with characteristic chemical shifts and coupling constants[4][9][10].

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O of the ester, C=N of the thiazole ring, and N-H of the piperazine.

Potential Biological Activity and Applications

While no specific biological data for this compound has been found, the constituent chemical moieties are present in numerous biologically active compounds.

  • Anticancer Potential: Many thiazole derivatives, including those with piperazine substituents, have been investigated as anticancer agents[11][12][13][14]. For instance, Dasatinib, a potent tyrosine kinase inhibitor, features a 2-aminothiazole core. It is plausible that this compound could serve as a scaffold or intermediate for the synthesis of novel kinase inhibitors or other anticancer agents.

  • Anti-inflammatory Activity: Thiazole-containing compounds have also been explored for their anti-inflammatory properties, with some derivatives showing selective inhibition of cyclooxygenase (COX) enzymes[15]. The piperazine moiety is also found in some anti-inflammatory drugs.

  • Central Nervous System (CNS) Activity: A Thai chemical supplier suggests that the compound is used in pharmaceutical research as a precursor for compounds with potential activity on the central nervous system, such as antidepressants, anxiolytics, or antipsychotics, due to the potential of the piperazine and thiazole structures to interact with receptors in the brain[16].

The following diagram illustrates the potential areas of biological investigation for this compound.

G cluster_0 Potential Biological Relevance A This compound (CAS 726185-68-8) B Anticancer Research (e.g., Kinase Inhibition) A->B C Anti-inflammatory Studies (e.g., COX Inhibition) A->C D CNS Drug Discovery (e.g., Receptor Binding) A->D E Intermediate for SAR Studies A->E

Caption: Potential research applications of this compound.

Safety and Handling

Specific safety and handling information for this compound is not detailed in publicly available safety data sheets. However, based on general laboratory practice for handling novel chemical entities, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C[7][8].

  • Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound (CAS 726185-68-8) is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug development. While detailed experimental data is currently sparse, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and highlights its potential biological relevance based on the activities of related compounds. Further research is warranted to fully elucidate the chemical and biological profile of this molecule and to explore its potential as a lead compound or intermediate in the development of new therapeutic agents.

References

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Sources

Whitepaper: A Prospective Analysis of the Therapeutic Targets of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate (MPTC) is a small molecule featuring a 2-(piperazin-1-yl)thiazole core. While direct biological data for MPTC is not publicly available, its chemical architecture represents a "privileged scaffold" in modern medicinal chemistry. This scaffold is present in numerous compounds with demonstrated and potent biological activities across diverse therapeutic areas. This guide provides a prospective analysis, based on extensive literature precedent for analogous structures, to identify and prioritize the most promising therapeutic targets for MPTC. We hypothesize three primary target classes for which this scaffold has shown significant promise: Protein Kinases in oncology, G-Protein Coupled Receptors (GPCRs) in neuroscience, and Cholinesterases in neurodegenerative disorders. For each class, this document outlines the scientific rationale, proposes specific molecular targets, and provides detailed, field-proven experimental workflows for validation.

Introduction: The 2-(Piperazin-1-yl)thiazole Scaffold, a Versatile Pharmacophore

The chemical structure of MPTC combines two key heterocyclic moieties: a thiazole ring and a piperazine ring. This combination has proven to be a highly successful strategy in drug discovery.

  • The Thiazole Ring: This five-membered heterocycle is a crucial component in a multitude of FDA-approved drugs, including the kinase inhibitors Dasatinib and Dabrafenib.[1][2] Its electronic properties and ability to form key hydrogen bonds make it an effective hinge-binding motif for enzymes like protein kinases.[3]

  • The Piperazine Ring: As one of the most prevalent scaffolds in medicinal chemistry, the piperazine nucleus is a cornerstone of drug design, particularly for targeting the central nervous system (CNS).[4][5] Its inclusion in a molecule often confers favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and provides a versatile vector for chemical modification to fine-tune target affinity and selectivity.[5]

The convergence of these two moieties in MPTC creates a molecule with significant potential for biological activity. This guide serves as a strategic roadmap for elucidating this potential by proposing a logical, evidence-based screening and validation cascade.

Target Class I: Protein Kinase Inhibition in Oncology

The 2-aminothiazole scaffold is a well-established template for potent kinase inhibitors.[3] The FDA-approved dual Src/Abl kinase inhibitor, Dasatinib, features a 2-aminothiazole core, underscoring the clinical relevance of this chemical class.[6] Numerous studies have demonstrated that conjugating this core with a piperazine moiety yields compounds with significant antiproliferative activity against various cancer cell lines, often through the inhibition of key oncogenic kinases.[1][7][8]

Hypothesized Kinase Targets: Based on literature precedent for this scaffold, a primary screening panel for MPTC should include, but not be limited to:

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2, a key mediator of tumor angiogenesis.[1]

  • Src Family Kinases (e.g., Src, Lck): Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[3]

  • Abl Kinase: A tyrosine kinase whose hyperactivity drives chronic myelogenous leukemia (CML).[6]

  • EGFR: Epidermal Growth Factor Receptor, a driver in many solid tumors, including lung and colon cancer.[9][10]

Proposed Mechanism of Action: Kinase Inhibition

MPTC likely acts as an ATP-competitive inhibitor, binding to the kinase hinge region via its thiazole core, thereby blocking downstream phosphorylation events that drive cell proliferation.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPTC MPTC EGFR EGFR (Receptor Tyrosine Kinase) MPTC->EGFR Inhibition Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling cascade by MPTC.

Experimental Validation Workflow

A tiered approach is recommended, starting with broad biochemical screening followed by cell-based validation of promising hits.

screening_workflow_kinase start MPTC Compound panel Biochemical Kinase Panel Screen (e.g., 96-well format, IC50 determination) start->panel hit_id Identify Potent Hits (IC50 < 1 µM) panel->hit_id cell_assay Cellular Proliferation Assay (e.g., MTT/SRB on relevant cancer lines) hit_id->cell_assay Hits end Lead Candidate hit_id->end No Hits target_validation Target Engagement Assay (e.g., Western Blot for p-ERK) cell_assay->target_validation target_validation->end

Caption: Experimental workflow for validating MPTC as a kinase inhibitor.

Protocol 1: In Vitro Kinase Panel Screening

Objective: To determine the inhibitory concentration (IC50) of MPTC against a panel of purified protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of MPTC in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well plate.

  • Assay Plate Setup: In a suitable assay plate (e.g., 384-well), add the kinase, a fluorescently-labeled peptide substrate, and ATP. The ATP concentration should be set at or near the Km for each specific kinase to ensure competitive binding can be accurately measured.

  • Initiate Reaction: Add the diluted MPTC or vehicle control (DMSO) to the assay wells to initiate the kinase reaction. A known inhibitor for each kinase should be run as a positive control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Readout: Terminate the reaction by adding a stop solution. Read the plate on a suitable instrument that can measure the ratio of phosphorylated to unphosphorylated substrate.

  • Data Analysis: Convert the readout to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of MPTC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of a potent, known inhibitor as a positive control validates that the assay is responsive. The vehicle control establishes the 0% inhibition baseline.

Protocol 2: Cellular Proliferation Assay (SRB Method)

Objective: To measure the growth inhibitory (GI50) effect of MPTC on cancer cell lines relevant to the identified kinase hits.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., HCT-116 for colorectal cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of MPTC for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dasatinib).

  • Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid and stain for 30 minutes.

  • Destaining and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Readout: Measure the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50, the concentration causing 50% inhibition of cell growth.

Table 1: Hypothetical Screening Data for MPTC

Target KinaseIC50 (nM)Relevant Cancer Cell LineGI50 (nM)
VEGFR-245HUVEC150
Src120HT-29450
Abl>10,000K562>10,000
EGFR85A549210

Target Class II: G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are the largest family of transmembrane proteins and proven drug targets.[11] Allosteric modulation, which involves binding to a site distinct from the endogenous ligand binding site, offers a sophisticated mechanism for fine-tuning receptor signaling with potentially fewer side effects.[11][12] The piperazine scaffold is a hallmark of many GPCR-targeting drugs. Furthermore, literature on related thiazole-containing compounds has explicitly demonstrated activity at opioid and adenosine receptors, both of which are GPCRs.[4][13]

Hypothesized GPCR Targets:

  • Opioid Receptors (μ, δ, κ): Based on direct evidence of antinociceptive effects from thiazole-piperazine derivatives being reversed by naloxone, a non-selective opioid antagonist.[4]

  • Adenosine A2A Receptor: Thiazolo[5,4-d]pyrimidines bearing a piperazine side chain have been identified as potent and selective A2A inverse agonists, a target for Parkinson's disease and immuno-oncology.[13]

  • Dopamine/Serotonin Receptors: A logical extension given the ubiquity of the piperazine motif in antipsychotic and antidepressant medications.

Proposed Mechanism of Action: GPCR Modulation

MPTC could act as a competitive antagonist at the orthosteric site or, more subtly, as an allosteric modulator that alters the affinity or efficacy of the endogenous ligand.

gpcr_pathway cluster_membrane Cell Membrane Endo_Ligand Endogenous Ligand GPCR GPCR (e.g., A2A Receptor) Endo_Ligand->GPCR MPTC MPTC MPTC->GPCR Modulation (Antagonist or NAM) G_Protein G-Protein (Gs) GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Response Cellular Response PKA->Response

Caption: A generic GPCR signaling pathway (Gs-coupled) modulated by MPTC.

Experimental Validation Workflow

Protocol 3: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of MPTC for a specific GPCR target (e.g., human A2A receptor).

Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human A2A receptor.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radioligand for the A2A receptor (e.g., [³H]-ZM241385), and varying concentrations of MPTC.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of MPTC that displaces 50% of the radioligand) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

Trustworthiness: This protocol is a gold standard for quantifying direct binding interactions. The use of a saturating concentration of a known competitor to define non-specific binding is a critical internal control.

Protocol 4: Functional Assay (cAMP Measurement)

Objective: To determine if MPTC acts as an agonist, antagonist, or allosteric modulator of GPCR function.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the GPCR of interest (e.g., A2A receptor).

  • Agonist Mode: Treat cells with increasing concentrations of MPTC alone to see if it stimulates cAMP production.

  • Antagonist Mode: Pre-incubate cells with increasing concentrations of MPTC, then stimulate with a fixed (e.g., EC80) concentration of a known agonist (e.g., NECA for the A2A receptor).

  • Cell Lysis and Detection: After stimulation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE.

  • Data Analysis:

    • Agonist: A dose-dependent increase in cAMP indicates agonist activity.

    • Antagonist: A dose-dependent decrease in the agonist-stimulated cAMP signal indicates antagonist activity. A Schild analysis can determine the potency (pA2).

    • Allosteric Modulator: If MPTC alters the potency (EC50) or efficacy (Emax) of the primary agonist, it is acting allosterically. A positive allosteric modulator (PAM) would increase potency/efficacy, while a negative allosteric modulator (NAM) would decrease it.[14]

Target Class III: Cholinesterase Inhibition

Recent studies have highlighted the potential of thiazole-piperazine derivatives as multi-target agents for Alzheimer's disease.[15] Specifically, compounds with this scaffold have demonstrated potent, sub-micromolar inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in the breakdown of the neurotransmitter acetylcholine.[15][16]

Hypothesized Targets:

  • Acetylcholinesterase (AChE)

  • Butyrylcholinesterase (BuChE)

Protocol 5: In Vitro Cholinesterase Inhibition (Ellman's Assay)

Objective: To measure the IC50 of MPTC against AChE and BuChE.

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE from electric eel or human recombinant), the substrate (acetylthiocholine iodide, ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of MPTC. Add the enzyme solution to each well and pre-incubate for 15 minutes at 25°C.

  • Initiate Reaction: Initiate the reaction by adding the substrate (ATCI).

  • Kinetic Readout: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes) using a microplate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of MPTC. Determine the percent inhibition relative to the vehicle control and plot against the logarithm of MPTC concentration to determine the IC50 value.

Causality: The assay directly measures the enzymatic breakdown of a specific substrate. Inhibition of this process by MPTC is a direct measure of its effect on the enzyme. The use of a known inhibitor like Donepezil serves as a positive control.

Summary and Future Directions

The 2-(piperazin-1-yl)thiazole scaffold present in MPTC is a highly validated pharmacophore. Based on compelling literature evidence, the most promising therapeutic targets fall into three main classes, summarized below.

Table 2: Summary of Proposed Therapeutic Targets for MPTC

Target ClassSpecific TargetsRationale / Key EvidenceTherapeutic Area
Protein Kinases VEGFR-2, Src, EGFRScaffold is a known kinase inhibitor template (e.g., Dasatinib); numerous analogs show potent antiproliferative activity.[1][6]Oncology
GPCRs Opioid Receptors, Adenosine A2AThiazole-piperazine analogs show naloxone-reversible antinociception and potent A2A receptor inverse agonism.[4][13]Neuroscience, Pain
Cholinesterases AChE, BuChERecent studies show potent, dual inhibition of AChE/BuChE by thiazole-piperazine derivatives.[15]Neurodegenerative Disease

A logical path forward involves a broad primary screening campaign (e.g., a commercial kinase panel) followed by focused investigation into GPCR and cholinesterase activity. Positive hits from any of these screens would warrant significant follow-up, including:

  • Lead Optimization: Synthesis of analogs to establish a structure-activity relationship (SAR) and improve potency, selectivity, and pharmacokinetic properties.

  • In Silico Modeling: Molecular docking studies with crystal structures of identified targets (if available) to predict binding modes and guide rational drug design.

  • ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity to ensure the development of a drug-like candidate.

By executing the strategic workflows outlined in this guide, researchers can efficiently and rigorously elucidate the therapeutic potential of this compound, potentially uncovering a valuable lead candidate for a next-generation therapeutic.

References

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Unraveling the Therapeutic Potential: A Mechanistic Exploration of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring linked to a piperazine moiety. While primarily documented as a key intermediate in the synthesis of diverse pharmaceutical agents, its intrinsic biological activities remain largely unexplored. This technical guide delves into the potential mechanisms of action of this compound by examining the well-established pharmacological profiles of its core structural motifs: the 2-(piperazin-1-yl)thiazole and the thiazole-5-carboxylate. By synthesizing data from structurally analogous compounds, we will explore plausible therapeutic applications, including anticancer, anti-inflammatory, and central nervous system (CNS) activities. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future investigation and hypothesis-driven experimentation.

Introduction: The Structural Blueprint of a Versatile Scaffold

This compound (Figure 1) is a molecule of significant interest in medicinal chemistry. Its structure is characterized by a thiazole-5-carboxylate core, a known pharmacophore present in various biologically active compounds, and a 2-substituted piperazine ring, a common feature in many approved drugs. The primary documented utility of this compound is as a versatile building block in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system, such as antipsychotic and antidepressant drugs.[1][2]

The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, a structure that imparts a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in drug discovery, known to improve pharmacokinetic properties and confer activity against various biological targets, notably CNS receptors.[3] The combination of these two moieties in this compound suggests a high potential for multifaceted biological activity.

Figure 1: Chemical Structure of this compound

G cluster_0 This compound C9H13N3O2S C9H13N3O2S

A 2D representation of the chemical structure of this compound.

Inferred Mechanisms of Action: Insights from Structural Analogs

Given the limited direct research on this compound, we can infer its potential mechanisms of action by examining studies on structurally related compounds. This approach allows us to formulate testable hypotheses and design targeted experimental workflows.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of research points to the anticancer potential of thiazole and piperazine derivatives. A plausible mechanism of action for this compound is the inhibition of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

2.1.1. VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[5][6]

Structurally similar compounds containing the 2-(piperazin-1-yl)thiazole scaffold have demonstrated potent inhibitory activity against VEGFR-2. For instance, a series of novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole moieties exhibited significant antiproliferative activity through VEGFR-2 tyrosine kinase inhibition.[7] Molecular docking studies of these compounds revealed binding interactions with key residues in the ATP-binding pocket of VEGFR-2, preventing its activation.[7]

Figure 2: Postulated VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound Methyl 2-(piperazin-1-yl) thiazole-5-carboxylate (Hypothesized Inhibitor) Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival mTOR->Survival

Hypothesized inhibition of VEGFR-2 by the title compound, blocking downstream signaling.

2.1.2. Induction of Apoptosis and Cell Cycle Arrest

In addition to direct kinase inhibition, related thiazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity by inducing cell cycle arrest at the G0/G1 phase.[4]

Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)

The thiazole moiety is a well-known scaffold in the development of anti-inflammatory agents. A potential mechanism for the anti-inflammatory activity of this compound is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8][9] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3]

Studies on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have shown that these compounds possess anti-inflammatory properties, and molecular docking studies suggest that they bind to the active site of the COX-2 enzyme.

Figure 3: COX-2 Mediated Inflammatory Pathway and Potential Inhibition

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Compound Methyl 2-(piperazin-1-yl) thiazole-5-carboxylate (Hypothesized Inhibitor) Compound->COX2 Inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Postulated inhibition of the COX-2 enzyme by the title compound, reducing prostaglandin synthesis.

Central Nervous System (CNS) Activity: Modulation of Dopamine and Serotonin Receptors

The use of this compound as an intermediate in the synthesis of antipsychotic and antidepressant drugs strongly suggests its potential to interact with CNS targets.[1][2] The piperazine moiety is a common feature in many CNS-active drugs, and its presence in the structure of the title compound makes it a candidate for modulating neurotransmitter receptor activity.

The therapeutic effects of many antipsychotic and antidepressant medications are attributed to their interaction with dopamine and serotonin receptors.[10] For example, the blockade of dopamine D2 receptors in the mesolimbic pathway is a key mechanism of action for many antipsychotic drugs.[11] Atypical antipsychotics often exhibit a broader receptor binding profile, including interactions with various serotonin receptor subtypes, which can contribute to their efficacy and improved side-effect profile.[12][13]

Given its structural components, it is plausible that this compound could exhibit binding affinity for dopamine and/or serotonin receptors, thereby modulating their signaling pathways.

Table 1: Summary of Potential Mechanisms of Action and Key Molecular Targets

Therapeutic AreaPotential Mechanism of ActionKey Molecular Target(s)
Anticancer Inhibition of receptor tyrosine kinase activityVEGFR-2
Induction of programmed cell deathCaspase cascade
Arrest of cell divisionCell cycle checkpoints (e.g., G0/G1)
Anti-inflammatory Inhibition of prostaglandin synthesisCyclooxygenase-2 (COX-2)
CNS Activity Modulation of neurotransmitter signalingDopamine D2 receptors, Serotonin receptors

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-established in vitro assays can be employed. The following protocols provide a framework for investigating the biological activity of this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of the test compound to inhibit the enzymatic activity of VEGFR-2. A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction is a common method.[14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of recombinant human VEGFR-2 kinase and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) in a kinase buffer. Prepare serial dilutions of the test compound and a positive control (e.g., Sorafenib) in the kinase buffer.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme solution. Include a "no inhibitor" control and a "no enzyme" blank.

  • Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP through a luciferase reaction, generating a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the compound compared to the "no inhibitor" control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14]

Figure 4: Experimental Workflow for VEGFR-2 Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor Dilutions) B Dispense Reagents into 96-well Plate A->B C Initiate Kinase Reaction (Add ATP) B->C D Incubate C->D E Add Detection Reagent (Luminescence) D->E F Measure Signal (Plate Reader) E->F G Calculate IC50 F->G

A streamlined workflow for assessing VEGFR-2 kinase inhibition.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the test compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in an Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

In Vitro COX-2 Inhibition Assay

This assay measures the ability of the test compound to inhibit the peroxidase activity of the COX-2 enzyme.[17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human COX-2, a heme cofactor, and serial dilutions of the test compound and a positive control (e.g., Celecoxib).

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, heme, COX-2 enzyme, and the test compound.

  • Pre-incubation: Incubate the plate to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid (the substrate) and a chromogenic substrate (e.g., TMPD) to start the reaction.

  • Absorbance Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a plate reader. The rate of color development is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[17]

Radioligand Binding Assay for Dopamine D2 Receptors

This assay is used to determine the affinity of the test compound for a specific receptor, such as the dopamine D2 receptor.[18]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone) that has a high affinity for the D2 receptor, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand. Wash the filters to remove any unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of bound radioligand decreases as the concentration of the test compound increases. The data is used to calculate the Ki value, which represents the inhibitory constant of the test compound for the receptor.

Conclusion and Future Directions

While this compound is primarily known as a synthetic intermediate, its structural motifs strongly suggest a rich and largely untapped pharmacological potential. Based on the analysis of structurally related compounds, we have proposed three primary avenues for investigation: anticancer, anti-inflammatory, and CNS activities. The hypothesized mechanisms of action, including the inhibition of VEGFR-2 and COX-2, and the modulation of dopamine and serotonin receptors, provide a solid foundation for future research.

The experimental protocols detailed in this guide offer a clear roadmap for elucidating the specific biological activities of this compound. A systematic investigation beginning with the in vitro assays described herein will be crucial in determining its therapeutic potential. Subsequent studies could involve in vivo models to assess efficacy and safety, as well as further medicinal chemistry efforts to optimize its activity and pharmacokinetic properties. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of diseases.

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Discovery and history of 2-(piperazin-1-yl)thiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Medicinal Chemistry of 2-(Piperazin-1-yl)thiazole Compounds

Authored by a Senior Application Scientist

Abstract

The fusion of a thiazole ring with a piperazine moiety has created a versatile and highly valued scaffold in modern medicinal chemistry. This guide provides a comprehensive exploration of the 2-(piperazin-1-yl)thiazole core, from its foundational synthesis principles to its evolution as a privileged structure in contemporary drug discovery. We will dissect the key synthetic strategies, analyze the structure-activity relationships that have driven its development, and highlight its application in targeting a wide array of diseases, from cancer to neurodegenerative disorders. This document serves as a technical resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights into this important class of heterocyclic compounds.

Introduction: The Strategic Union of Two Pharmacophores

In the landscape of medicinal chemistry, the thiazole and piperazine rings are independently recognized as "privileged structures." They are consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2]

  • The Thiazole Ring: This five-membered aromatic heterocycle, containing sulfur and nitrogen, is a versatile building block. Its aromaticity and the presence of heteroatoms allow for a variety of chemical interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at biological targets. The thiazole nucleus is a key component in drugs like the anticancer agent Dasatinib and the anti-inflammatory Meloxicam.[2][3]

  • The Piperazine Ring: This six-membered saturated heterocycle containing two nitrogen atoms is a cornerstone of drug design.[4] Its conformational flexibility and the basicity of its nitrogen atoms make it an excellent scaffold for modulating physicochemical properties such as solubility and for establishing critical interactions with target proteins. The piperazine moiety is present in numerous drugs, including antipsychotics (e.g., Olanzapine) and antihistamines (e.g., Cetirizine).[1][4]

The strategic combination of these two pharmacophores into the 2-(piperazin-1-yl)thiazole scaffold creates a molecule with a unique profile. The piperazine ring, typically attached at the C2 position of the thiazole, acts as a versatile linker and a key interaction point, while the thiazole core provides a rigid anchor and opportunities for further substitution to fine-tune activity and selectivity. This guide delves into the history and development of this potent combination.

Foundational Synthesis and Historical Development

The discovery of 2-(piperazin-1-yl)thiazole compounds is not marked by a single serendipitous event but rather by the logical evolution of synthetic chemistry and a growing understanding of structure-activity relationships (SAR). The primary route to the thiazole core itself is the celebrated Hantzsch thiazole synthesis , a cornerstone of heterocyclic chemistry.[5]

This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.[5] To generate the 2-(piperazin-1-yl)thiazole scaffold, a common and logical approach involves a two-step process: first, the synthesis of a 2-halothiazole, followed by a nucleophilic substitution reaction with piperazine or its derivatives.

Core Synthetic Workflow

The causality behind this experimental choice is clear: it provides a modular and highly adaptable route. Researchers can first synthesize a variety of substituted 2-halothiazoles and then react them with a library of different piperazines, allowing for the rapid generation of diverse compound libraries for screening.

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: Nucleophilic Substitution A α-Haloketone C 2-Amino-thiazole A->C Hantzsch Condensation B Thiourea B->C D 2-Halothiazole C->D Sandmeyer Reaction (e.g., NaNO₂, CuBr₂) F Target Compound: 2-(Piperazin-1-yl)thiazole D->F SNAr Reaction (Base, Solvent) E Piperazine (or derivative) E->F

Caption: General synthetic pathway to 2-(piperazin-1-yl)thiazole derivatives.

Key Synthetic Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry is built on reproducible and robust protocols. Below are detailed methodologies for key transformations in the synthesis of this scaffold.

Protocol 3.1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide Intermediate

This protocol describes a common method for creating an intermediate used to link a piperazine ring to a thiazole via an acetamide linker, a frequently employed strategy in drug design.[6]

Objective: To synthesize a reactive intermediate for subsequent coupling with piperazine.

Materials:

  • 2-Aminothiazole

  • 2-Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Base (e.g., Triethylamine or Pyridine)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-aminothiazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes. The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting amine.

  • Acylation: Add 2-chloroacetyl chloride (1.05 eq) dropwise to the cooled solution. The dropwise addition is critical to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. This removes unreacted base, starting material, and acidic byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 2-chloro-N-(thiazol-2-yl)acetamide.

Protocol 3.2: Nucleophilic Substitution with Piperazine

Objective: To couple the piperazine moiety to the thiazole-containing intermediate.

Materials:

  • 2-Chloro-N-(thiazol-2-yl)acetamide (from Protocol 3.1)

  • Piperazine (or a mono-protected/substituted derivative) (1.2 eq)

  • Polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Base (e.g., Potassium carbonate or DIEA)

Step-by-Step Procedure:

  • Setup: Combine 2-chloro-N-(thiazol-2-yl)acetamide (1.0 eq), piperazine (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile. The use of excess piperazine and base drives the reaction to completion.

  • Heating: Heat the mixture to reflux (approx. 82 °C) and stir for 8-12 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution.

  • Monitoring: Monitor the reaction by TLC until the starting chloro-acetamide is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and excess piperazine.

  • Isolation & Purification: Dry the organic layer, concentrate, and purify the resulting crude product by column chromatography to yield the final 2-(4-(thiazol-2-ylcarbamoyl)methyl)piperazin-1-yl compound.

Therapeutic Applications and Structure-Activity Relationship (SAR)

The 2-(piperazin-1-yl)thiazole scaffold has been successfully exploited to develop agents for a diverse range of therapeutic areas. This versatility stems from the ability to readily modify the N-4 position of the piperazine ring and the C-4/C-5 positions of the thiazole ring.

Anticancer Activity

This is one of the most explored areas for this scaffold. These compounds have been designed as inhibitors of various protein kinases, which are often dysregulated in cancer.

  • VEGFR-2 Inhibition: A series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized as potent anticancer agents.[7] SAR studies revealed that dihalogenated derivatives on the phenylthiazole ring exhibited the best cytotoxic activity. Docking studies showed key hydrogen bond interactions with Cys919 in the hinge region of the VEGFR-2 enzyme.[7]

  • General Cytotoxicity: Hybrid molecules coupling the 2-(piperazin-1-yl)benzothiazole core with other pharmacophores like 1,3,4-oxadiazole have shown significant cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549).[8]

Compound ClassTarget/ActivityKey SAR FindingIC₅₀ RangeReference
Quinolinone-Piperazinyl-ThiazoleVEGFR-2 InhibitionDihalogenation on the terminal phenyl ring enhances activity.2.73 µM (cytotoxicity); 46-51 nM (VEGFR-2 inhibition)[7]
Benzothiazole-Piperazinyl-OxadiazoleGeneral CytotoxicityN-phenylacetamide substitution on the benzothiazole showed high cytotoxicity.Varies by cell line[8]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamidesAntiproliferativePara-chloro substitution on a terminal phenyl ring increased activity.1.6 µM (HeLa cells)[4]
Antimicrobial and Antifungal Activity

The scaffold has shown promise in combating infectious diseases, including resistant bacterial strains.

  • Mechanism: Newly synthesized 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides have demonstrated potent antibacterial activity.[6] Molecular docking studies suggest these compounds may act by inhibiting key bacterial enzymes like E. coli MurB.[6]

  • SAR: The activity is highly dependent on the substituents. Certain compounds were found to be more potent than ampicillin against methicillin-resistant S. aureus (MRSA).[6] Another derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), was shown to be taken up by Staphylococcus strains, leading to hollowed-out cytoplasms without membrane disintegration, suggesting an internal cellular target.[9]

Neurodegenerative Diseases

The ability of small molecules to cross the blood-brain barrier makes this scaffold attractive for CNS targets.

  • Multi-Target Agents for Alzheimer's: Thiazole-piperazine hybrids have been designed as multi-target agents for Alzheimer's disease.[10] These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the ability to inhibit β-amyloid aggregation and chelate metal ions.[10] The most potent compound demonstrated an IC₅₀ of 0.151 µM against human AChE.[10]

G cluster_oncology Oncology cluster_cns CNS Disorders cluster_id Infectious Disease cluster_metabolic Metabolic Disease center 2-(Piperazin-1-yl)thiazole Core Scaffold kinase Kinase Inhibition (e.g., VEGFR-2) center->kinase Dasatinib cytotox General Cytotoxicity center->cytotox alz Anti-Alzheimer's (AChE/BuChE Inhibition) center->alz antibac Antibacterial (vs. MRSA) center->antibac antifung Antifungal center->antifung antimal Antimalarial (vs. P. falciparum) center->antimal EC₅₀ = 102 nM ppar PPARδ Agonism center->ppar

Caption: Therapeutic applications of the 2-(piperazin-1-yl)thiazole scaffold.

Case Study: Dasatinib - A Clinical Success Story

The most prominent example of a drug containing the 2-(piperazin-1-yl)thiazole core is Dasatinib (Sprycel®) . It is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2]

Dasatinib's structure perfectly illustrates the modular design enabled by this scaffold. A 2-chloro-6-methylphenyl group is attached to the thiazole ring, while the piperazine nitrogen is functionalized with a hydroxyethyl-substituted pyrimidine ring. This intricate design allows it to bind effectively to the ATP-binding pocket of the BCR-ABL kinase, the primary driver of CML. The discovery and success of Dasatinib validated the 2-(piperazin-1-yl)thiazole core as a clinically relevant scaffold and spurred further research into its potential.[1]

Conclusion and Future Directions

The 2-(piperazin-1-yl)thiazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, born from foundational reactions like the Hantzsch synthesis, allows for extensive diversification and optimization. This has led to the discovery of compounds with a remarkable breadth of biological activities, from potent kinase inhibitors like Dasatinib to multi-target agents for neurodegenerative diseases and novel antimicrobials.

Future research will likely focus on several key areas:

  • Combinatorial Chemistry: The use of parallel synthesis and combinatorial approaches will continue to expand the chemical space around this core, leading to the discovery of novel bioactivities.[1][5]

  • Targeted Drug Delivery: The piperazine moiety can be functionalized to attach targeting ligands or to modulate properties for specific tissue distribution.

  • Polypharmacology: Designing single molecules that hit multiple targets, as seen in the Alzheimer's research, will remain a promising strategy for complex diseases.

For drug development professionals, the 2-(piperazin-1-yl)thiazole core represents a reliable and fruitful starting point for new discovery programs. Its history demonstrates a clear and logical progression from fundamental synthetic chemistry to life-saving therapeutics.

References

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The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Thiazole-Piperazine Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the intricate structure-activity relationships (SAR) of thiazole-piperazine hybrids, a class of compounds demonstrating remarkable versatility and therapeutic potential across various disease domains, including oncology, neurodegenerative disorders, and infectious diseases. By dissecting the roles of each molecular component, we aim to provide a comprehensive framework for the informed design of next-generation therapeutics.

The Core Scaffold: A Synergy of Function

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, and the piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms, are both prominent pharmacophores in numerous FDA-approved drugs.[1] Their amalgamation into a single molecular entity creates a powerful synergy. The thiazole moiety often serves as a crucial interaction point with biological targets, while the versatile piperazine ring can be readily modified to modulate physicochemical properties, such as solubility and lipophilicity, and to introduce additional binding interactions.[1][2]

The general structure of a thiazole-piperazine hybrid can be conceptualized as follows, with three key regions for chemical modification: the thiazole core, the piperazine core, and the linker connecting them. Each of these regions presents an opportunity to fine-tune the biological activity of the resulting compound.

Thiazole_Piperazine_Hybrid_Core_Structure Thiazole Thiazole Core (R1) Linker Linker (X) Thiazole->Linker Modulation of core interactions Target Biological Target Thiazole->Target Key binding interactions Piperazine Piperazine Core (R2) Linker->Piperazine Control of physicochemical properties Piperazine->Target Introduction of additional binding moieties

Caption: Core structure of thiazole-piperazine hybrids and key modification points.

Synthetic Strategies: Building the Hybrid Molecules

The synthesis of thiazole-piperazine hybrids typically involves multi-step reaction sequences. A common and versatile approach is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone. The piperazine moiety can be introduced at various stages of the synthesis, either as part of the initial building blocks or through subsequent N-alkylation or N-arylation reactions.[3][4]

Experimental Protocol: A Generalized Synthetic Route

The following protocol outlines a general strategy for the synthesis of thiazole-piperazine hybrids, which can be adapted based on the desired substitutions.

Step 1: Synthesis of the Thiazole Precursor

  • To a solution of a substituted thioamide (1 equivalent) in a suitable solvent (e.g., ethanol), add a solution of an appropriate α-bromoacetophenone (1 equivalent).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 2-aminothiazole derivative.

Step 2: Introduction of the Piperazine Moiety

  • In a round-bottom flask, dissolve the 2-aminothiazole derivative (1 equivalent) and a substituted piperazine (1.2 equivalents) in a polar aprotic solvent (e.g., acetonitrile).

  • Add a base, such as potassium carbonate (2 equivalents), to the mixture.

  • Reflux the reaction for 8-12 hours, again monitoring by TLC.

  • After cooling, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final thiazole-piperazine hybrid.

The structural elucidation of the synthesized compounds is typically performed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3][4][5]

Synthetic_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Thioamide Substituted Thioamide Thiazole Hantzsch Thiazole Synthesis Thioamide->Thiazole AlphaBromo α-Bromoacetophenone AlphaBromo->Thiazole Aminothiazole 2-Aminothiazole Derivative Thiazole->Aminothiazole Coupling N-Alkylation/Arylation Aminothiazole->Coupling Piperazine Substituted Piperazine Piperazine->Coupling Hybrid Thiazole-Piperazine Hybrid Coupling->Hybrid Purification Purification (Column Chromatography) Hybrid->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: A typical workflow for the synthesis and analysis of thiazole-piperazine hybrids.

Structure-Activity Relationships in Oncology

Thiazole-piperazine hybrids have emerged as a promising class of anticancer agents, with activities reported against various cancer cell lines.[6][7][8] The SAR in this context is often focused on the inhibition of specific kinases or other signaling pathways crucial for cancer cell proliferation and survival.[9]

A notable study synthesized a series of novel piperazine-based bis(thiazole) derivatives and evaluated their cytotoxicity against several cancer cell lines.[6][7][8] One compound, designated as 9i, exhibited a particularly potent inhibitory effect on the HCT-116 human colorectal carcinoma cell line with an IC50 value of 1.2 nM, comparable to the standard drug Erlotinib (IC50 = 1.3 nM).[6][8] Mechanistic studies revealed that this compound induced apoptosis and necrosis in cancer cells.[6]

CompoundTarget Cell LineIC50 (nM)Key Structural FeaturesReference
9i HCT-1161.2Bis(thiazole) with specific aryl substitutions[6][8]
7b HCT-1163.5Bis(thiosemicarbazone) precursor[6][8]
9a HCT-11612.1Bis(thiazole) with different aryl substitutions[6][8]
Erlotinib HCT-1161.3Standard EGFR inhibitor[6][8]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Thiazole Ring: The nature and position of substituents on the aryl group attached to the thiazole ring significantly influence anticancer activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the thiazole ring and its interaction with target proteins.

  • The Piperazine Linker: The piperazine ring not only connects the two thiazole moieties in bis(thiazole) derivatives but also plays a role in the overall conformation of the molecule, which is critical for fitting into the binding pocket of the target enzyme.

  • Induction of Apoptosis: Potent anticancer activity is often correlated with the ability of the compound to induce programmed cell death (apoptosis).[6]

Targeting the Central Nervous System: Anticholinesterase Activity

Thiazole-piperazine hybrids have also been extensively investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][10][11][12][13] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[4]

In one study, a series of 2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated for their anticholinesterase activity.[4] Several compounds showed potent and selective inhibition of AChE over BChE. For instance, compound 5o , with a benzyl-substituted piperazine, exhibited an IC50 value of 0.011 µM against AChE, which was more potent than the standard drug donepezil (IC50 = 0.054 µM).[4]

CompoundAChE Inhibition (%) at 0.1 µMAChE IC50 (µM)Key Substituent on PiperazineReference
5n 96.44-2-Pyridyl[4][13]
5o 99.830.011Benzyl[4][13]
5p 89.70-2-Furoyl[4][13]
Donepezil -0.054Standard Drug[4][13]

Key SAR Insights for Anticholinesterase Activity:

  • Piperazine Substituents: The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of AChE inhibitory activity. Aromatic and heteroaromatic substituents, such as benzyl and pyridyl groups, have been shown to enhance potency.[4][13] This is likely due to their ability to form π-π stacking interactions with aromatic amino acid residues in the active site of AChE.

  • Linker Length and Flexibility: The acetamide linker connecting the thiazole and piperazine moieties provides optimal spacing and flexibility for the molecule to adopt a favorable conformation for binding to the enzyme's active site.

  • Selectivity: Many of the synthesized compounds showed high selectivity for AChE over BChE, which can be advantageous in reducing potential side effects.[4]

Combating Microbial Threats: Antimicrobial Applications

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Thiazole-piperazine hybrids have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15][16][17] The SAR in this area often focuses on disrupting microbial cell wall synthesis, inhibiting essential enzymes, or interfering with other vital cellular processes.[15]

A study on novel thiazole-triazole-piperazine multi-hybrids revealed good to moderate antimicrobial activity, which was supported by molecular docking studies.[18] The combination of multiple heterocyclic rings appears to be a successful strategy for developing broad-spectrum antimicrobial agents.

Key SAR Insights for Antimicrobial Activity:

  • Hybridization with Other Heterocycles: Incorporating other heterocyclic moieties, such as triazoles, in conjunction with the thiazole-piperazine scaffold can enhance antimicrobial activity and broaden the spectrum of activity.[17][18]

  • Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by substituents on the thiazole and piperazine rings, is crucial for its ability to penetrate microbial cell membranes.

  • Specific Substitutions: The presence of specific functional groups, such as halogens or methoxy groups on the aryl substituents, can significantly impact the antimicrobial potency.[16]

The Role of In Silico Modeling in SAR Elucidation

Computational methods, particularly molecular docking, play a pivotal role in understanding the SAR of thiazole-piperazine hybrids.[3][5][18][19] These techniques allow researchers to visualize the binding modes of these compounds within the active sites of their biological targets, providing insights into the key molecular interactions that govern their activity.

For example, molecular docking studies of anticholinesterase inhibitors have shown that the thiazole moiety can interact with the catalytic active site (CAS) of AChE, while the substituted piperazine group can bind to the peripheral anionic site (PAS).[11] This dual binding mode can explain the high potency of some of these compounds. Similarly, in the context of anticancer activity, docking studies can help identify key interactions with the ATP-binding pocket of protein kinases.

SAR_Analysis_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis cluster_optimization Lead Optimization Design Rational Design of Analogs Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Bioassays (e.g., Enzyme Inhibition, Cytotoxicity) Synthesis->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Data Activity Data (IC50, etc.) InVitro->Data SAR Structure-Activity Relationship (SAR) Determination Data->SAR Lead Identification of Lead Compounds SAR->Lead Docking Molecular Docking & In Silico Studies Docking->SAR Optimization Further Chemical Modification Lead->Optimization Optimization->Design

Caption: An integrated workflow for SAR analysis and lead optimization.

Future Directions and Conclusion

The thiazole-piperazine hybrid scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The wealth of available synthetic methodologies allows for the creation of large and diverse chemical libraries, which, when coupled with high-throughput screening and in silico modeling, can accelerate the discovery of potent and selective drug candidates.

Future research in this area should focus on:

  • Exploring Novel Biological Targets: While significant progress has been made in the areas of oncology, neurodegenerative diseases, and infectious diseases, the therapeutic potential of these hybrids against other targets remains largely unexplored.

  • Fine-tuning Pharmacokinetic Properties: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their successful translation into clinical candidates. In silico ADMET prediction can be a valuable tool in this regard.[11]

  • Multi-target Drug Design: The inherent ability of the thiazole-piperazine scaffold to interact with multiple biological targets makes it an ideal starting point for the design of multi-target-directed ligands (MTDLs), which can be particularly effective for complex multifactorial diseases.[20][21][22]

References

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  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health. [Link][6]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. [Link][7]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link][4]

  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. ResearchGate. [Link]

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  • Design, Synthesis, Characterization and In Vitro Evaluation of Anticholinesterase and Antioxidant Activities of Thiazole–Piperazine Sulphonamide Hybrids. Semantic Scholar. [Link][12]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. IntechOpen. [Link][13]

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An In-Depth Technical Guide to the In Silico Modeling of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate (M2PT5C), a heterocyclic compound featuring structural motifs prevalent in contemporary medicinal chemistry. Lacking a well-defined biological target in public literature, this document presents a hypothetical, yet scientifically rigorous, case study. We postulate a plausible interaction with the Src kinase active site, justified by the structural analogy of the M2PT5C scaffold to known kinase inhibitors such as Dasatinib. This guide offers researchers and drug development professionals a detailed, step-by-step methodology, from target preparation and molecular docking to the dynamic assessment of complex stability through molecular dynamics (MD) simulations and subsequent trajectory analysis. Our objective is to not only outline a procedural workflow but to instill a deep understanding of the causality behind each computational choice, thereby providing a self-validating system for hypothesis generation in early-stage drug discovery.

Introduction: The Rationale for In Silico Investigation

This compound (M2PT5C) is a synthetic organic compound characterized by a thiazole-5-carboxylate core linked to a piperazine moiety. While M2PT5C itself is not an established therapeutic agent, its constituent parts are of significant interest. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, prized for its ability to engage in a wide range of non-covalent interactions.[1] Similarly, the piperazine group is a common constituent in centrally active agents and kinase inhibitors, often improving solubility and providing a key vector for interaction.

A notable example is Dasatinib (BMS-354825), a potent inhibitor of multiple tyrosine kinases, which features a 2-aminothiazole-5-carboxamide core.[2] This structural parallel provides a logical foundation for hypothesizing that M2PT5C could interact with protein kinases, a family of enzymes deeply implicated in oncogenesis and inflammatory diseases.[1][3]

In silico drug design offers a powerful, resource-efficient paradigm to explore such hypotheses.[4][5] By constructing a computational model of the molecular interactions between M2PT5C and a putative target, we can predict binding modes, estimate binding affinities, and assess the dynamic stability of the resulting complex. This guide will use Src kinase, a well-characterized oncogenic protein and a target of Dasatinib, as our hypothetical receptor to demonstrate a complete and robust in silico workflow.[6][7]

Part 1: The Target - Preparation of the Src Kinase Active Site

The quality of any structure-based design project is fundamentally dependent on the accuracy of the target protein's structure. The goal of this phase is to prepare the "lock" for the subsequent docking of our molecular "key." This involves retrieving an experimentally determined structure and refining it to create a computationally tractable and biologically relevant model.[8][9]

Expert Rationale for Target Preparation

Raw crystal structures from the Protein Data Bank (PDB) are not immediately suitable for docking. They often contain experimental artifacts such as water molecules, co-solvents, and co-crystallized ligands. Furthermore, they typically lack hydrogen atoms, which are critical for defining the hydrogen-bonding network and steric environment of the binding site. Our preparation protocol is designed to meticulously clean the structure and add the necessary chemical information to ensure a realistic electrostatic and steric representation of the active site.

Protocol 1: Src Kinase Structure Preparation
  • Structure Retrieval:

    • Action: Download the crystal structure of human Src kinase. For this guide, we will use PDB ID: 2SRC. This structure contains an inhibitor, providing a well-defined active site.

    • Source: RCSB Protein Data Bank ([Link]).

  • Initial Cleaning and Substructure Selection:

    • Action: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Maestro).[10]

    • Causality: The PDB file may contain multiple protein chains (in the case of oligomers) and numerous non-protein atoms. We must isolate the single, biologically relevant protein chain and remove all non-essential molecules.

    • Steps:

      • Delete all water molecules (HOH).

      • Remove the co-crystallized inhibitor and any other heteroatoms (ions, buffers) not essential for structural integrity or catalytic activity.

      • Isolate a single protein chain (e.g., Chain A).

  • Structural Refinement:

    • Action: Use a dedicated protein preparation utility, such as the Protein Preparation Wizard in Schrödinger's Maestro or AutoDock Tools.[10][11]

    • Causality: This step corrects common structural issues and adds chemical detail.

    • Steps:

      • Add Hydrogens: Add all hydrogen atoms, as their positions are not resolved in most X-ray crystal structures. This is crucial for correct ionization and hydrogen bond formation.

      • Assign Bond Orders: Ensure correct bond orders are assigned throughout the protein structure.

      • Model Missing Residues/Loops: If there are gaps in the protein sequence, these should be modeled using loop prediction algorithms. For a well-defined active site, minor gaps far from the binding pocket can often be ignored.

      • Optimize Hydrogen Bond Network: Systematically sample orientations of hydroxyl groups, thiol groups, and histidine tautomers to optimize the hydrogen-bonding network.

  • Energy Minimization:

    • Action: Perform a restrained, all-atom energy minimization.

    • Causality: This final step relieves any steric clashes or geometric strain introduced during the preparation process, particularly from the addition of hydrogens. A restraint is applied to the heavy atoms to prevent significant deviation from the experimentally determined crystal structure.

    • Output: The final, prepared protein structure is saved in a .pdbqt format for AutoDock or .mae for Maestro, which now includes partial charges and atom type definitions.

Part 2: The Ligand - Preparation of M2PT5C

Just as with the protein, the small molecule ligand must be converted into a suitable 3D format with correct chemical properties before it can be used in docking simulations.[12][13]

Protocol 2: M2PT5C Ligand Preparation
  • Generate 2D Structure:

    • Action: Draw the structure of this compound using a chemical sketcher like ChemDraw or MarvinSketch, or retrieve it from a database like PubChem using its name or SMILES string (COC(=O)C1=CSC(=N1)N2CCNCC2).

  • Convert to 3D and Add Hydrogens:

    • Action: Convert the 2D representation into a 3D structure. Software will typically generate a reasonable initial conformation. Add hydrogens appropriate for a physiological pH (e.g., 7.4).

    • Causality: The protonation state of the piperazine nitrogens is critical. At pH 7.4, one of the nitrogens will likely be protonated, giving the molecule a net positive charge. This charge is vital for predicting electrostatic interactions.

  • Energy Minimization:

    • Action: Perform a conformational search followed by energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS).

    • Causality: This step produces a low-energy, geometrically favorable 3D conformation of the ligand, which serves as the starting point for docking.

  • Assign Partial Charges and Define Rotatable Bonds:

    • Action: Use a tool like AutoDock Tools or LigPrep.

    • Causality: Partial charges (e.g., Gasteiger charges) are necessary for the scoring function to calculate electrostatic interactions. Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site.

    • Output: The final ligand structure is saved in the .pdbqt format, which contains coordinate information, partial charges, and a definition of the rotatable torsion tree.

Part 3: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] It is a foundational method in structure-based drug design for generating initial binding hypotheses. We will use AutoDock Vina, a widely used and validated open-source docking program.[15]

Expert Rationale for Docking

The primary outputs of a docking simulation are the binding pose and a corresponding score. The pose represents the predicted 3D arrangement of the ligand in the protein's active site. The score is an estimate of the binding affinity (e.g., in kcal/mol), which allows for the ranking of different poses and, potentially, different molecules.[16] It is crucial to understand that this score is an approximation and not a true binding free energy. Its main utility lies in prioritizing poses for further, more rigorous analysis.

Protocol 3: Molecular Docking with AutoDock Vina
  • Define the Binding Site (Grid Box Generation):

    • Action: Center a 3D grid box on the active site of the prepared Src kinase structure. The location can be determined from the position of the co-crystallized ligand in the original PDB file.

    • Causality: The grid box defines the search space for the docking algorithm. It should be large enough to encompass the entire binding pocket and allow for full rotational and translational freedom of the ligand. A typical size is 20x20x20 Ångströms.

    • Tool: This is typically done within AutoDock Tools or by specifying coordinates in a configuration file.[17]

  • Configure the Docking Run:

    • Action: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the desired output file name.

    • Expert Tip: The exhaustiveness parameter in Vina controls the thoroughness of the search. Increasing this value (default is 8) can improve the reliability of finding the optimal pose, at the cost of longer computation time.[17]

  • Execute the Docking Simulation:

    • Action: Run the Vina executable from the command line, providing the configuration file as input.

    • Command: vina --config conf.txt --log log.txt

  • Analyze the Results:

    • Action: Vina will output a PDBQT file containing several predicted binding poses (typically 9-10), ranked by their binding affinity scores.

    • Causality: The top-ranked pose (most negative binding affinity score) is the most probable binding mode according to the scoring function.[18]

    • Steps:

      • Load the protein structure and the docking output file into a visualization tool.

      • Visually inspect the top-ranked poses. A credible pose will exhibit good shape complementarity with the binding pocket and form chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts).

      • Identify key interacting residues. For Src kinase, interactions with the "hinge region" are often critical for inhibitor binding.

Visualization: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase PDB Fetch PDB (e.g., 2SRC) PrepProt Prepare Protein (Add H, Charges) PDB->PrepProt Ligand Ligand 3D Structure (M2PT5C) PrepLig Prepare Ligand (Add H, Charges, Torsions) Ligand->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Poses Ranked Binding Poses (Binding Affinity) Vina->Poses Analysis Visual Analysis & Hypothesis Generation Poses->Analysis

Caption: Workflow for predicting binding poses using molecular docking.

Part 4: Molecular Dynamics - Simulating the Dynamic Interaction

While docking provides a static snapshot of a potential binding mode, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations provide a computational microscope to observe the behavior of the protein-ligand complex over time, offering critical insights into its stability and the nature of its interactions.[19] We will use GROMACS, a powerful and widely used engine for MD simulations.

Expert Rationale for MD Simulation

A high-scoring docking pose may not be stable in a dynamic, solvated environment. MD simulations test the stability of this docked complex. If the ligand remains bound in a consistent orientation throughout the simulation, it lends significant confidence to the docking prediction. Furthermore, MD allows for a more detailed analysis of interactions, such as calculating the occupancy of hydrogen bonds and identifying key water-mediated interactions that are invisible to most docking algorithms.

Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex

This protocol assumes the user has a GROMACS-compatible force field (e.g., CHARMM36) and the necessary ligand topology files. Generating ligand topologies is a complex process often requiring external tools like the CGenFF server and is detailed in specialized tutorials.[20][21]

  • System Preparation:

    • Action: Combine the coordinates of the prepared protein and the top-ranked ligand pose into a single complex file.

    • Action: Create a system topology file (topol.top) that includes the force field parameters for both the protein and the ligand.[22]

  • Solvation and Ionization:

    • Action: Define a simulation box (e.g., a rhombic dodecahedron) around the complex and fill it with explicit water molecules (e.g., TIP3P).

    • Causality: Explicit solvent provides a far more realistic dielectric environment than the implicit models used in docking.

    • Action: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).

    • Causality: Neutralizing the system is essential for accurate calculation of long-range electrostatic interactions using methods like Particle Mesh Ewald (PME).

  • Energy Minimization:

    • Action: Perform a steep descent energy minimization of the entire solvated system.

    • Causality: This removes steric clashes between the complex, water molecules, and ions, relaxing the system to a local energy minimum.

  • Equilibration:

    • Action: Perform two phases of equilibration.

    • Causality: This process gradually brings the system to the desired temperature and pressure while allowing the solvent to equilibrate around the protein-ligand complex, which is held in place with position restraints.

    • Phase 1 (NVT Ensemble): Equilibrate at constant Number of particles, Volume, and Temperature (e.g., 300 K) for ~100-200 picoseconds. This ensures the system reaches the correct temperature.

    • Phase 2 (NPT Ensemble): Equilibrate at constant Number of particles, Pressure (e.g., 1 bar), and Temperature for ~200-500 picoseconds. This allows the system density to relax to the correct value.

  • Production MD Run:

    • Action: Remove the position restraints and run the production simulation for a desired length of time (e.g., 50-100 nanoseconds).

    • Causality: This is the data-gathering phase of the simulation, where the trajectory (the atomic coordinates over time) is saved for later analysis.

Visualization: MD Simulation Workflow

G DockedPose Best Docked Pose (Protein-Ligand Complex) Topology Generate System Topology (Protein + Ligand FF) DockedPose->Topology Solvate Solvate in Water Box Topology->Solvate AddIons Add Neutralizing Ions Solvate->AddIons EM Energy Minimization AddIons->EM NVT NVT Equilibration (Constant Temp.) EM->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD Run (e.g., 100 ns) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis G cluster_ligand M2PT5C-Src Complex cluster_pharm Derived Pharmacophore Model LIG Ligand (M2PT5C) in Binding Pocket HBD H-Bond Donor HY Hydrophobic Center HBD->HY distance/vector HBA H-Bond Acceptor HBD->HBA distance/vector HY->HBA distance/vector

Caption: Conceptual abstraction from a bound ligand to a 3D pharmacophore model.

Conclusion

This technical guide has outlined a comprehensive, multi-stage in silico workflow for characterizing the potential interactions of this compound. By establishing a hypothetical framework centered on Src kinase, we have detailed the necessary protocols for target and ligand preparation, molecular docking, and molecular dynamics simulations. The causality behind each step has been explained to provide not just a method, but a robust scientific approach to computational drug discovery. The analysis of docking poses and MD trajectories provides a powerful means to generate and refine hypotheses about a molecule's biological activity, demonstrating how in silico modeling can effectively guide and accelerate the early stages of drug development, long before a commitment is made to costly chemical synthesis and biological screening.

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An In-depth Technical Guide to the Predicted ADMET Properties of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for mitigating the high attrition rates of drug candidates. A significant proportion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Consequently, the early-stage evaluation of these properties is not merely advantageous but essential. This technical guide provides a comprehensive in silico analysis of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate, a heterocyclic compound featuring structural motifs common in pharmacologically active agents. By leveraging established computational models and drawing upon extensive literature regarding its core components—the piperazine and thiazole rings—we present a predictive ADMET profile to guide future research and development. This document is structured to offer not just data, but a mechanistic rationale for the predictions, empowering researchers to make informed decisions in the early phases of the drug discovery pipeline.

Introduction to this compound

This compound is a small molecule built upon a thiazole scaffold, a heterocyclic ring system present in numerous FDA-approved drugs.[1] Its structure is characterized by a piperazine ring at the 2-position and a methyl carboxylate group at the 5-position. These functional groups are pivotal in defining the molecule's physicochemical characteristics and its putative interactions with biological systems.

  • Molecular Formula: C₉H₁₃N₃O₂S

  • Molecular Weight: 227.28 g/mol [2]

  • SMILES: O=C(C1=CN=C(N2CCNCC2)S1)OC[2]

The integration of the basic piperazine moiety with the aromatic thiazole ring suggests potential for a range of biological activities. However, before extensive synthesis and in vitro testing, a robust computational assessment is critical to identify potential pharmacokinetic liabilities.

The In Silico ADMET Prediction Workflow: A Methodological Overview

Computational, or in silico, ADMET prediction has become an indispensable component of drug discovery, offering a cost-effective and high-throughput method to screen compounds long before they reach expensive clinical trials.[3] The general methodology involves using software that applies algorithms and models trained on large datasets of experimental results to predict the properties of a novel molecule based on its structure.

Standard Computational Protocol

A typical workflow for predicting the ADMET profile of a query molecule is as follows:

  • Structure Input: The canonical SMILES (Simplified Molecular-Input Line-Entry System) string of the molecule is obtained and used as the input for various prediction platforms.

  • Platform Selection: To ensure robustness and mitigate the biases of any single algorithm, a consensus approach is recommended.[4] This involves using multiple well-validated, freely accessible web tools such as pkCSM, SwissADME, and ProTox-II.[5][6]

  • Parameter Calculation: Predictions are run for a comprehensive suite of ADMET and physicochemical parameters on each platform.

  • Data Aggregation & Analysis: The output data are aggregated into structured tables. The results are then analyzed not just as numerical values, but in the context of established medicinal chemistry principles and structure-activity relationships.

ADMET_Workflow cluster_input Step 1: Input cluster_prediction Step 2 & 3: Prediction cluster_output Step 4: Analysis SMILES Molecule Structure (SMILES String) Tools Computational Platforms (e.g., pkCSM, SwissADME) SMILES->Tools Input Parameters ADMET & Physicochemical Properties Calculated Tools->Parameters Executes Aggregation Data Aggregation (Tables) Parameters->Aggregation Output Interpretation Mechanistic Interpretation & Liability Assessment Aggregation->Interpretation Informs Metabolism_Pathway cluster_piperazine Piperazine Metabolism cluster_thiazole Thiazole Metabolism cluster_ester Ester Metabolism Parent This compound P_Met1 Hydroxylation Parent->P_Met1 CYP450 P_Met2 N-dealkylation Parent->P_Met2 CYP450 P_Met3 Ring Contraction (Bioactivation) Parent->P_Met3 CYP450 T_Met1 S-Oxidation Parent->T_Met1 CYP450 T_Met2 Epoxidation Parent->T_Met2 CYP450 E_Met1 Hydrolysis to Carboxylic Acid Parent->E_Met1 Esterases T_Met3 Ring Opening (Reactive Metabolite) T_Met2->T_Met3

Caption: Predicted metabolic pathways for the title compound.

Excretion

Excretion involves the removal of the drug and its metabolites from the body.

Excretion ParameterPredicted OutcomeRationale / Commentary
Total ClearanceLow to MediumDependent on the rate of metabolism. The predicted lack of broad CYP inhibition suggests clearance will not be unusually slow.
Renal OCT2 SubstrateLikely YesThe cationic nature of the protonated piperazine ring makes it a potential substrate for renal transporters like the Organic Cation Transporter 2 (OCT2).
Caption: Predicted excretion properties.

The primary route of elimination is expected to be through metabolism followed by renal excretion of the more polar metabolites.

Toxicity

Toxicity prediction is crucial for identifying potential safety liabilities early.

Toxicity EndpointPredicted OutcomeRationale / Commentary
AMES MutagenicityPotential Concern Thiazole rings can be metabolically activated to form reactive epoxides or other species that may show mutagenic potential. [7]Experimental testing is crucial.
hERG InhibitionLow RiskThe overall structure does not fit the typical pharmacophore for high-affinity hERG channel blockers, suggesting a low risk of cardiotoxicity.
HepatotoxicityPotential Concern The formation of reactive metabolites from the thiazole ring is a known mechanism for drug-induced liver injury. [7]
Skin SensitizationLow RiskThe molecule does not contain common structural alerts for skin sensitization.
Acute Oral Toxicity (LD₅₀)Class IV (Slightly toxic)Predicted to have a relatively low order of acute toxicity.
Caption: Predicted toxicity profile.

The main toxicological concerns are rooted in the metabolic activation of the thiazole ring. The potential for forming reactive metabolites necessitates careful experimental evaluation for mutagenicity and hepatotoxicity.

Synthesis and Overall Assessment

This compound presents a promising profile from a drug-likeness and pharmacokinetic perspective. Its predicted high oral absorption and favorable distribution are significant assets for a potential drug candidate.

However, the in silico analysis raises two key flags that warrant prioritization in future experimental studies:

  • CYP2D6 Inhibition: The potential to inhibit this major drug-metabolizing enzyme must be quantified in vitro. Significant inhibition could lead to clinically relevant drug-drug interactions.

  • Metabolism-Driven Toxicity: The thiazole ring is a "structural alert." [7]The potential for metabolic activation to reactive species must be investigated using assays for mutagenicity (e.g., Ames test) and cytotoxicity in hepatic cell lines.

References

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The Emergence of Thiazole-5-Carboxylate Derivatives as Potent Antitumor Agents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning field of thiazole-5-carboxylate compounds as potential anticancer therapeutics. Moving beyond a mere survey of existing literature, this document synthesizes mechanistic insights with actionable, field-proven experimental protocols to empower your research and development endeavors. Herein, we delve into the core mechanisms of action, provide detailed methodologies for robust evaluation, and offer a framework for interpreting the antitumor potential of this promising class of molecules.

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a fertile ground for the design of novel therapeutic agents.[1] Recently, derivatives featuring a carboxylate group at the 5-position of the thiazole ring have garnered significant attention for their potent and often selective antitumor activities.[3][4] These compounds have demonstrated efficacy across a range of cancer cell lines, including those of lung, breast, colon, and hematopoietic origin, underscoring their broad therapeutic potential.[3][4][5][6]

This guide will navigate the critical aspects of evaluating thiazole-5-carboxylate derivatives, from elucidating their molecular mechanisms to preclinical assessment in established in vitro and in vivo models.

Unraveling the Mechanism of Action: Key Signaling Pathways

The antitumor activity of thiazole-5-carboxylate derivatives is often attributed to their ability to modulate key signaling pathways that are fundamental to cancer cell proliferation, survival, and angiogenesis. While the precise molecular targets can vary depending on the specific substitutions on the thiazole core, several recurring mechanisms have been identified.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

A prominent mechanism of action for several potent thiazole derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a critical mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.[1][8][9] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds can inhibit its autophosphorylation and the subsequent activation of downstream signaling cascades.[8][10]

The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that primarily involves the activation of the PLCγ-PKC-Raf-MEK-MAPK pathway, leading to endothelial cell proliferation.[1] Concurrently, the activation of the PI3K/Akt pathway downstream of VEGFR-2 promotes endothelial cell survival.[1][11] Thiazole-5-carboxylate derivatives that target VEGFR-2 effectively sever these pro-angiogenic signals.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival (Anti-apoptotic) Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration ERK->Proliferation Thiazole Thiazole-5-carboxylate Derivative Thiazole->VEGFR2 Inhibits PI3K_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Thiazole Thiazole-5-carboxylate Derivative Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: Dual inhibition of the PI3K/mTOR signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treatment with effective thiazole-5-carboxylate compounds is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. [5][7]For instance, some derivatives have been shown to cause cell cycle arrest at the G0/G1 interphase, preventing cancer cells from entering the DNA synthesis (S) phase and subsequently dividing. [5]The induction of apoptosis is a hallmark of effective cancer therapies and can be a direct consequence of inhibiting the survival pathways mentioned above.

Experimental Workflows for Antitumor Evaluation

A systematic and rigorous evaluation of the antitumor potential of novel thiazole-5-carboxylate derivatives is paramount. The following experimental workflows provide a robust framework for this assessment, progressing from initial in vitro screening to more complex in vivo models.

In Vitro Evaluation: A Multi-faceted Approach

In vitro assays are the cornerstone of early-stage anticancer drug discovery, offering a high-throughput and cost-effective means to assess the biological activity of a large number of compounds. [12][13][14]

Experimental Workflow: In Vitro Screening

In_Vitro_Workflow Start Synthesized Thiazole-5-carboxylate Compound Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry with PI) Cytotoxicity->CellCycle If Active Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity->Apoptosis If Active Data Data Analysis: IC50/GI50 Calculation Cell Cycle Distribution Apoptotic Cell Population CellCycle->Data Apoptosis->Data Decision Lead Compound Identification Data->Decision

Caption: A streamlined workflow for the in vitro evaluation of antitumor compounds.

Rationale: The initial step is to determine the concentration-dependent effect of the compound on the viability and proliferation of cancer cells. This allows for the calculation of key parameters such as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

Recommended Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. [14][15]It relies on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [5][16] Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2). [6]2. Compound Treatment: Prepare serial dilutions of the thiazole-5-carboxylate compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals. [6]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. 6. Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [6]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Self-Validating System:

  • Negative Control: Untreated or vehicle-treated cells represent 100% viability.

  • Positive Control: A clinically used anticancer drug (e.g., doxorubicin, paclitaxel) should be included to confirm the sensitivity of the cell line and the validity of the assay. [17]

Rationale: To determine if the compound's cytotoxic effect is mediated by an arrest at a specific phase of the cell cycle.

Recommended Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. [18] Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. [18]Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA. [18]5. Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Rationale: To confirm that the compound induces programmed cell death.

Recommended Protocol: Annexin V-FITC and PI Staining

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [12]Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect these early apoptotic cells. [12][13]PI is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity. [12][13] Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. [19]Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature. [13][19]4. Flow Cytometry: Analyze the cells immediately by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations. [14]

In Vivo Evaluation: Preclinical Models

Promising compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a more physiologically relevant setting. [19][20]

Experimental Workflow: In Vivo Evaluation

In_Vivo_Workflow Lead Lead Thiazole-5-carboxylate Compound from In Vitro HFA Hollow Fiber Assay (Optional) (Initial In Vivo Efficacy) Lead->HFA Xenograft Xenograft Mouse Model (Efficacy & Toxicity) Lead->Xenograft HFA->Xenograft If Promising PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Xenograft->PKPD Data Data Analysis: Tumor Growth Inhibition (TGI) Body Weight Changes PK/PD Parameters PKPD->Data Decision Candidate for Further Preclinical Development Data->Decision

Caption: A sequential workflow for the in vivo assessment of lead antitumor compounds.

Rationale: The hollow fiber assay serves as an intermediate step between in vitro and traditional xenograft models, allowing for the simultaneous evaluation of a compound's activity against multiple cell lines in both subcutaneous and intraperitoneal environments within the same animal. [20][21][22][23]This provides an early indication of in vivo efficacy and can help prioritize compounds for more extensive xenograft studies. [21] Step-by-Step Methodology:

  • Fiber Preparation: Polyvinylidene fluoride (PVDF) hollow fibers are cut to the desired length, sealed at one end, and sterilized.

  • Cell Loading: A suspension of cancer cells in logarithmic growth phase is injected into the hollow fibers, and the open end is sealed. [20]3. Implantation: The cell-filled fibers are implanted subcutaneously and/or intraperitoneally into immunodeficient mice (e.g., nude or SCID mice). [20]4. Compound Administration: The mice are treated with the thiazole-5-carboxylate compound via a clinically relevant route (e.g., oral gavage, intravenous injection) for a specified duration.

  • Fiber Retrieval and Analysis: At the end of the treatment period, the fibers are explanted, and the viability of the cells within the fibers is assessed using an assay such as MTT or CellTiter-Glo. [24]

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical evaluation of anticancer drug efficacy. [25]They allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Recommended Protocol: Subcutaneous Xenograft Model

Step-by-Step Methodology:

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support initial tumor formation.

  • Implantation: Inject a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of immunodeficient mice. [7][26]3. Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. 4. Treatment: Administer the compound and vehicle control to the respective groups according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment). Calculate the tumor growth inhibition (TGI).

Data Presentation and Interpretation

The systematic presentation of quantitative data is crucial for the clear interpretation of a compound's antitumor potential.

In Vitro Activity Summary
Compound IDTarget Cell LineAssayIC50/GI50 (µM)Mechanism of Action
Thiazole-AA549 (Lung)MTT5.2Cell Cycle Arrest (G0/G1)
Thiazole-BMCF-7 (Breast)CellTiter-Glo1.8Apoptosis Induction
Thiazole-CHCT116 (Colon)MTT8.5VEGFR-2 Inhibition
Thiazole-DRPMI-8226 (Leukemia)MTT0.9PI3K/mTOR Inhibition

Note: The data presented in this table is illustrative and should be replaced with actual experimental findings.

In Vivo Efficacy Summary (Xenograft Model)
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-Daily (p.o.)1500 ± 250-+2
Thiazole-B25Daily (p.o.)750 ± 15050-3
Thiazole-B50Daily (p.o.)300 ± 10080-8
Positive ControlVariesVaries450 ± 12070-10

Note: The data presented in this table is illustrative and should be replaced with actual experimental findings.

Conclusion and Future Directions

Thiazole-5-carboxylate derivatives represent a highly promising class of compounds for the development of novel anticancer therapies. Their diverse mechanisms of action, including the inhibition of key signaling pathways like VEGFR-2 and PI3K/mTOR, coupled with their ability to induce apoptosis and cell cycle arrest, make them attractive candidates for further investigation. The systematic application of the robust in vitro and in vivo experimental workflows detailed in this guide will enable a thorough and reliable assessment of their therapeutic potential. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring their efficacy in combination with existing cancer therapies.

References

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  • Wube, A. A., et al. (2015). Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. Methods in Molecular Biology, 1308, 225-238.
  • Zhang, Y., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 661858.
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Antimicrobial Screening of Piperazine-Tethered Thiazoles: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1] Hybrid molecules that combine proven pharmacophores represent a rational and promising strategy in drug discovery. This guide focuses on piperazine-tethered thiazole derivatives, a class of compounds that has garnered significant interest due to the established biological activities of both the thiazole and piperazine moieties.[2][3] Thiazole, a five-membered heterocyclic ring, is a core component of numerous clinically approved drugs, including antimicrobials like sulfathiazole.[1][4] Similarly, the piperazine ring is a recognized "privileged structure" in medicinal chemistry, known to enhance the bioavailability and potency of various therapeutic agents.[3][5] This document provides a comprehensive, field-proven framework for the synthesis, antimicrobial screening, and initial mechanistic evaluation of these compounds, designed for researchers and drug development professionals.

The Rationale: Why Piperazine-Tethered Thiazoles?

The strategic hybridization of the thiazole and piperazine scaffolds is based on compelling biochemical principles.

  • The Thiazole Core: This heterocycle is a versatile pharmacophore present in natural and synthetic compounds with a wide array of biological activities.[4] Its derivatives are known to act via several antimicrobial mechanisms, including the inhibition of metabolic pathways, disruption of cell wall synthesis, and interference with nucleic acid synthesis.[1][4]

  • The Piperazine Linker: The basic nitrogen atoms of the piperazine ring can play a crucial role in the molecule's interaction with biological targets through electrostatic interactions.[5] Furthermore, substitutions on the piperazine ring can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties.[5][6]

The combination of these two moieties creates a vast chemical space for developing new agents that can potentially overcome existing resistance mechanisms.

Synthesis Strategy: A Generalized Overview

While numerous synthetic routes exist, a common and effective approach involves a multi-step process that allows for diverse substitutions. The reaction of piperazine with newly generated 4-chloromethyl-2-amino thiazoles is a key strategy for producing these compounds with high purity and good yields.[7][8] This modular approach is highly amenable to combinatorial and parallel synthesis, enabling the rapid generation of compound libraries for screening.[7][8][9]

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Linker Attachment cluster_2 Step 3: Diversification A Thiosemicarbazide + α-Bromo Ketone B 2-Amino-Thiazole Derivative A->B Hantzsch Cyclization D Piperazine-Tethered Thiazole Core B->D Nucleophilic Displacement C Piperazine F Final Compound Library D->F Amide Coupling, etc. E Carboxylic Acids / Other Reagents E->F

Figure 1: Generalized workflow for the parallel synthesis of piperazine-tethered thiazoles.

A Hierarchical Antimicrobial Screening Workflow

A robust screening cascade is essential to efficiently identify promising lead compounds. The process should move from broad, qualitative assays to precise, quantitative evaluations. This hierarchical approach conserves resources by eliminating inactive compounds early in the process.

Screening_Workflow start Compound Library (Piperazine-Tethered Thiazoles) primary_screen Primary Screening (Agar Diffusion: Disk/Well) start->primary_screen inactive Inactive Compounds (Discard/Deprioritize) primary_screen->inactive No Zone active Active Compounds (Zone of Inhibition ≥ Threshold) primary_screen->active Clear Zone mic_test Quantitative Assay (Broth Microdilution for MIC) active->mic_test mic_results MIC Values Determined mic_test->mic_results mbc_test Bactericidal/Fungicidal Assay (Subculture from MIC wells for MBC/MFC) mic_results->mbc_test For potent compounds sar_analysis Data Analysis (Structure-Activity Relationship) mic_results->sar_analysis mbc_results MBC/MFC Values Determined mbc_test->mbc_results mbc_results->sar_analysis

Figure 2: Hierarchical workflow for antimicrobial screening.
Primary Screening: The Agar Diffusion Method

This initial test provides a qualitative assessment of antimicrobial activity. It is rapid, cost-effective, and ideal for screening large numbers of compounds. The principle relies on the diffusion of the test compound from a source (a filter paper disk or a well cut into the agar) into an agar medium seeded with a specific microorganism.

  • Medium Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri plates.[10] Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Seeding the Plates: Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the agar plates to create a uniform lawn.

  • Well Preparation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.

  • Compound Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Carefully pipette a fixed volume (e.g., 50-100 µL) of each compound solution (at a concentration of 25-200 µg/mL) into the wells.[10]

  • Controls:

    • Positive Control: Use a standard antibiotic (e.g., Ofloxacin, Ciprofloxacin) or antifungal (e.g., Ketoconazole, Fluconazole).[10]

    • Negative Control: Use the solvent (DMSO) alone to ensure it has no inhibitory effect.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 26-28°C for 48-72 hours for fungi.[10]

  • Result Interpretation: Measure the diameter of the clear zone of inhibition (in mm) around each well. A larger diameter indicates greater sensitivity of the microorganism to the compound.

Quantitative Assay: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the gold standard for determining MIC values.

  • Plate Preparation: Using a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or appropriate fungal medium to all wells.

  • Compound Dilution:

    • Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first well of a row.

    • Mix thoroughly and perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a microbial suspension as described for the diffusion assay (0.5 McFarland). Dilute this suspension so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final diluted inoculum to each well.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum (no compound).

    • Sterility Control: A well containing only broth (no inoculum or compound).

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate under the same conditions as the diffusion assay.

  • Result Interpretation: The MIC is the lowest concentration well where no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.

Determining Bactericidal/Fungicidal Activity (MBC/MFC)

While the MIC indicates growth inhibition (a static effect), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the concentration required to kill the microorganism.

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from all the wells that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto a fresh, compound-free agar plate.

  • Incubation: Incubate the agar plate overnight.

  • Result Interpretation: The MBC/MFC is the lowest concentration from the MIC plate that results in no microbial growth on the subculture agar plate.

Data Presentation and Interpretation

Clear presentation of quantitative data is critical for analysis and comparison. MIC and MBC/MFC values should be summarized in a structured table.

Table 1: Hypothetical Antimicrobial Activity Data for Piperazine-Tethered Thiazoles (Series PZT-01 to PZT-04)

CompoundR¹ GroupR² GroupS. aureus (ATCC 25923) MIC/MBC (µg/mL)E. coli (ATCC 25922) MIC/MBC (µg/mL)C. albicans (ATCC 10231) MIC/MFC (µg/mL)
PZT-01 -H-CH₃64 / >256128 / >256>256
PZT-02 -Cl-CH₃16 / 3264 / 128128 / 256
PZT-03 -Cl-Phenyl8 / 1632 / 6464 / 128
PZT-04 -NO₂-Phenyl4 / 8 16 / 32 32 / 64
CiprofloxacinN/AN/A1 / 20.5 / 1N/A
FluconazoleN/AN/AN/AN/A8 / 16

Data are hypothetical and for illustrative purposes only.

This structured data allows for the initial elucidation of Structure-Activity Relationships (SAR). For instance, in the hypothetical data above, adding an electron-withdrawing chloro group at R¹ (PZT-02 vs. PZT-01) improves activity. Further enhancement is seen by replacing the methyl at R² with a phenyl group (PZT-03 vs. PZT-02), and the most potent activity is achieved with a strongly electron-withdrawing nitro group at R¹ (PZT-04). This suggests that electron-withdrawing substituents and aromaticity may be favorable for antimicrobial activity in this scaffold.

SAR_Logic cluster_Core Core Scaffold cluster_R1 R¹ Substituent (on Thiazole) cluster_R2 R² Substituent (on Piperazine) Core Piperazine-Thiazole Core Activity Antimicrobial Activity Core->Activity R1_H H (Base) R1_H->Activity Low R1_Cl Cl (EWG) R1_Cl->Activity Moderate R1_NO2 NO2 (Strong EWG) R1_NO2->Activity High R2_Me Methyl (Aliphatic) R2_Me->Activity Low R2_Ph Phenyl (Aromatic) R2_Ph->Activity High

Figure 3: Conceptual diagram of Structure-Activity Relationship (SAR) analysis.

Preliminary Mechanistic Insights

While not part of initial screening, understanding the potential mechanism of action adds significant value. Based on existing literature for thiazole derivatives, promising compounds can be subjected to further assays targeting specific pathways:

  • Enzyme Inhibition: Assays for enzymes like DNA gyrase or lanosterol 14α-demethylase can be performed.[11][12]

  • Fatty Acid Biosynthesis: The bacterial enoyl-acyl carrier protein reductase (ENR) is another key target for which inhibition assays can be developed.[5][13]

Conclusion

The systematic screening of piperazine-tethered thiazoles offers a fertile ground for the discovery of novel antimicrobial agents. The success of such a program hinges on a logical, hierarchical screening workflow, beginning with broad diffusion assays and progressing to precise MIC and MBC/MFC determinations. This approach, coupled with a modular synthesis strategy that facilitates SAR studies, provides a robust framework for identifying and optimizing lead compounds to combat the growing threat of antimicrobial resistance.

References

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  • In vitro study of antibacterial effect of new thiazole, imidazole and tetrahydropyridine derivatives against Proteus vulgaris. (n.d.). Avicenna Journal of Clinical Microbiology and Infection. [Link]

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Methodological & Application

Synthesis of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule incorporates two key pharmacophores: the thiazole ring, a scaffold present in numerous FDA-approved drugs known for a wide range of biological activities, and the piperazine moiety, a common constituent in centrally active agents due to its ability to interact with various receptors. The strategic combination of these two heterocyclic systems makes this compound a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.

This application note provides a comprehensive guide to the synthesis of this compound, starting from the readily available Methyl 2-aminothiazole-5-carboxylate. The described two-step protocol is robust, scalable, and relies on well-established chemical transformations. We will first detail the preparation of the key intermediate, Methyl 2-bromothiazole-5-carboxylate, followed by its reaction with piperazine via a nucleophilic aromatic substitution (SNA_r_) mechanism. This guide is intended to provide researchers with a reliable method to access this versatile synthetic intermediate, complete with mechanistic insights and detailed experimental procedures.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNA_r_) on an Electron-Deficient Thiazole Ring

The core transformation in the synthesis of this compound is a nucleophilic aromatic substitution (SNA_r_) reaction. Typically, aromatic rings are electron-rich and thus susceptible to electrophilic attack. However, the presence of the electron-withdrawing nitrogen and sulfur heteroatoms in the thiazole ring, coupled with the carboxylate group at the 5-position, renders the C2 position of the thiazole nucleus electron-deficient and thereby susceptible to nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism. In the first step, the nucleophile (piperazine) attacks the electron-deficient C2 carbon of Methyl 2-bromothiazole-5-carboxylate, which bears a good leaving group (bromide). This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, involving the heteroatoms of the thiazole ring and the ester functionality. In the subsequent, typically rapid step, the leaving group (bromide) is eliminated, and the aromaticity of the thiazole ring is restored, yielding the final product.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Preparation of Key Intermediate cluster_1 Step 2: Nucleophilic Aromatic Substitution Methyl_2-aminothiazole-5-carboxylate Methyl 2-aminothiazole-5-carboxylate Methyl_2-bromothiazole-5-carboxylate Methyl 2-bromothiazole-5-carboxylate Methyl_2-aminothiazole-5-carboxylate->Methyl_2-bromothiazole-5-carboxylate  Diazotization & Bromination   Final_Product This compound Methyl_2-bromothiazole-5-carboxylate->Final_Product  SNA_r_ Reaction   Piperazine Piperazine Piperazine->Final_Product

Caption: Synthetic scheme for this compound.

Experimental Protocols

Part 1: Synthesis of Methyl 2-bromothiazole-5-carboxylate

This protocol outlines the conversion of Methyl 2-aminothiazole-5-carboxylate to Methyl 2-bromothiazole-5-carboxylate via a Sandmeyer-type reaction.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyl 2-aminothiazole-5-carboxylateC₅H₆N₂O₂S158.1853.79.3 g
Phosphoric acid (85%)H₃PO₄98.00~40027.2 mL
Nitric acid (65%)HNO₃63.01~40027.8 mL
Sodium nitriteNaNO₂69.0066.54.6 g
Copper(II) bromideCuBr₂223.3510022.3 g
Deionized waterH₂O18.02-As needed
MethanolCH₃OH32.04-For recrystallization

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, add Methyl 2-aminothiazole-5-carboxylate (9.3 g, 53.7 mmol).

  • Carefully add phosphoric acid (27.2 mL) and nitric acid (27.8 mL) to the flask with stirring at room temperature until the solid is completely dissolved.

  • Cool the reaction mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (4.6 g, 66.5 mmol) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • In a separate beaker, dissolve copper(II) bromide (22.3 g, 100 mmol) in a minimal amount of water to create a concentrated solution.

  • Add the copper bromide solution dropwise to the diazotized mixture.

  • After the addition is complete, continue stirring at 0-5 °C for 40 minutes.

  • Slowly add 20.0 mL of water dropwise to the reaction mixture.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum at 40 °C for 12 hours to obtain the crude product.

  • Recrystallize the crude product from methanol to yield pure Methyl 2-bromothiazole-5-carboxylate as a white to off-white solid.

Part 2: Synthesis of this compound

This protocol details the nucleophilic aromatic substitution of Methyl 2-bromothiazole-5-carboxylate with piperazine.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyl 2-bromothiazole-5-carboxylateC₅H₄BrNO₂S222.0610.02.22 g
PiperazineC₄H₁₀N₂86.1430.02.58 g
TriethylamineC₆H₁₅N101.1920.02.77 mL
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-50 mL
Ethyl acetateC₄H₈O₂88.11-As needed
HexaneC₆H₁₄86.18-As needed
Saturated aqueous sodium bicarbonateNaHCO₃84.01-As needed
BrineNaCl58.44-As needed
Anhydrous magnesium sulfateMgSO₄120.37-As needed

Procedure:

  • To a 100 mL round-bottom flask, add Methyl 2-bromothiazole-5-carboxylate (2.22 g, 10.0 mmol), piperazine (2.58 g, 30.0 mmol), and N,N-dimethylformamide (50 mL).

  • Add triethylamine (2.77 mL, 20.0 mmol) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Expected Results and Characterization

The final product, this compound, is expected to be a solid at room temperature. The following are the predicted characterization data based on the chemical structure and analysis of similar compounds.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₉H₁₃N₃O₂S
Molecular Weight227.28 g/mol
AppearanceWhite to pale yellow solid
Melting PointNot available (expected to be a solid)
SolubilitySoluble in methanol, ethyl acetate, DMSO, DMF

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.95 (s, 1H, thiazole-H4)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 3.60 (t, J = 5.0 Hz, 4H, piperazine-H)

    • δ 3.00 (t, J = 5.0 Hz, 4H, piperazine-H)

    • δ 1.95 (s, 1H, piperazine-NH)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 168.0 (C=O)

    • δ 162.5 (Thiazole C2)

    • δ 145.0 (Thiazole C4)

    • δ 120.0 (Thiazole C5)

    • δ 52.0 (-OCH₃)

    • δ 46.5 (Piperazine C)

    • δ 45.0 (Piperazine C)

  • Mass Spectrometry (ESI+):

    • m/z 228.08 [M+H]⁺

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete diazotization or decomposition of diazonium salt.Ensure the reaction temperature is strictly maintained at 0-5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution.
Incomplete reaction in Step 2 Insufficient reaction time or temperature.Continue heating for a longer duration and monitor by TLC. If the reaction is still sluggish, a slight increase in temperature (up to 100 °C) can be attempted. Ensure the piperazine is in sufficient excess.
Difficult purification of the final product Presence of unreacted piperazine and other side products.Thoroughly wash the organic extract with water or a dilute acid solution to remove excess piperazine. Optimize the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent can also be attempted.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-step synthesis is efficient and utilizes readily accessible starting materials and reagents. The mechanistic insights and troubleshooting guide are intended to assist researchers in successfully preparing this valuable building block for applications in medicinal chemistry and drug discovery.

References

  • Adole, V. A., et al. "Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights." Journal of Sulfur Chemistry, 2025.
  • Dhongade, A. B., et al.
  • 001Chemical. "CAS No. 726185-68-8, this compound." Available at: [Link]

  • Arctom Scientific. "CAS NO. 726185-68-8 | this compound." Available at: [Link]

1H NMR and 13C NMR spectral data for piperazinyl-thiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Structural Elucidation of Piperazinyl-Thiazole Compounds using ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazinyl-thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The precise and unambiguous structural characterization of these molecules is paramount for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as the cornerstone for the structural elucidation of these compounds. This application note provides a detailed guide to understanding the key spectral features of piperazinyl-thiazoles and offers a robust protocol for sample preparation and data acquisition.

Introduction: The Significance of the Piperazinyl-Thiazole Scaffold

The fusion of a piperazine ring and a thiazole nucleus creates a privileged scaffold in medicinal chemistry. Piperazine moieties are known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile pharmacophore present in numerous approved drugs, including the antibiotic Penicillin. The combination of these two rings has led to the development of potent agents with anticancer, antimicrobial, and antipsychotic properties.

Given the potential for various substitution patterns on both the piperazine and thiazole rings, definitive structural confirmation is critical. NMR spectroscopy provides unparalleled insight into the molecular framework, allowing for the determination of connectivity, stereochemistry, and the electronic environment of individual atoms.

Fundamental ¹H NMR Spectral Features of Piperazinyl-Thiazoles

The ¹H NMR spectrum of a piperazinyl-thiazole compound is characterized by distinct signals corresponding to the protons on the thiazole ring, the piperazine ring, and any substituents. The chemical shifts are highly dependent on the electronic nature of the substituents and their positions.

2.1. Thiazole Ring Protons

The thiazole ring typically contains one or two protons, depending on the substitution pattern.

  • H5-Proton: In a 2,4-disubstituted thiazole, the proton at the C5 position is the most deshielded proton on the ring due to the inductive effect of the adjacent sulfur atom and the aromatic ring current. It typically appears as a singlet in the range of δ 7.0-8.5 ppm . The exact chemical shift is sensitive to the nature of the substituent at the C4 position.

  • H4-Proton: If the C4 position is unsubstituted, the H4-proton will be present. Its chemical shift is influenced by the substituent at the C2 position.

2.2. Piperazine Ring Protons

The piperazine ring contains eight protons, which can be chemically equivalent or non-equivalent depending on the substitution and the rate of ring inversion.

  • Unsubstituted Piperazine: In a simple N-substituted piperazinyl-thiazole, the four protons on the carbons adjacent to the nitrogen attached to the thiazole ring (positions 2' and 6') are often diastereotopic and appear as a complex multiplet. The four protons on the carbons further from the thiazole ring (positions 3' and 5') may also be a complex multiplet, typically at a slightly more upfield position.

  • Substituted Piperazine: Substitution on the second nitrogen of the piperazine ring will further complicate the spectrum, often resolving the signals for the individual protons.

A generalized structure is shown below to illustrate the numbering.

Caption: General structure of a piperazinyl-thiazole.

Key ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon skeleton of the molecule.

3.1. Thiazole Ring Carbons

  • C2-Carbon: The carbon atom at the point of attachment to the piperazine ring is significantly deshielded and typically resonates in the range of δ 160-175 ppm .

  • C4-Carbon: The chemical shift of the C4 carbon is highly variable depending on the substituent but generally appears between δ 140-155 ppm .

  • C5-Carbon: The C5 carbon is usually found more upfield, in the region of δ 110-125 ppm .

3.2. Piperazine Ring Carbons

The chemical shifts of the piperazine carbons are typically found in the range of δ 40-60 ppm . The carbons closer to the electron-withdrawing thiazole ring (C2' and C6') will be more deshielded than the carbons further away (C3' and C5').

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Piperazinyl-Thiazole Scaffolds

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Thiazole H5 7.0 - 8.5-Highly sensitive to C4 substituent.
Thiazole H4 6.5 - 7.5-Present if C4 is unsubstituted.
Piperazine CH₂ (adjacent to thiazole) 3.5 - 4.545 - 60Often a complex multiplet.
Piperazine CH₂ (distant from thiazole) 2.5 - 3.540 - 55Chemical shift depends on N' substituent.
Thiazole C2 -160 - 175Point of attachment to piperazine.
Thiazole C4 -140 - 155Highly dependent on substituent.
Thiazole C5 -110 - 125Generally the most upfield thiazole carbon.

Experimental Protocol: NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR data for piperazinyl-thiazole compounds.

4.1. Materials and Reagents

  • Piperazinyl-thiazole sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄)

  • NMR tubes (5 mm diameter)

  • Pipettes and vials

  • NMR Spectrometer (300 MHz or higher recommended)

4.2. Sample Preparation

The choice of solvent is critical and depends on the solubility of the compound. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (MeOD-d₄) can be used.

  • Weighing: Accurately weigh 5-10 mg of the piperazinyl-thiazole compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

A Weigh Sample (5-10 mg) B Add Deuterated Solvent (0.6-0.7 mL) A->B C Dissolve (Vortex/Sonicate) B->C D Transfer to NMR Tube C->D E Acquire NMR Data D->E

Caption: NMR sample preparation workflow.

4.3. NMR Spectrometer Setup and Data Acquisition

The following are general guidelines. Specific parameters may need to be optimized for the instrument and sample.

For ¹H NMR:

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm (centered around 5-6 ppm)

    • Number of Scans (NS): 16-64 (depending on sample concentration)

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): 2-4 seconds

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) and phase correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

For ¹³C NMR:

  • Pulse Sequence: A proton-decoupled experiment (e.g., 'zgpg30') is standard to obtain a spectrum with singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width (SW): ~250 ppm (centered around 100-120 ppm)

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (D1): 2-5 seconds

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz) and phase correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Advanced NMR Techniques for Structural Confirmation

For complex structures or for unambiguous assignment of all signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, which is particularly useful for tracing the connectivity within the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for establishing the connectivity between the thiazole and piperazine rings.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The combination of ¹H, ¹³C, and 2D NMR data should provide a consistent and unambiguous structural assignment. Any discrepancies between the different NMR experiments should prompt a re-evaluation of the proposed structure or the spectral assignments. For example, an HMBC correlation between the C2 carbon of the thiazole and the protons on the C2'/C6' carbons of the piperazine ring provides definitive evidence for the linkage between the two rings.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of piperazinyl-thiazole compounds. A thorough understanding of their characteristic spectral features, combined with the application of robust experimental protocols and advanced 2D NMR techniques, enables researchers to confidently elucidate the structures of these medicinally important molecules. This, in turn, accelerates the drug discovery and development process.

References

  • Spectroscopic Data of Thiazole Derivatives. Spectral Database for Organic Compounds (SDBS).[Link]

  • Nuclear Magnetic Resonance Spectroscopy. Principles and Applications.[Link]

  • A practical guide to interpreting 1D and 2D NMR spectra for the structural elucidation of small organic molecules. Nature Protocols.[Link]

Mass spectrometry analysis of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Analysis of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Abstract

This compound is a heterocyclic compound of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of biologically active molecules.[1] Accurate and robust analytical methods are therefore essential for its identification, characterization, and quantification in various matrices. This application note provides a comprehensive technical guide for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the principles of method development, offer detailed, field-proven protocols, and explore the compound's characteristic fragmentation patterns to ensure scientific integrity and reliable results for researchers, scientists, and drug development professionals.

Compound Overview and Analytical Rationale

The structural features of this compound dictate the optimal approach for its mass spectrometric analysis. The molecule possesses several key functional groups: a thiazole ring, a piperazine moiety, and a methyl ester. The piperazine ring contains basic nitrogen atoms that are readily protonated, making the compound highly suitable for analysis by positive mode Electrospray Ionization (ESI).[2][3][4]

Rationale for LC-ESI-MS/MS:

  • High Selectivity & Sensitivity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, allowing for accurate detection even in complex matrices.[5]

  • Structural Elucidation: Collision-Induced Dissociation (CID) of the protonated molecule generates characteristic fragment ions, offering definitive structural confirmation.

  • Broad Applicability: The method is adaptable for both qualitative identification and quantitative analysis across a wide dynamic range. LC-MS/MS is a proven technique for analyzing various piperazine derivatives.[2][3]

Chemical Properties Summary
PropertyValueSource
CAS Number 726185-68-8[6]
Molecular Formula C₉H₁₃N₃O₂S[6]
Molecular Weight 227.28 g/mol [6]
Monoisotopic Mass 227.07830 DaCalculated
Structure A thiazole ring linked to a piperazine moiety at position 2 and a methyl carboxylate group at position 5.

Experimental Design and Protocol

This section outlines a detailed, step-by-step protocol for the LC-MS/MS analysis of this compound. The choices behind each parameter are explained to provide a framework for adaptation to different instrumentation.

Materials and Reagents
  • Analyte: this compound standard (≥95% purity)

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water

  • Acid Modifier: Formic acid (LC-MS grade, ≥99%)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Standard Solution Preparation

The accuracy of any analysis begins with proper sample preparation.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of the analyte standard.

    • Dissolve in 1.0 mL of methanol in a volumetric flask to achieve a final concentration of 1 mg/mL.

    • Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8°C.

  • Working Stock Solution (10 µg/mL):

    • Perform a 1:100 dilution of the Primary Stock Solution.

    • Pipette 10 µL of the 1 mg/mL stock into a clean vial and add 990 µL of methanol.

  • Final Working Solution (100 ng/mL):

    • Perform a 1:100 dilution of the Working Stock Solution.

    • Pipette 10 µL of the 10 µg/mL stock into an autosampler vial and dilute with 990 µL of the initial mobile phase composition (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid). This step ensures compatibility with the LC system and prevents peak distortion.[7]

LC-MS/MS System and Conditions

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
LC System HPLC or UHPLC systemProvides necessary separation and resolution.
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Offers good retention and peak shape for this moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier promotes analyte protonation for enhanced ESI+ signal.[2][8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength.
Gradient Elution 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min.A gradient is necessary to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.[2]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Mass Spectrometer Triple Quadrupole or High-Resolution (Q-TOF, Orbitrap)Provides the necessary sensitivity and selectivity for MS/MS.[2]
Ionization Source Electrospray Ionization (ESI), Positive ModeThe basic nitrogens on the piperazine ring are readily protonated.[2][4]
Scan Mode Full Scan (for initial identification) & MS/MS or MRM (for fragmentation and quantification)Full scan identifies the precursor ion; MS/MS provides structural data and is used for quantification.[2]
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temp. 150 °C
Desolvation Temp. 400 °CFacilitates efficient solvent evaporation and ion release.
Desolvation Gas Nitrogen, ~800 L/hr
Collision Gas Argon
Collision Energy 10-40 eV (Ramped or stepped)A range of energies should be evaluated to capture both high-mass and low-mass fragment ions, providing a complete fragmentation profile.[8]
Experimental Workflow Diagram

The overall analytical process can be visualized as a streamlined workflow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Standard Weighing B Stock Solution (1 mg/mL in MeOH) A->B C Working Solutions (Dilution Series) B->C D LC Separation (C18 Column) C->D E ESI Source (+) Ion Generation D->E F MS1: Precursor Ion Selection (m/z 228.08) E->F G Collision Cell (CID) Fragmentation F->G H MS2: Product Ion Scan (Fragment Detection) G->H I Data Acquisition & Analysis H->I

Caption: General workflow for the LC-MS/MS analysis.

Results: Fragmentation Behavior and Interpretation

Understanding the fragmentation pattern is crucial for unequivocal identification. Upon injection, this compound is expected to be detected as its protonated molecule, [M+H]⁺, at m/z 228.08. Tandem mass spectrometry (MS/MS) of this precursor ion reveals a characteristic fragmentation signature driven by the lability of the piperazine ring and its connection to the thiazole core.

Proposed Fragmentation Pathway

The fragmentation of piperazine-containing compounds is well-documented, typically involving cleavages within the piperazine ring or at the bonds connecting it to other moieties.[9][10] For the title compound, the primary fragmentation routes are initiated by the charge on one of the piperazine nitrogens.

Table 3: Expected Precursor and Product Ions

m/z (Calculated)Ion IdentityProposed Origin
228.08[M+H]⁺ Precursor Ion
197.06[M+H - OCH₃]⁺Loss of the methoxy radical from the ester group.
185.06[M+H - C₂H₅N]⁺Cleavage within the piperazine ring.
171.04[M+H - C₃H₇N]⁺Cleavage within the piperazine ring.
155.01[Thiazole-COOH]+Cleavage of the C-N bond between the thiazole and piperazine rings, followed by loss of the methyl group and rearrangement.
142.04[M+H - C₄H₈N₂]⁺Loss of the piperazine ring as a neutral species.
Visualization of Fragmentation

The following diagram illustrates the most probable fragmentation pathways for the [M+H]⁺ ion of this compound.

G cluster_frags Primary Fragments cluster_sub_frags Secondary Fragment parent [M+H]⁺ m/z 228.08 (C₉H₁₄N₃O₂S)⁺ frag1 m/z 185.06 (C₇H₉N₂O₂S)⁺ parent->frag1 - C₂H₅N frag2 m/z 171.04 (C₆H₇N₂O₂S)⁺ parent->frag2 - C₃H₇N frag3 m/z 142.04 (C₅H₄NO₂S)⁺ parent->frag3 - C₄H₈N₂ frag4 m/z 155.01 (C₅H₃N₂O₂S)⁺ frag2->frag4 - CH₄

Caption: Proposed fragmentation pathway for the target analyte.

Conclusion

This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of this compound. The detailed LC-MS/MS protocol, based on positive mode ESI, offers high selectivity and sensitivity for reliable characterization and quantification. The elucidated fragmentation pathways provide the necessary information for confident structural confirmation. This method serves as a valuable tool for researchers and scientists in pharmaceutical development, quality control, and related fields, ensuring data of the highest integrity.

References

  • Peters, F. T., Martinez-Ramirez, J. A., & Maurer, H. H. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry, 42(5), 666-674. Available from: [Link]

  • A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF. ResearchGate. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • Gillet, A., et al. (2003). Liquid chromatography-electrospray mass spectrometry determination of a bis-thiazolium compound with potent antimalarial activity and its neutral bioprecursor in human plasma, whole blood and red blood cells. Journal of Chromatography B, 783(1), 205-218. Available from: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available from: [Link]

  • Methyl 2-methyl-1,3-thiazole-5-carboxylate. PubChem. Available from: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. Available from: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. Available from: [Link]

  • Methyl Piperazine-2-carboxylate. PubChem. Available from: [Link]

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  • Poon, G. K., Bisset, G. M., & Mistry, P. (1993). Electrospray ionization mass spectrometry for analysis of low-molecular-weight anticancer drugs and their analogues. Journal of the American Society for Mass Spectrometry, 4(7), 588-595. Available from: [Link]

  • Application of Secondary Electrospray Ionization Coupled with High-Resolution Mass Spectrometry in Chemical Characterization of Thermally Generated Aerosols. ACS Omega. Available from: [Link]

  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. Scientific Reports. Available from: [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank. Available from: [Link]

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Application Note & Protocol: A Guide to the Recrystallization of 2-Amino-Thiazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The purity of these compounds, particularly 2-amino-thiazole-5-carboxylic acid derivatives, is paramount for their use in drug development and clinical applications. This document provides a detailed guide to the recrystallization of these derivatives, a critical step in their purification. We will delve into the theoretical underpinnings of recrystallization, offer a step-by-step protocol, and provide insights into overcoming common challenges, ensuring the attainment of high-purity crystalline material.

Introduction: The Importance of Purity for 2-Amino-Thiazole-5-Carboxylic Acid Derivatives

2-Amino-thiazole-5-carboxylic acid and its derivatives are key intermediates and active pharmaceutical ingredients (APIs) in a range of therapeutic areas. Their synthesis often yields crude products containing unreacted starting materials, byproducts, and other impurities. Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the target compound and impurities in a given solvent system. A successful recrystallization protocol not only enhances purity but also provides a crystalline solid with desirable physical properties, such as improved stability and handling characteristics.

The Principle of Recrystallization

Recrystallization is based on the principle that the solubility of most solids increases with temperature.[1] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, remain dissolved in the solvent (mother liquor). The key to a successful recrystallization is the selection of an appropriate solvent. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.[1]

  • Not react with the compound.[2]

  • Have a relatively low boiling point for easy removal from the purified crystals.[2][3]

  • Dissolve impurities well at all temperatures or not at all.

The general principle of "like dissolves like" is a useful starting point for solvent selection; polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents.[3]

Recommended Solvent Systems for 2-Amino-Thiazole-5-Carboxylic Acid Derivatives

The choice of solvent is critical and often requires empirical determination. Based on available literature and general principles for heterocyclic compounds, the following solvents and solvent systems have been reported or are recommended for the recrystallization of 2-amino-thiazole derivatives.

Solvent/Solvent SystemBoiling Point (°C)Comments
Methanol 65A good starting point for moderately polar compounds.[4]
Ethanol 78Widely used for many organic compounds and is a common choice for thiazole derivatives.[5][6][7][8]
Ethanol/Water VariableA versatile solvent pair where water acts as an anti-solvent. The ratio can be adjusted to achieve optimal crystallization.[9][10]
Tetrahydrofuran (THF)/Hexane VariableTHF is a good solvent for many organics, and hexane can be used as an anti-solvent to induce precipitation.
Dimethylformamide (DMF)/Water VariableDMF is a powerful solvent, and the addition of water can induce crystallization.[11]

Step-by-Step Recrystallization Protocol

This protocol provides a general framework for the recrystallization of 2-amino-thiazole-5-carboxylic acid derivatives. The specific solvent and volumes should be optimized for each unique derivative.

Materials and Equipment
  • Crude 2-amino-thiazole-5-carboxylic acid derivative

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirrer)

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum source

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Place crude solid in Erlenmeyer flask add_solvent Add minimal hot solvent start->add_solvent dissolve Heat to boiling to dissolve add_solvent->dissolve hot_filter Filter hot solution to remove insoluble impurities dissolve->hot_filter cool_slowly Cool slowly to room temperature dissolve->cool_slowly hot_filter->cool_slowly ice_bath Chill in an ice bath to maximize yield cool_slowly->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry the purified crystals wash->dry

Caption: General workflow for the recrystallization of 2-amino-thiazole-5-carboxylic acid derivatives.

Detailed Procedure
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to identify a suitable system.

  • Dissolution:

    • Place the crude 2-amino-thiazole-5-carboxylic acid derivative into an Erlenmeyer flask.

    • Add a small amount of the chosen solvent, enough to create a slurry.

    • Heat the mixture to the solvent's boiling point while stirring.

    • Continue to add small portions of hot solvent until the solid just dissolves.[10] It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional): If the solution has a colored impurity, you may add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place the flask in an ice bath to maximize the crystal yield.[1]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Problems

  • Oiling Out: This occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To remedy this, try reheating the solution and adding more solvent, then allowing it to cool more slowly. Using a different solvent with a lower boiling point may also be necessary.

  • No Crystals Form: If no crystals form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization. Adding a seed crystal of the pure compound, if available, is also an effective method.

  • Poor Recovery: Low yield can result from using too much solvent, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used and that the solution is sufficiently cooled.

Conclusion

Recrystallization is a powerful technique for the purification of 2-amino-thiazole-5-carboxylic acid derivatives. By carefully selecting the solvent and controlling the cooling rate, researchers can obtain high-purity crystalline material essential for downstream applications in drug discovery and development. The protocol and insights provided in this application note serve as a comprehensive guide to achieving successful recrystallization of this important class of compounds.

References

  • US7408069B2, Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives, Google P
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  • CA1041105A, Method for the purification of 2-aminothiazole, Google P
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Application Notes & Protocols: The Strategic Utility of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is a bifunctional heterocyclic building block of significant interest to the medicinal chemistry community. Its unique architecture, combining a reactive piperazine moiety with a versatile thiazole-5-carboxylate core, presents a powerful scaffold for the synthesis of complex molecular entities. The thiazole ring is a privileged structure found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and hydrophobic interactions, while the piperazine group is frequently incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and provide a convenient handle for further chemical elaboration.[1][2] This guide provides an in-depth exploration of this intermediate, presenting its physicochemical properties, safety protocols, and detailed, field-tested methodologies for its application in the synthesis of advanced pharmaceutical intermediates, with a particular focus on amide bond formation and its utility in constructing kinase inhibitor scaffolds.

Physicochemical & Safety Data

A thorough understanding of a chemical intermediate's properties and handling requirements is the foundation of its effective and safe utilization in any research program.

Properties Profile

The key physicochemical data for this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 726185-68-8[3][4]
Molecular Formula C₉H₁₃N₃O₂S[3]
Molecular Weight 227.29 g/mol [3]
Appearance White to off-white solidVendor Data
Storage Sealed in dry, 2-8°C[3]
Hazard & Handling Information

This compound is considered hazardous and requires careful handling in a controlled laboratory environment.[3] All operations should be performed in a certified fume hood by personnel equipped with appropriate personal protective equipment (PPE).

Hazard InformationDetailsSource
Pictograms GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[3]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides.[6]

Core Application: Acylation of the Piperazine Moiety

The most direct and widely applicable use of this compound is the functionalization of the secondary amine on the piperazine ring. This reaction is pivotal for introducing molecular diversity and building out from the core scaffold. The formation of an amide bond is a cornerstone of medicinal chemistry, present in a vast number of clinically approved drugs.[7][8]

Protocol 1: General Amide Coupling via Carboxylic Acid Activation

This protocol details a robust method for coupling a carboxylic acid to the N4 position of the piperazine ring using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.

Causality & Expertise: The choice of HATU as the coupling agent is deliberate. Compared to other reagents like carbodiimides (e.g., EDC), HATU often provides faster reaction times, higher yields, and minimizes the risk of side reactions, particularly with sterically hindered substrates or electron-deficient amines.[9] The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the piperazine nitrogen. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical to neutralize the hexafluorophosphate salt and the carboxylic acid, ensuring the piperazine nitrogen remains deprotonated and nucleophilic.[9]

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid of interest (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

Step-by-Step Methodology:

  • Under an inert atmosphere (Nitrogen or Argon), add the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) to a flame-dried round-bottom flask.

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Stir the solution at room temperature for 5 minutes, then add DIPEA (2.5 eq). Stir for an additional 15-20 minutes to ensure complete pre-activation of the acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the solution of the intermediate to the activated acid mixture dropwise over 5 minutes.

  • Allow the reaction to stir at room temperature for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid, residual DMF, and the HATU byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-acylated product.

G cluster_workflow Amide Coupling Workflow start_acid Carboxylic Acid (R-COOH) reagents HATU, DIPEA DMF, RT start_acid->reagents start_mpzc Methyl 2-(piperazin-1-yl) thiazole-5-carboxylate product Final Product N-Acyl Piperazine Thiazole start_mpzc->product Nucleophilic Attack activated_ester Activated HATU-Ester reagents->activated_ester Activation activated_ester->product

Caption: General workflow for HATU-mediated amide coupling.

Application in Kinase Inhibitor Scaffolding

The 2-aminothiazole motif is a well-established "hinge-binding" element in a multitude of kinase inhibitors, including the potent Src/Abl inhibitor Dasatinib.[10][11] While this compound is not a direct precursor to Dasatinib, its structure is primed for the synthesis of novel analogues and other kinase inhibitors that utilize a piperazine moiety for solubility and to probe deep into the solvent-exposed regions of the ATP-binding pocket.[12][13]

Protocol 2: SNAr Coupling with a Heteroaryl Chloride

This protocol describes a typical Nucleophilic Aromatic Substitution (SNAr) reaction, a key strategy for linking the piperazine nitrogen to an electron-deficient heteroaromatic ring, such as a chloropyrimidine, which is a common core in many kinase inhibitors.[11][14]

Causality & Expertise: The SNAr reaction is effective here because the chlorine atom on the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens. The reaction requires heat to overcome the activation energy. A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) is ideal for this purpose, as it can dissolve the reactants and reach the required temperatures. A base is necessary to scavenge the HCl byproduct; however, a strong, non-nucleophilic base like K₂CO₃ is often preferred over an organic base like DIPEA in these higher-temperature reactions to avoid potential side reactions or degradation.

Materials:

  • This compound (1.0 eq)

  • 2-chloro-6-methylpyrimidine (or similar activated heteroaryl chloride) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA)

Step-by-Step Methodology:

  • To a reaction vial or flask, add this compound (1.0 eq), the heteroaryl chloride (1.0 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous NMP or DMA to create a stirrable suspension (approx. 0.2 M).

  • Seal the vessel and heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitor the reaction for the consumption of starting materials, typically over 12-24 hours, using LC-MS.

  • After cooling to room temperature, carefully dilute the mixture with water. The product may precipitate out.

  • If a precipitate forms, collect it by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent.

  • If the product remains in solution, extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) multiple times.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash chromatography or recrystallization to obtain the pure coupled product, a key scaffold for further elaboration into a potential kinase inhibitor.

G cluster_workflow SNAr Reaction Pathway start_het Activated Heteroaryl Chloride (e.g., 2-Chloropyrimidine) reagents K₂CO₃, NMP 120°C start_het->reagents + start_mpzc Methyl 2-(piperazin-1-yl) thiazole-5-carboxylate start_mpzc->reagents + product Kinase Inhibitor Scaffold reagents->product SNAr Reaction

Caption: Synthetic pathway for SNAr coupling.

Conclusion

This compound is more than a mere chemical; it is a strategic tool for the modern medicinal chemist. Its pre-installed piperazine and thiazole functionalities offer a streamlined entry into complex molecular architectures that are highly relevant to contemporary drug targets. The protocols outlined herein provide robust, reproducible, and rationale-driven methods for leveraging this intermediate's potential. By understanding the causality behind each procedural step, researchers can not only apply these methods directly but also adapt them to construct novel libraries of compounds for screening, ultimately accelerating the journey from a synthetic concept to a potential therapeutic candidate.

References

  • Vertex AI Search. (n.d.). This compound.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: Piperazine.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Journal of Medicinal Chemistry, 49(23), 6819-32.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • ResearchGate. (2017, September 4). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
  • NIH. (2021, September). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • ResearchGate. (n.d.). 3-Methylpiperazine-containing pre-clinical kinase inhibitors.
  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • NIH PubMed Central. (2025, December 2). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies.
  • MySkinRecipes. (n.d.). Methyl2-(piperazin-1-yl)thiazole-5-carboxylate.
  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). (S)-1-N-Boc-2-methyl-piperazine.
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Cell-based assays for evaluating anticancer activity of thiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell-based Assays for Evaluating the Anticancer Activity of Thiazole Compounds Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Thiazole Scaffolds in Oncology

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1] Its derivatives are noted for a wide array of pharmacological activities, and in oncology, they have emerged as particularly promising agents.[1][2][3] The versatility of the thiazole ring allows for structural modifications that can target various biological pathways crucial for cancer cell survival and proliferation.[2][4] Several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole core, underscoring the scaffold's therapeutic potential.[2]

Thiazole derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, and the inhibition of key signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases.[3][4][5] Given this mechanistic diversity, a multi-faceted approach is required to accurately characterize the anticancer profile of novel thiazole compounds.

This guide provides a comprehensive framework of cell-based assays designed to systematically evaluate the anticancer potential of thiazole derivatives. The workflow is structured to progress from initial broad-spectrum cytotoxicity screening to in-depth mechanistic investigations, enabling researchers to build a robust biological profile for their compounds of interest.

Experimental Workflow: A Multi-Tiered Evaluation Strategy

A logical and efficient evaluation of a potential anticancer compound involves a phased approach. This strategy ensures that resources are focused on the most promising candidates and that a deep mechanistic understanding is built progressively.

G Overall Workflow for Thiazole Compound Evaluation cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Functional Characterization A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine IC50 Values B->C Data Analysis D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D Select Potent Compounds E Cell Cycle Analysis (Flow Cytometry) C->E Select Potent Compounds F Protein Expression Analysis (Western Blot for Apoptosis Markers) D->F Confirm Apoptotic Pathway G Cell Migration Assay (Wound Healing/Scratch Assay) D->G Investigate Functional Effects H Cell Invasion Assay (Transwell/Boyden Chamber) D->H Investigate Functional Effects E->F Correlate with Protein Levels E->G Investigate Functional Effects E->H Investigate Functional Effects F->G Investigate Functional Effects F->H Investigate Functional Effects I Lead Candidate Identification & Further In Vivo Studies G->I Comprehensive Profile H->I Comprehensive Profile

Caption: A tiered workflow for evaluating thiazole compounds, from initial screening to functional characterization.

Tier 1: Primary Screening for Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its ability to inhibit cancer cell growth or induce cell death. This is a critical filtering stage to identify active compounds and determine their potency.

Cell Viability Assessment: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] It is widely used for high-throughput screening to determine the half-maximal inhibitory concentration (IC₅₀) of a compound—the concentration required to reduce the viable cell population by 50%.

Principle of Causality: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[7] A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the thiazole test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation:

    • After treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Presentation:

  • Calculate Percent Viability:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100

  • Determine IC₅₀: Plot percent viability against the log of the compound concentration and use non-linear regression analysis to calculate the IC₅₀ value.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Thiazole Derivative XMCF-7 (Breast)4815.2 ± 1.8
Thiazole Derivative XA549 (Lung)4828.5 ± 3.1
Thiazole Derivative XHepG2 (Liver)489.8 ± 1.1
Doxorubicin (Control)MCF-7 (Breast)480.9 ± 0.2

Tier 2: Elucidating the Mechanism of Action

Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it induces cell death. Many effective anticancer drugs work by inducing apoptosis, a controlled form of cell suicide that avoids the inflammatory response associated with necrosis.[9]

G Simplified Intrinsic Apoptosis Pathway A Anticancer Thiazole Compound B Mitochondrial Stress (Bcl-2 family dysregulation) A->B C Cytochrome c Release B->C D Apoptosome Formation C->D F Caspase-9 (Initiator) D->F Activation E Pro-Caspase-9 E->D H Caspase-3 (Executioner) F->H Cleavage & Activation G Pro-Caspase-3 G->H I Cleavage of Cellular Substrates (e.g., PARP) H->I J Apoptosis I->J

Caption: Key events in the intrinsic apoptosis pathway targeted for analysis.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[11] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[10]

Protocol: Annexin V/PI Flow Cytometry

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the thiazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant (floating cells), as apoptotic cells often detach.

  • Staining:

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and replicating.[12] Flow cytometry with DNA-staining dyes is the most common method for analyzing cell cycle distribution.

Principle of Causality: The DNA content of a cell changes predictably throughout the cell cycle. Cells in the G0/G1 phase have a diploid (2n) DNA content, cells in the S phase are actively synthesizing DNA and have between 2n and 4n DNA, and cells in the G2/M phase have a tetraploid (4n) DNA content.[13] A fluorescent dye like Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[11][12]

Protocol: Cell Cycle Analysis with PI Staining

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the thiazole compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest all cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 200 µL of PBS.

    • While gently vortexing, add 2 mL of ice-cold 70% ethanol drop-wise to fix the cells.[14]

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

    • Justification: RNase A is crucial because PI can also bind to double-stranded RNA; this step ensures that only DNA is stained, preventing inaccurate cell cycle profiles.[11]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. The resulting histogram will show distinct peaks for G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

Western blotting provides a semi-quantitative analysis of specific protein levels, allowing for the confirmation of apoptotic pathways activated by the thiazole compound.[15]

Principle of Causality: Apoptosis is executed by a family of proteases called caspases.[16] Western blotting can detect the cleavage of pro-caspases (inactive forms) into their smaller, active fragments. A key substrate of executioner caspases (like Caspase-3) is PARP (Poly (ADP-ribose) polymerase). Cleavage of PARP from its full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a hallmark of apoptosis.[17] The Bcl-2 family of proteins, which includes pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, can also be assessed. An increased Bax/Bcl-2 ratio often signifies the induction of apoptosis.

Protocol: Western Blot Analysis

  • Protein Extraction:

    • Treat cells with the thiazole compound, then wash with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[15]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[15]

Tier 3: Functional Characterization of Metastatic Potential

A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells.[18] Evaluating the effect of thiazole compounds on these processes provides crucial insight into their potential to inhibit this deadly cascade.

Cell Migration: Wound Healing (Scratch) Assay

This straightforward assay assesses the collective migration of a sheet of cells.[19][20]

Protocol: Wound Healing Assay

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them until they form a fully confluent monolayer.

  • Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.

  • Treatment: Wash the wells with PBS to remove dislodged cells. Add a medium containing the thiazole compound at non-lethal concentrations (e.g., IC₅₀/4, IC₅₀/2). Use a serum-free or low-serum medium to minimize cell proliferation, ensuring that wound closure is primarily due to migration.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion: Transwell (Boyden Chamber) Assay

This assay quantifies the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis.[18][21]

Sources

Application Note: A Validated Protocol for Determining the Antimicrobial Suscosity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Urgent Need for Novel Antimicrobial Agents and the Promise of Thiazole Derivatives

The rise of antimicrobial resistance (AMR) poses a significant threat to global public health.[1][2] The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2][3][4] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][5][6][7] The thiazole ring is a core structural motif in numerous clinically approved drugs and natural products, highlighting its therapeutic potential.[2][5][6]

This application note provides a detailed, validated protocol for determining the in vitro antimicrobial susceptibility of novel or synthesized thiazole derivatives. Adherence to a standardized methodology is paramount for generating reproducible and comparable data, which is essential for guiding drug discovery and development efforts. We will focus on the broth microdilution method, a quantitative technique considered a "gold standard" for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

Foundational Principles of Antimicrobial Susceptibility Testing (AST)

The primary objective of AST is to predict the clinical outcome of treating a microbial infection with a specific antimicrobial agent.[11] In the context of drug discovery, AST is crucial for evaluating the potency and spectrum of activity of novel compounds like thiazole derivatives. Several methods are available for AST, each with its advantages and limitations.[8][12]

  • Dilution Methods (Broth and Agar): These methods determine the MIC by exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent.[8][9] Broth microdilution, performed in 96-well plates, is widely used due to its efficiency and amenability to automation.[9]

  • Disk Diffusion Method: This qualitative or semi-quantitative method involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism.[8][13][14] The diameter of the zone of growth inhibition around the disk correlates with the susceptibility of the organism.[13] While simple and cost-effective, it can be problematic for poorly soluble compounds.[15][16]

  • Gradient Diffusion Method: This technique uses a strip with a predefined antibiotic concentration gradient to determine the MIC on an agar plate.[8]

For novel compounds like thiazole derivatives, which may exhibit variable solubility, the broth microdilution method offers a more robust and quantitative assessment of antimicrobial activity.

Challenges in AST for Thiazole Derivatives

Testing novel chemical entities such as thiazole derivatives presents unique challenges that must be addressed to ensure data integrity:

  • Solubility: Many synthetic compounds, including some thiazole derivatives, have poor aqueous solubility.[15] This can lead to precipitation in the test medium, resulting in inaccurate MIC values. The choice of a suitable solvent, such as dimethyl sulfoxide (DMSO), and careful consideration of the final solvent concentration are critical.[17]

  • Compound Purity and Stability: The purity of the synthesized thiazole derivative must be high to avoid confounding results from impurities. The stability of the compound in the test medium and under incubation conditions should also be considered.

  • Lack of Established Breakpoints: Clinical breakpoints, which categorize an organism as susceptible, intermediate, or resistant, are not available for novel compounds.[15] Therefore, the interpretation of MIC values for thiazole derivatives is primarily based on comparison with known antibiotics and by establishing a rank order of potency against a panel of microorganisms.

Detailed Protocol: Broth Microdilution for Thiazole Derivatives

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[18][19]

Materials and Reagents
  • Thiazole derivative(s) of interest

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • 96-well sterile, flat-bottom microtiter plates

  • Bacterial strains (e.g., ATCC quality control strains)

  • Tryptic Soy Agar (TSA) or other suitable agar for bacterial culture

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2 °C)

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for testing thiazole derivatives.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_compound Prepare Thiazole Stock Solution prep_plate Prepare Serial Dilutions in Plate prep_compound->prep_plate Add to plate prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate Standardized suspension prep_plate->inoculate Add inoculum incubate Incubate Plate inoculate->incubate read_results Read and Record MIC incubate->read_results analyze_data Data Analysis and Interpretation read_results->analyze_data

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Step-by-Step Methodology

Step 1: Preparation of Thiazole Derivative Stock Solution

  • Accurately weigh a sufficient amount of the thiazole derivative.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits). Ensure complete dissolution; sonication may be used if necessary.[17]

  • Causality: DMSO is a common solvent for poorly water-soluble compounds.[17] Preparing a high-concentration stock minimizes the final DMSO concentration in the assay, which can inhibit bacterial growth at higher levels.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube of sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[10] This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy (absorbance at 625 nm of 0.08-0.10).

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

Step 3: Preparation of Serial Dilutions in the Microtiter Plate

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of each row to be used in a 96-well plate.

  • Prepare an intermediate dilution of the thiazole derivative stock solution in CAMHB.

  • Add 100 µL of the appropriate concentration of the thiazole derivative (at twice the desired final starting concentration) to well 1.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no compound, no inoculum).

Step 4: Inoculation and Incubation

  • Add 50 µL of the diluted bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add inoculum to well 12.

  • The final volume in each well (1-11) is 100 µL. The final concentration of the bacterial inoculum is approximately 5 x 10⁵ CFU/mL.[20]

  • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

Step 5: Reading and Recording the MIC

  • Following incubation, visually inspect the plate for bacterial growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[20]

  • The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth (i.e., the first clear well).[9][10]

  • A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the MIC.

Data Analysis and Interpretation

The MIC is the primary endpoint of this assay. Results should be recorded in a clear and organized manner.

Data Presentation

Summarize the MIC values for each thiazole derivative against the panel of test organisms in a table.

Thiazole DerivativeTest OrganismMIC (µg/mL)
Compound AStaphylococcus aureus ATCC 2592316
Compound AEscherichia coli ATCC 2592232
Compound BStaphylococcus aureus ATCC 259238
Compound BEscherichia coli ATCC 25922>64
Control AntibioticStaphylococcus aureus ATCC 259232
Control AntibioticEscherichia coli ATCC 259224
Interpretation of Results

Since there are no established clinical breakpoints for novel compounds, the interpretation of MICs for thiazole derivatives relies on a comparative analysis.[21]

  • Potency: Lower MIC values indicate higher in vitro antimicrobial activity.

  • Spectrum of Activity: The range of microorganisms inhibited by the compound defines its spectrum of activity (e.g., broad-spectrum vs. narrow-spectrum).

  • Comparison to Controls: The activity of the thiazole derivatives should be compared to that of standard, clinically relevant antibiotics tested under the same conditions.

The following diagram illustrates the decision-making process based on the determined MIC values.

Caption: Decision tree for interpreting MIC results of novel compounds.

Quality Control and Self-Validation

To ensure the reliability of the results, a robust quality control (QC) program is essential.

  • QC Strains: Include well-characterized reference strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923) in each assay run.[11] The MIC values for these strains against control antibiotics should fall within the acceptable ranges defined by CLSI.

  • Growth and Sterility Controls: The inclusion of a growth control (no drug) and a sterility control (no inoculum) in each plate validates the viability of the bacteria and the sterility of the medium, respectively.[20]

  • Solvent Control: A control containing the highest concentration of DMSO used in the assay should be included to ensure the solvent itself is not inhibiting bacterial growth.

Conclusion

This application note provides a comprehensive and validated protocol for the antimicrobial susceptibility testing of thiazole derivatives using the broth microdilution method. By adhering to standardized procedures and incorporating rigorous quality control measures, researchers can generate reliable and reproducible data to guide the development of new and effective antimicrobial agents. The insights gained from this assay are a critical first step in the long and complex process of bringing a novel therapeutic from the laboratory to the clinic.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health (WOAH). Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved from [Link]

  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews. Retrieved from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • Disk Diffusion and Quality Control. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]

  • Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • M02-A8 - Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). ANSI Webstore. Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. Retrieved from [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology. Retrieved from [Link]

  • CLSI and MIC Interpretation Tips and Tricks. (n.d.). Northwestern Medicine. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved from [Link]

  • How do you test antimicrobial activity, if your material is insoluble in water? (2015). ResearchGate. Retrieved from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing Challenges. (2016). myadlm.org. Retrieved from [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI. Retrieved from [Link]

  • Challenges of Antibacterial Discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Challenges for the Development of New Antimicrobials— Rethinking the Approaches. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of the Antimicrobial, Cyto-Genotoxic, and Antigenotoxic Activity of Dipteryx odorata Seed Extracts. (n.d.). MDPI. Retrieved from [Link]

  • Agar Dilution (MIC) Susceptibility Test Method. (2023). YouTube. Retrieved from [Link]

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Application Note & Protocols: High-Throughput Solid-Phase Synthesis of Piperazine-Tethered Thiazole Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework and detailed protocols for the solid-phase synthesis of piperazine-tethered thiazole libraries. Thiazole and piperazine scaffolds are prevalent pharmacophores found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-cancer, antiplasmodial, and anti-inflammatory properties.[1][2][3] Leveraging the efficiency of solid-phase organic synthesis (SPOS), the described methodology enables the rapid generation of diverse compound libraries, facilitating structure-activity relationship (SAR) studies in early-stage drug discovery. The core of the synthesis relies on the robust Hantzsch thiazole formation performed on a solid support, followed by the introduction of a piperazine linker and subsequent diversification.[4][5] This document details the strategic choices behind the synthesis, step-by-step protocols from resin preparation to final product characterization, and methods for on-bead reaction monitoring to ensure synthetic integrity.

Introduction: The Power of Privileged Scaffolds in Combinatorial Chemistry

The thiazole ring is a cornerstone heterocycle in medicinal chemistry, integral to the structure of therapeutics like the anticancer agent Dasatinib and the CNS neuroprotective drug Riluzole.[3] Similarly, the piperazine moiety is a frequently employed scaffold that can improve aqueous solubility and provides a versatile handle for molecular derivatization, found in drugs such as the anticancer agent Imatinib and the antiparasitic Piperaquine.[2][6][7] The combination of these two "privileged scaffolds" into a single molecular entity presents a compelling strategy for generating novel chemical matter with high potential for biological activity.[1][8]

Solid-phase organic synthesis (SPOS) offers a distinct advantage over traditional solution-phase chemistry for library generation. By anchoring the synthetic intermediates to an insoluble polymer bead, excess reagents and by-products can be removed by simple filtration and washing, dramatically simplifying purification and enabling parallel processing.[9][10] This application note outlines a target-oriented synthesis strategy to construct a library of 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives, demonstrating the power of SPOS in modern drug discovery.[11]

Synthetic Strategy and Workflow

The overall strategy is designed in a modular fashion, allowing for the introduction of diversity at specific points in the synthetic sequence. The retrosynthetic analysis (Figure 1) reveals a convergent approach where the core thiazole ring is first constructed on the solid support via the classic Hantzsch thiazole synthesis.[1][9] This is followed by the introduction of the piperazine linker and a final diversification step, typically through acylation of the distal nitrogen of the piperazine.

G cluster_workflow Overall Synthetic Workflow Resin 1. Resin Preparation (e.g., MBHA Resin) Load 2. Load First Building Block (e.g., Fmoc-p-nitrophenylalanine) Resin->Load Thiazole 3. Hantzsch Thiazole Synthesis (α-bromoketone + Thiourea) Load->Thiazole Piperazine 4. Piperazine Tethering (Nucleophilic Displacement) Thiazole->Piperazine Diversify 5. Library Diversification (Acylation with R-COOH) Piperazine->Diversify Cleave 6. Cleavage & Isolation (TFA Cocktail) Diversify->Cleave Analyze 7. Library Characterization (LC-MS, NMR) Cleave->Analyze

Caption: High-level workflow for the solid-phase synthesis of the target library.

Foundational Principles and Rationale

Choice of Solid Support and Linker

The selection of the resin and linker is critical for the success of any solid-phase synthesis.[12] For the synthesis of C-terminal amides, a common choice is the p-methylbenzhydrylamine (MBHA) resin .

  • Rationale: The MBHA linker is stable to the basic conditions required for Fmoc deprotection and the neutral or mildly acidic/basic conditions of subsequent coupling and cyclization reactions. The final products are released as primary amides upon cleavage with a strong acid, such as trifluoroacetic acid (TFA), which is a common feature in many bioactive molecules.[9]

The Hantzsch Thiazole Synthesis on Solid Support

The Hantzsch synthesis is a cornerstone reaction for forming the thiazole heterocycle, involving the condensation of an α-haloketone with a thioamide or thiourea.[5][13] Performing this reaction on a solid support requires careful optimization but yields the desired heterocyclic core efficiently.

  • Mechanism Causality: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone (an SN2 reaction).[5][14] This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl. A final dehydration step, often acid-catalyzed, yields the stable, aromatic thiazole ring. The aromatic stabilization is a powerful thermodynamic driving force for the reaction.

G cluster_mech On-Resin Hantzsch Thiazole Formation Resin_Br Resin-Bound α-Bromoketone Intermediate Thioether Intermediate Resin_Br->Intermediate Sₙ2 Attack Thiourea Thiourea (H₂N-CS-NH₂) Cyclized Cyclized Hydroxythiazoline Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Resin-Bound 2-Aminothiazole Cyclized->Product Dehydration (-H₂O)

Sources

Analytical techniques for characterizing thiazole-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Analytical Characterization of Thiazole-5-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Rigorous Characterization

Thiazole-5-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The precise structural elucidation and purity assessment of these molecules are paramount for ensuring their safety, efficacy, and reproducibility in drug discovery and development. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the robust characterization of this important class of compounds. Our focus is on the practical application of these methods, emphasizing the rationale behind experimental choices to empower researchers to generate high-quality, reliable data.

The structural integrity and purity of a synthesized compound are not merely check-boxes in a workflow; they are the foundation upon which all subsequent biological and pharmacological data rest. A poorly characterized compound can lead to misleading results, wasted resources, and ultimately, the failure of a promising drug candidate. Therefore, a multi-technique approach is essential to unambiguously confirm the identity, purity, and structural features of thiazole-5-carboxamide derivatives.

I. The Characterization Workflow: A Multi-faceted Approach

A logical and systematic workflow is crucial for the comprehensive characterization of thiazole-5-carboxamide derivatives. The following diagram illustrates a typical workflow, integrating various analytical techniques to provide a complete picture of the synthesized molecule.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Synthesis Synthesis of Thiazole-5-Carboxamide Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Structure Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Analysis MS Mass Spectrometry (HRMS) NMR->MS Molecular Weight Confirmation HPLC HPLC/UPLC MS->HPLC Purity Assessment XRay X-ray Crystallography (if suitable crystals form) HPLC->XRay Absolute Structure Confirmation

Caption: A typical workflow for the characterization of thiazole-5-carboxamide derivatives.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. For thiazole-5-carboxamide derivatives, ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the overall molecular framework.[1][3][5][6][7]

A. Key Diagnostic Signals in ¹H NMR

The proton NMR spectrum provides a wealth of information based on chemical shifts, integration, and coupling patterns.[8][9]

  • Thiazole Ring Protons: The chemical shifts of the protons on the thiazole ring are highly diagnostic. For instance, the proton at the C4 position typically appears as a singlet.[10]

  • Amide NH Proton: The amide proton (N-H) usually appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. In DMSO-d₆, this peak is often observed in the range of δ 9-11 ppm.[3][6]

  • Aromatic and Aliphatic Protons: The signals from substituents on the thiazole ring and the carboxamide nitrogen provide crucial information about the specific derivative.

B. ¹³C NMR for Carbon Skeleton Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Key signals to look for include:

  • Carbonyl Carbon: The amide carbonyl carbon is a key diagnostic peak, typically resonating in the downfield region of the spectrum (around 160-170 ppm).[6]

  • Thiazole Ring Carbons: The chemical shifts of the carbons in the thiazole ring are characteristic and help confirm the heterocyclic core.

C. Protocol: ¹H NMR Analysis of a Thiazole-5-Carboxamide Derivative

This protocol provides a general guideline for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified thiazole-5-carboxamide derivative.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the clear observation of exchangeable protons like the amide NH.
  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

2. Instrument Setup (300-500 MHz Spectrometer):

  • Insert the sample into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

3. Acquisition Parameters:

  • Pulse Angle: 30-45 degrees.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).
  • Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain a flat baseline.
  • Reference the spectrum. If using CDCl₃, the residual solvent peak is at δ 7.26 ppm. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm.
  • Integrate the peaks to determine the relative number of protons.
  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the structure.[11]

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[12] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[1][5][6]

A. Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique well-suited for thiazole-5-carboxamide derivatives, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[13]

B. Interpreting the Mass Spectrum
  • Molecular Ion Peak: The most important piece of information is the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.

  • Isotopic Pattern: The presence of sulfur in the thiazole ring will result in a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately 4.4% relative to the monoisotopic peak.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information. Common fragmentation pathways for thiazole-5-carboxamides may involve cleavage of the amide bond.

C. Protocol: LC-MS Analysis for Molecular Weight Confirmation and Purity

This protocol outlines a general procedure for analyzing a thiazole-5-carboxamide derivative using liquid chromatography coupled with mass spectrometry (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

2. LC-MS System and Conditions:

  • LC System: A standard HPLC or UPLC system.
  • Column: A C18 reversed-phase column is a good starting point for many small molecules.
  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to promote ionization.
  • Flow Rate: 0.2-0.5 mL/min for analytical scale.
  • Injection Volume: 1-5 µL.
  • MS Detector: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
  • Ionization Mode: Positive ion mode is generally preferred for these compounds.
  • Scan Range: A suitable m/z range to include the expected molecular ion.

3. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺.
  • Examine the mass spectrum corresponding to the chromatographic peak to confirm the molecular weight and check the isotopic pattern.
  • Assess the purity of the sample by integrating the peak area of the target compound relative to any impurities.

IV. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the primary technique for determining the purity of pharmaceutical compounds.[14] A validated HPLC method can accurately and precisely quantify the main component and any related impurities.[15][16][17]

A. Method Development Considerations
  • Column Selection: A reversed-phase C18 column is a common and versatile choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection is most common, and the wavelength should be chosen at the λmax of the thiazole-5-carboxamide derivative to ensure maximum sensitivity.

B. Protocol: Reversed-Phase HPLC for Purity Determination

This protocol provides a starting point for developing an HPLC method for purity analysis. Method validation should be performed according to ICH guidelines.[14][15][16][17]

1. Sample Preparation:

  • Prepare a sample solution at a known concentration (e.g., 0.1-1.0 mg/mL) in the mobile phase or a compatible solvent.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase: A gradient elution is often necessary to separate impurities with different polarities. For example, a gradient from 10% to 90% acetonitrile in water (both with 0.1% trifluoroacetic acid) over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25-30 °C.
  • Injection Volume: 10 µL.
  • Detector: UV at the λmax of the compound.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.
Parameter Typical Value Rationale
Column C18, 4.6 x 150 mm, 5 µmGood general-purpose column for small molecules.
Mobile Phase A 0.1% TFA in WaterProvides good peak shape and resolution.
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic modifier for reversed-phase.
Gradient 10-90% B over 20 minTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 30 °CProvides reproducible retention times.
Detection UV at λmaxMaximizes sensitivity for the compound of interest.

V. X-ray Crystallography: Unambiguous 3D Structure Determination

For crystalline thiazole-5-carboxamide derivatives, single-crystal X-ray crystallography provides the absolute and unambiguous determination of the molecular structure in the solid state.[2][5][18][19][20] This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions.

A. The Importance of Crystal Quality

The success of an X-ray crystallographic analysis is entirely dependent on the ability to grow high-quality, single crystals of the compound.

B. Information Obtained from X-ray Crystallography
  • Connectivity and Bond Lengths/Angles: Provides precise measurements of the molecular geometry.

  • Stereochemistry: Unambiguously determines the absolute configuration of chiral centers.

  • Conformation: Reveals the preferred conformation of the molecule in the solid state.

  • Packing and Intermolecular Interactions: Shows how the molecules are arranged in the crystal lattice and identifies hydrogen bonds and other non-covalent interactions.

C. Workflow for X-ray Crystallography

X-ray Crystallography Workflow CrystalGrowth Crystal Growth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution Analysis Structural Analysis and Visualization StructureSolution->Analysis

Caption: A simplified workflow for single-crystal X-ray crystallography.

VI. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[21] For thiazole-5-carboxamide derivatives, FTIR can confirm the presence of key structural motifs.

A. Characteristic Vibrational Frequencies
  • N-H Stretch: The amide N-H stretch typically appears as a sharp peak in the range of 3300-3500 cm⁻¹.

  • C=O Stretch: The amide carbonyl (C=O) stretch is a strong, sharp absorption band usually found between 1630-1680 cm⁻¹.[6]

  • C=N and C=C Stretches: Vibrations from the thiazole ring will appear in the fingerprint region (below 1600 cm⁻¹).

B. Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

1. Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.
  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

3. Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

VII. Metabolite Identification: An Application in Drug Development

In drug development, it is crucial to understand how a compound is metabolized. LC-MS/MS is a powerful tool for identifying the metabolites of thiazole-5-carboxamide derivatives in biological matrices.[22][23][24][25][26]

A. Common Metabolic Transformations

Thiazole-5-carboxamide derivatives may undergo various metabolic transformations, including:

  • Oxidation: Hydroxylation of aromatic or aliphatic moieties.

  • Hydrolysis: Cleavage of the amide bond.

  • Conjugation: Glucuronidation or sulfation to increase water solubility and facilitate excretion.

B. Workflow for Metabolite Identification

Metabolite ID Workflow Incubation Incubation with Liver Microsomes or in vivo Study Extraction Sample Extraction Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis (Metabolite Prediction & Identification) LCMS->DataAnalysis

Caption: A general workflow for the identification of drug metabolites.

VIII. Conclusion: Ensuring Scientific Integrity

The comprehensive analytical characterization of thiazole-5-carboxamide derivatives is a non-negotiable aspect of drug discovery and development. By employing a combination of powerful analytical techniques and following robust protocols, researchers can ensure the scientific integrity of their work. This guide provides a framework for achieving this, emphasizing the importance of understanding the "why" behind the "how." The application of these principles will ultimately lead to the generation of high-quality, reproducible data, which is the bedrock of successful scientific endeavor.

IX. References

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Sources

Application Notes and Protocols for Molecular Docking Studies of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for conducting molecular docking studies on Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate. While the specific biological target of this compound is not extensively documented, its structural motifs are present in a variety of bioactive molecules, including inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins. The Bcl-2 family are crucial regulators of apoptosis, and their inhibition is a validated therapeutic strategy in oncology. This guide will, therefore, use human Bcl-2 as a representative target to illustrate a robust and scientifically sound molecular docking workflow. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind each procedural choice.

Introduction: The Rationale for Docking this compound with Bcl-2

This compound is a heterocyclic compound featuring a thiazole ring, a common scaffold in medicinal chemistry. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including as anticancer agents.[1] The piperazine moiety is also a frequent component of pharmacologically active compounds, contributing to favorable pharmacokinetic properties. Given that various thiazole-based molecules have been investigated as inhibitors of the anti-apoptotic protein Bcl-2, it is a rational starting point for in silico investigation of the potential bioactivity of this compound.[2]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[3] This method is instrumental in drug discovery for hit identification and lead optimization.[4] By simulating the interaction between our molecule of interest and Bcl-2, we can hypothesize its binding mode, estimate its binding affinity, and identify key interacting residues, thereby guiding further experimental validation.

This guide will utilize AutoDock Vina, a widely used open-source molecular docking program known for its speed and accuracy, to perform the docking simulations.[5][6] We will use the crystal structure of human Bcl-2 in complex with the known inhibitor Venetoclax (PDB ID: 6O0K) to establish a validated docking protocol before applying it to our target ligand.[7]

Materials and Software

A successful molecular docking study requires a suite of specialized software tools. The following table outlines the necessary software and their roles in the workflow.

Software/ToolPurposeAvailability
RCSB Protein Data Bank Source for protein crystal structures.[Link]
PubChem Database for chemical structures of ligands.[Link]
AutoDockTools (ADT) Graphical user interface for preparing protein and ligand files for AutoDock Vina.[Link]
AutoDock Vina The molecular docking engine for performing the simulations.[Link]
Open Babel A chemical toolbox for interconverting file formats.[Link]
PyMOL or BIOVIA Discovery Studio Visualizer Molecular visualization software for analyzing docking results and creating high-quality images.[Link] or [Link]

Experimental Protocols

A rigorous molecular docking protocol is essential for generating reliable and reproducible results. The following sections provide a detailed, step-by-step methodology for the entire workflow, from data acquisition to results analysis.

Ligand Preparation

The ligand, this compound, must be prepared in a format suitable for docking. This involves generating a 3D structure and assigning appropriate chemical properties.

Protocol 3.1: Ligand Preparation Workflow

  • Obtain Ligand Structure:

    • Navigate to the PubChem database and search for "this compound".

    • Download the 3D conformer of the molecule in SDF format.

  • Energy Minimization and File Format Conversion:

    • Use a molecular modeling tool like Avogadro or the energy minimization features within AutoDockTools to perform a geometry optimization of the 3D structure. This ensures a low-energy starting conformation.

    • Convert the energy-minimized structure to the PDBQT format using AutoDockTools. The PDBQT format includes atomic partial charges and information about rotatable bonds.[8]

  • Define Rotatable Bonds:

    • Within AutoDockTools, the software will automatically detect and set the rotatable bonds of the ligand. It is crucial to visually inspect and confirm that the assigned rotatable bonds are chemically sensible.

Protein Preparation

The target protein, Bcl-2, must be carefully prepared to remove any extraneous molecules and to add necessary atoms for the docking simulation.

Protocol 3.2: Protein Preparation Workflow

  • Download Protein Structure:

    • Access the RCSB Protein Data Bank and download the crystal structure of human Bcl-2, for this protocol we will use PDB ID: 6O0K.[7]

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or BIOVIA Discovery Studio Visualizer.[9][10]

    • Remove all non-essential components from the structure, including water molecules, co-factors, and any co-crystallized ligands. For this protocol, the inhibitor Venetoclax should be removed and saved as a separate file for redocking validation.

  • Prepare the Receptor for Docking:

    • Load the cleaned protein structure into AutoDockTools.[11]

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign Gasteiger charges to all atoms in the protein. These partial charges are used by the AutoDock Vina scoring function to calculate electrostatic interactions.

    • Save the prepared protein structure in the PDBQT format.

Molecular Docking Simulation

With the prepared ligand and protein, the next step is to perform the molecular docking simulation using AutoDock Vina.

Protocol 3.3: Docking Simulation with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • The binding site on the protein needs to be defined by a grid box. This box should encompass the entire active site where the ligand is expected to bind.

    • For the initial validation step, center the grid box on the co-crystallized position of Venetoclax in the 6O0K structure. A box size of 25 x 25 x 25 Å is generally a good starting point.

  • Configure AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) that specifies the input files and simulation parameters. This file should include:

      • The name of the receptor PDBQT file.

      • The name of the ligand PDBQT file.

      • The coordinates of the center of the grid box.

      • The dimensions of the grid box.

      • The name of the output file for the docking results.

      • The exhaustiveness parameter, which controls the thoroughness of the search (a value of 8 is a good balance between accuracy and computational time).

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. The command will look something like this: vina --config conf.txt --log log.txt.[12]

Redocking for Protocol Validation

Before docking the new ligand, it is crucial to validate the docking protocol by redocking the co-crystallized ligand (Venetoclax) back into the binding site of Bcl-2.

Protocol 3.4: Redocking and Validation

  • Perform Redocking:

    • Follow the ligand preparation and docking simulation protocols for Venetoclax.

  • Analyze the Redocked Pose:

    • Superimpose the top-ranked docked pose of Venetoclax with its original co-crystallized position.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked and crystal poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[13][14]

Analysis and Interpretation of Docking Results

Once the docking simulations are complete, the results must be carefully analyzed to extract meaningful insights.

Binding Affinity

AutoDock Vina provides a binding affinity score in kcal/mol for each predicted binding pose. A more negative value indicates a stronger predicted binding affinity.

LigandTop Binding Affinity (kcal/mol)
Venetoclax (Redocked)Example Value: -10.5
This compoundHypothetical Value: -7.8

Note: The values presented are for illustrative purposes. Actual results will vary based on the specific docking run.

Binding Pose and Interactions

The top-ranked binding poses should be visually inspected to understand the interactions between the ligand and the protein.

Key Interactions to Analyze: [13]

  • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and protein residues. These are strong, directional interactions that are critical for binding.

  • Hydrophobic Interactions: Observe how the non-polar parts of the ligand are accommodated within hydrophobic pockets of the binding site.

  • Electrostatic Interactions: Note any salt bridges or other electrostatic interactions.

  • Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and protein residues.

Visualization tools like PyMOL or BIOVIA Discovery Studio Visualizer can be used to create 2D and 3D diagrams of these interactions.[9]

Visualizations

Visual representations are essential for understanding and communicating the results of molecular docking studies.

Experimental Workflow Diagram

The following diagram illustrates the complete molecular docking workflow.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Protein Preparation Protein Preparation Protein Preparation->Docking Simulation Results Analysis Results Analysis Docking Simulation->Results Analysis Visualization Visualization Results Analysis->Visualization

Caption: A flowchart of the molecular docking workflow.

Ligand-Protein Interaction Diagram

A conceptual diagram of the types of interactions analyzed in a docking study.

Ligand_Protein_Interactions cluster_interactions Non-covalent Interactions Protein Protein Binding Site Ligand Ligand HBond Hydrogen Bonds Ligand->HBond Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Electrostatic Electrostatic Interactions Ligand->Electrostatic HBond->Protein Hydrophobic->Protein Electrostatic->Protein

Caption: Key interactions between a ligand and its protein target.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and validated protocol for conducting molecular docking studies of this compound with the anti-apoptotic protein Bcl-2 as a representative target. By following these detailed steps, researchers can generate reliable in silico predictions of ligand binding. The hypothetical results suggest that this compound may interact favorably with the binding pocket of Bcl-2, warranting further investigation.

It is imperative to remember that molecular docking is a predictive tool, and its results should be interpreted with caution. The next logical steps would involve more advanced computational methods, such as molecular dynamics simulations, to assess the stability of the predicted binding pose over time. Ultimately, the computational hypotheses generated from these studies must be validated through in vitro and in vivo experimental assays to confirm the biological activity of this compound.

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  • YouTube. (2024). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. [Link]

  • YouTube. (2023). How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. [Link]

  • Medium. (2021). Visualizing protein-protein docking using PyMOL. [Link]

  • PubMed Central. (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. [Link]

  • ResearchGate. (2017). What is the role of electrostatic energy when interpreting docking result??[Link]

  • PubMed. (n.d.). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]

  • 001CHEMICAL. (n.d.). CAS No. 726185-68-8, this compound. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate. As a pivotal building block in medicinal chemistry, particularly in the development of kinase inhibitors, achieving a high yield and purity of this compound is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate common challenges encountered during its synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My overall yield is consistently low (<50%). What are the most common factors I should investigate?

A low yield is the most frequently reported issue. It rarely stems from a single cause but rather a combination of factors from starting material quality to final workup. Here is a breakdown of the most critical areas to examine:

1. Purity and Stability of Methyl 2-halothiazole-5-carboxylate (Starting Material): The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) of piperazine onto a Methyl 2-halothiazole-5-carboxylate precursor. The stability and purity of this halo-precursor are paramount.

  • Causality: The thiazole ring, while aromatic, can be susceptible to degradation, especially with activating/deactivating groups.[1] The C2 position is electron-deficient, making it prone to nucleophilic attack, but impurities can lead to significant side reactions.[2]

  • Solution:

    • Verify Purity: Always verify the purity of your starting Methyl 2-chloro- or 2-bromothiazole-5-carboxylate by ¹H NMR and LC-MS before starting the reaction.

    • Fresh is Best: If possible, use freshly prepared halo-thiazole. Older batches may have undergone partial hydrolysis or degradation.

    • Storage: Store the halo-precursor under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C) to prevent degradation.[3]

2. Sub-optimal SNAr Reaction Conditions: The SNAr reaction is the core step and its efficiency is highly sensitive to several parameters.

  • Causality: The reaction involves the attack of a nucleophile (piperazine) on the aromatic thiazole ring, which temporarily disrupts aromaticity. The energy barrier for this step is influenced by solvent, temperature, and the nature of the leaving group.[4][5]

  • Solutions (summarized in Table 1):

    • Solvent Choice: A polar aprotic solvent like DMF, DMSO, or NMP is generally preferred. These solvents effectively solvate the cation of the intermediate Meisenheimer complex, stabilizing it and accelerating the reaction.

    • Temperature Control: This reaction typically requires elevated temperatures (80-120°C) to proceed at a reasonable rate. Monitor the reaction temperature closely. Insufficient heat is a common reason for incomplete conversion.

    • Base Selection: An acid scavenger (base) is often required to neutralize the H-X (e.g., HBr, HCl) formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.

    • Stoichiometry: Using a slight excess of piperazine (1.2 to 2.0 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.

3. Inefficient Workup and Product Isolation: The product contains a basic piperazine moiety and an ester group, making it amphiphilic and requiring a careful workup procedure.

  • Causality: The basic nitrogen of the piperazine ring can lead to emulsification during aqueous extraction. The ester is stable at neutral pH but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Solution:

    • Quenching: After the reaction is complete, cool the mixture to room temperature before quenching with water.

    • Extraction: Use a suitable organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane). If emulsions form, adding brine can help break them.

    • pH Control: Perform a mild basic wash (e.g., with saturated NaHCO₃ solution) to remove any acidic byproducts, but avoid strong bases like NaOH that could hydrolyze the methyl ester.

    • Drying and Concentration: Ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before concentrating under reduced pressure. Residual water can interfere with purification.

Table 1: SNAr Reaction Parameter Optimization

ParameterRecommendationRationale
Leaving Group Bromo > ChloroThe C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group in this context, often leading to faster reaction rates.[5][6]
Solvent DMSO or NMPHigh boiling point, polar aprotic nature stabilizes the charged intermediate.
Temperature 100-120 °CProvides sufficient thermal energy to overcome the activation barrier of aromatic substitution.
Base K₂CO₃ or DIPEAEffectively scavenges the acid byproduct without interfering with the reaction.
Piperazine Eq. 1.5 equivalentsEnsures a sufficient concentration of the nucleophile to drive the reaction forward without making purification overly difficult.
Q2: The SNAr reaction stalls and does not go to completion, even after extended heating. How can I improve conversion?

1. Reagent Deactivation:

  • Causality: The primary cause is the protonation of the piperazine nucleophile by the generated acid (HBr or HCl). If the base is not effective or is consumed, the concentration of active nucleophile drops, stalling the reaction.

  • Solution:

    • Ensure you are using at least one equivalent of base for each equivalent of H-X that will be produced. It is often beneficial to use a slight excess (e.g., 2.0 equivalents of base).

    • Add the base portion-wise if you suspect it is being consumed in a side reaction.

2. Insufficient Thermal Energy:

  • Causality: The reaction may have a higher activation energy than anticipated, requiring more aggressive heating.

  • Solution:

    • Gradually increase the reaction temperature in 10°C increments, monitoring by TLC or LC-MS. Be cautious not to exceed the decomposition temperature of your product or solvent boiling point.

    • Consider switching to a higher-boiling-point solvent like NMP or using microwave irradiation, which can often accelerate SNAr reactions significantly.

Q3: I am struggling with the purification of the final product. Column chromatography gives poor separation and streaking.

This is a common issue due to the basicity of the piperazine moiety.

  • Causality: The basic nitrogen atom interacts strongly with the acidic silica gel, leading to tailing/streaking on the column and poor separation.

  • Solutions:

    • Deactivate Silica Gel: Pre-treat your silica gel with a solvent system containing a small amount of a basic modifier. A common practice is to use an eluent containing 0.5-1% triethylamine or ammonia (e.g., a gradient of 0-10% Methanol in Dichloromethane with 1% TEA). This deactivates the acidic sites on the silica.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica.

    • Recrystallization: This is often the superior method for purifying this compound. A suitable solvent system must be identified experimentally. Good starting points for solvent screening include Isopropanol/Water, Ethanol/Hexane, or Ethyl Acetate/Heptane mixtures.[7] A detailed protocol is provided in Section 3.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for the precursor, Methyl 2-bromothiazole-5-carboxylate?

The most common and reliable method is a variation of the Hantzsch thiazole synthesis.[8] This typically involves the reaction of methyl 3-bromo-2-oxopropanoate with thiourea. However, a more direct and often higher-yielding approach is the Sandmeyer-type diazotization of Methyl 2-aminothiazole-5-carboxylate, followed by reaction with a bromide source like CuBr.[9]

Q2: Can I use Boc-piperazine for the reaction and deprotect later?

Yes, this is an excellent strategy, especially if other functional groups in the molecule are sensitive to the basic conditions or if N,N'-disubstitution is a concern with a substituted piperazine.

  • Procedure: React Methyl 2-bromothiazole-5-carboxylate with 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine).

  • Deprotection: The Boc group can be cleanly removed post-substitution using an acid like trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane. This two-step process often results in a cleaner product that is easier to purify.

Q3: What is the mechanism of the Nucleophilic Aromatic Substitution (SNAr) in this synthesis?

The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The piperazine (nucleophile) attacks the electron-deficient C2 carbon of the thiazole ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the elimination of the halide leaving group (e.g., Br⁻). This step is typically fast.

A diagram of this mechanism is provided in Section 4.

Section 3: Recommended Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of Methyl 2-bromothiazole-5-carboxylate (Precursor)

This protocol is based on the diazotization of the corresponding amine.

  • Diazotization: To a stirred suspension of Methyl 2-aminothiazole-5-carboxylate (1.0 eq)[10] in 48% aqueous HBr (4.0 eq) at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 1 hour at 0°C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous HBr. Add the cold diazonium salt solution from step 1 to this mixture portion-wise, allowing for gas evolution (N₂) to subside.

  • Workup: Allow the reaction to warm to room temperature and stir for 2-3 hours. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask, add Methyl 2-bromothiazole-5-carboxylate (1.0 eq), piperazine (1.5 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO, 5-10 mL per gram of starting material).

  • Heating: Heat the reaction mixture to 110°C under a nitrogen atmosphere and stir vigorously for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate may form. Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water (2x) and then brine (1x) to remove DMSO and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a small volume of a potential solvent (e.g., isopropanol). Heat the mixture until the solid dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. If crystals form, this is a good solvent system. If no crystals form, or if the product oils out, try a two-solvent system (e.g., dissolve in a minimum of hot ethyl acetate and add heptane dropwise until cloudy, then cool).

  • Bulk Recrystallization: Dissolve the bulk crude product in a minimum amount of the chosen hot solvent.

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Visual Guides & Diagrams

Overall Synthetic Workflow

Synthetic Workflow A Methyl 2-aminothiazole- 5-carboxylate B Diazotization/ Sandmeyer Reaction A->B C Methyl 2-bromothiazole- 5-carboxylate B->C D SNAr with Piperazine C->D E Crude Product D->E F Purification (Recrystallization) E->F G Final Product F->G

Caption: High-level overview of the synthetic sequence.

Troubleshooting Flowchart for Low Yield

Troubleshooting Flowchart start Low Yield Reported check_sm Check Purity of 2-halothiazole SM (NMR, LC-MS) start->check_sm sm_ok Purity >98%? check_sm->sm_ok Verified repurify_sm Repurify or Resynthesize Starting Material sm_ok->repurify_sm No check_reaction Analyze SNAr Reaction Conditions sm_ok->check_reaction Yes repurify_sm->start Retry temp Temp 100-120°C? check_reaction->temp base >1.5 eq Base Used? temp->base Yes increase_temp Increase Temperature or Use Microwave temp->increase_temp No solvent Solvent Polar Aprotic (DMSO, NMP)? base->solvent Yes add_base Increase Base Stoichiometry base->add_base No change_solvent Switch to Higher Boiling Point Solvent solvent->change_solvent No check_workup Review Workup & Purification solvent->check_workup Yes increase_temp->check_reaction Re-run add_base->check_reaction Re-run change_solvent->check_reaction Re-run

Caption: The two-step addition-elimination SNAr mechanism.

Section 5: References

  • Wikipedia contributors. (2023). Thiazole. Wikipedia, The Free Encyclopedia. [Link] [1]2. Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link] [2]3. MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • CUTM Courseware. (n.d.). Thiazole. [Link] [8]5. PrepChem.com. (n.d.). (A) Preparation of methyl thiazole-5-carboxylate. [Link] [9]6. Lombardo, L. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. [Link] [11]7. Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. [7]8. 001CHEMICAL. (n.d.). CAS No. 726185-68-8, this compound. [Link] [3]9. Khan, I., et al. (2018). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitutions (NAS). [Link] [4]11. Umble, M. C., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link] [5]12. Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link] [6]13. Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar thiazole compounds. Researchers in drug development and medicinal chemistry frequently encounter the thiazole scaffold due to its prevalence in pharmacologically active agents.[1][2][3][4][5] However, the very properties that make these molecules biologically interesting—their polarity and the presence of a basic nitrogen atom—create significant hurdles during chromatographic purification.[6][7]

This guide is designed to provide practical, in-depth solutions to the common challenges you face in the lab. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, reproducible purification methods.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of polar thiazole derivatives in a direct question-and-answer format.

Q1: My polar thiazole isn't retained on my C18 column and elutes in the void volume. What's happening and how do I fix it?

A1: The Problem of "Phase Mismatch"

This is a classic issue when working with highly polar analytes. Standard reversed-phase (RP) chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase, separates compounds based on hydrophobicity.[8][9][10] Your polar thiazole has minimal hydrophobic character, so it has little to no affinity for the C18 stationary phase. It prefers to stay in the polar mobile phase and is washed off the column immediately, resulting in no retention.[11][12]

The Primary Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds.[13][14][15][16] It is the most effective solution for this problem.

  • Mechanism: HILIC employs a polar stationary phase (e.g., bare silica, amide, cyano, or zwitterionic phases) and a mobile phase with a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water or an aqueous buffer).[13][14][16] The polar solvent creates a water-rich layer on the surface of the stationary phase. Your polar thiazole can then partition into this aqueous layer and be retained.[12][14][17] Retention is controlled by increasing the amount of water (the strong solvent) in the mobile phase, which elutes the analyte.[11][15]

  • Key Advantages of HILIC:

    • Excellent retention for compounds that are too polar for reversed-phase.[17][18]

    • Uses high-organic mobile phases, which can enhance sensitivity in mass spectrometry (MS) due to more efficient desolvation.[17]

    • Offers a different selectivity compared to reversed-phase chromatography.[17]

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} end Caption: Decision tree for selecting the right chromatography mode.

Q2: My thiazole sticks to the silica gel column, or it elutes with a severe tailing peak. What should I do?

A2: The Problem of Strong Silanol Interactions

This issue is common in normal-phase (NP) chromatography, which uses a polar stationary phase (silica) and a non-polar mobile phase.[19] The thiazole ring contains a basic nitrogen atom which can undergo strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to two outcomes:

  • Irreversible Adsorption: The compound sticks to the column and cannot be eluted.

  • Peak Tailing: The compound interacts with a variety of silanol sites with different acidities, causing a portion of the molecules to be retained longer than the main band, resulting in a tailed peak.[20]

Solutions to Mitigate Silanol Interactions:

  • Use a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your thiazole for the active silanol sites, effectively "masking" them.

    • Recommended Modifiers: Triethylamine (TEA) or ammonia (often as ammonium hydroxide) are excellent choices.[6][21] Start with a low concentration (e.g., 0.1% v/v) and increase if necessary.

  • Switch to a Less Acidic Stationary Phase: If modifiers are not sufficient or are incompatible with your molecule, consider an alternative stationary phase.

    • Alumina: Alumina is a good alternative to silica for the purification of basic compounds.[6]

    • Bonded Phases: Amino (NH2) or Cyano (CN) bonded phases are less acidic than bare silica and can provide better peak shape for basic analytes.[19]

  • Consider an Alternative Chromatographic Mode: If the compound is sufficiently polar, HILIC is often a better choice than traditional normal-phase chromatography, as the water in the mobile phase helps to deactivate the silica surface and promote a more predictable partitioning mechanism.[13][14]

Q3: I'm observing significant peak tailing or splitting with my basic thiazole compound, regardless of the method. What are the general causes?

A3: Diagnosing Poor Peak Shape

Poor peak shape is a common frustration, especially with nitrogen-containing heterocycles.[7] If the issue persists across different methods, the cause is likely chemical rather than purely chromatographic.

Troubleshooting Checklist for Peak Shape:

Potential Cause Explanation Recommended Solution
Column Overload Injecting too much sample mass saturates the stationary phase, leading to peak fronting or tailing.[20][22]Reduce the injection volume or dilute the sample. Perform a loading study to determine the column's capacity.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.[20][22]Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Secondary Interactions Even on end-capped RP columns, residual silanols can interact with basic analytes, causing tailing.[20][23]Adjust the mobile phase pH to suppress analyte ionization. Add a competing base (e.g., 0.1% TEA) or use a highly inert, modern column.
Analyte pKa vs. Mobile Phase pH If the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of ionized and neutral forms, which can lead to split or broad peaks.[20]Adjust the mobile phase pH to be at least 2 units above or below the pKa of your thiazole to ensure it is in a single ionic state.
Metal Sensitivity Some compounds, particularly those with chelating functionalities, can interact with trace metals in the column hardware or stationary phase, causing tailing.[22]Use a metal-passivated or PEEK-lined column and system. Adding a weak chelating agent like EDTA to the mobile phase can sometimes help.
Q4: My recovery is low, and I suspect my compound is degrading during purification. How can I confirm and prevent this?

A4: Addressing Compound Stability

Thiazole derivatives can be sensitive to the conditions used during purification.[24][25] Low recovery is a key indicator of on-column degradation.

Common Degradation Pathways & Solutions:

  • Acid-Catalyzed Degradation: The acidic surface of silica gel can cause degradation of sensitive thiazoles.[26]

    • Solution: As mentioned in Q2, use a basic modifier in the mobile phase to neutralize the silica surface. Alternatively, switch to a more inert stationary phase like alumina or a bonded phase.[6][26]

  • Base-Catalyzed Degradation: While less common on-column, some thiazole rings can be susceptible to ring-opening under strongly basic conditions.[25]

    • Solution: Ensure that work-up and purification conditions use mild bases (e.g., sodium bicarbonate instead of sodium hydroxide) and that mobile phase modifiers are used at low concentrations (typically <1%).

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can be promoted by air, light, or certain solvents.[27]

    • Solution: Degas solvents before use. If sensitivity is high, run the purification under an inert atmosphere (e.g., nitrogen blanket on solvent reservoirs). Store purified fractions at low temperatures and protected from light.

Q5: How can I separate my target thiazole from other impurities with a wide range of polarities in a single run?

A5: The Power of Mixed-Mode Chromatography (MMC)

When your sample contains a complex mixture of very polar impurities, non-polar impurities, and your moderately polar target compound, a single-mode technique like RP or HILIC may not provide adequate separation.[28] This is the ideal scenario for Mixed-Mode Chromatography.

  • Mechanism: MMC columns have stationary phases that are engineered with more than one type of functionality.[28][29][30] A common combination is a hydrophobic alkyl chain (for reversed-phase interactions) and an ion-exchange group (either cation or anion exchange).[18][29] This allows the column to separate analytes based on both hydrophobicity and charge simultaneously.[31]

  • Key Advantages of MMC:

    • Tunable Selectivity: You can finely control the separation by adjusting the mobile phase organic content (controls RP retention), the buffer concentration/ionic strength (controls ion-exchange retention), and the pH (controls analyte ionization).[28][29]

    • Superior Resolution: Can separate compounds that co-elute in either pure RP or HILIC modes.

    • MS-Friendly: Achieves retention of charged polar compounds without the need for ion-pairing reagents, which are known to cause signal suppression in mass spectrometry.[28][30]

Section 2: Frequently Asked Questions (FAQs)

Q1: When should I choose HILIC over Reversed-Phase or Normal-Phase chromatography for my polar thiazole?

Choose your primary technique based on the compound's solubility and retention characteristics:

  • Choose Reversed-Phase (RP-HPLC) if your thiazole has sufficient hydrophobic character to be retained on a C18 or other RP column. This is often the most robust and well-understood technique.[9][18]

  • Choose Normal-Phase (NP-HPLC) if your compound is not soluble in aqueous mobile phases but is soluble in non-polar organic solvents like hexane and ethyl acetate.[19] Be prepared to use basic modifiers to manage peak shape.

  • Choose HILIC when your thiazole is too polar to be retained by reversed-phase chromatography.[11][12] If your compound is highly water-soluble and requires a high percentage of water to elute from an RP column, HILIC will almost always provide better retention and peak shape.[16]

Q2: What are the key parameters to optimize in HILIC method development?

HILIC method development requires careful optimization. The following workflow is a robust starting point.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} end Caption: A systematic workflow for optimizing HILIC separations.

Q3: How do I choose the right stationary phase for my specific polar thiazole?
  • Bare Silica: A good starting point for many HILIC separations. It offers high polarity but can have active silanol groups.[13]

  • Amide Phases (e.g., TSKgel Amide-80): These are generally more stable and less acidic than bare silica, often providing excellent peak shape for a wide range of polar compounds.[14][16]

  • Zwitterionic Phases (e.g., HILIC-Z): These phases contain both positive and negative charges, offering unique selectivity through a combination of hydrophilic partitioning and weak electrostatic interactions. They are often very robust across a wide pH range.[13]

  • Amino Phases: The primary amino group is positively charged and can exhibit strong affinity for anionic compounds.[11] Use with caution for neutral or basic thiazoles, but it can be an excellent choice for acidic thiazole derivatives.

Q4: What are the best practices for sample preparation before purification?

Proper sample preparation is critical for success and for extending the life of your column.

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that can clog the column.

  • Solvent Matching: As discussed, dissolve your sample in the mobile phase or a weaker solvent. Injecting a sample in a strong solvent like pure DMSO or DMF into a HILIC system with 95% acetonitrile will cause severe peak distortion.[22]

  • Pre-Purification: For very crude samples, consider a simple pre-purification step like a liquid-liquid extraction or solid-phase extraction (SPE) to remove major impurities that could overload or damage the analytical/preparative column.[24]

Section 3: Key Experimental Protocols

Protocol 1: Generic HILIC Method Development for a Polar Thiazole
  • Column Selection: Start with a robust amide-phase HILIC column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Column Equilibration: This is a critical step in HILIC. Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes to ensure the aqueous layer on the stationary phase is fully formed and stable.[12] Failure to equilibrate properly will result in poor reproducibility.[12]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water. Adjust pH to 5.8 with acetic acid.

    • Solvent B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water. Adjust pH to 5.8 with acetic acid.

  • Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Gradient Program:

      • 0-1 min: 100% A

      • 1-10 min: 0% to 100% B

      • 10-12 min: 100% B

      • 12-12.1 min: 100% to 0% B

      • 12.1-17 min: 100% A (Re-equilibration)

  • Optimization: Based on the results of the scouting gradient, adjust the slope of the gradient around the elution time of your target compound to improve resolution from nearby impurities.

Protocol 2: Normal-Phase Chromatography with a Basic Modifier
  • Column Selection: Standard bare silica gel column.

  • Mobile Phase Preparation:

    • Choose a primary solvent system based on TLC analysis (e.g., 80:20 Hexane:Ethyl Acetate).

    • Add 0.1% (v/v) Triethylamine (TEA) to the prepared mobile phase mixture. Ensure thorough mixing.

  • Column Equilibration: Flush the column with at least 5-10 column volumes of the TEA-modified mobile phase before the first injection.

  • Elution: Run the purification using either an isocratic or gradient elution as determined by TLC analysis.

  • Post-Purification: Be aware that TEA is high-boiling and can be difficult to remove from the final product. It is often necessary to re-dissolve the purified fractions in a solvent like dichloromethane and wash with a dilute acid (e.g., 1% HCl) to remove the TEA, followed by drying and evaporation.

References

  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. Retrieved from [Link][13]

  • Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link][14]

  • Subramanian, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Indian Institute of Science, 91(3), 323-333. Retrieved from [Link][15]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved from [Link][11]

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  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). HPLCNano. Retrieved from [Link][30]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. Retrieved from [Link][12]

  • How to fix peak shape in hplc? (2023, March 9). ResearchGate. Retrieved from [Link][32]

  • Perišić-Janjić, N. U., et al. (2007). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. Journal of the Serbian Chemical Society, 72(12), 1239-1247. Retrieved from [Link][33]

  • Perišić-Janjić, N., et al. (2007). Effect of the Stationary Phase and the Mobile-Phase Modifier on the Retention of Some Thiazoles. Journal of Chromatographic Science, 45(10), 665-670. Retrieved from [Link][21]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent. Retrieved from [https://www.agilent.com/cs/library/applications/5990-3 EclipsePlusC8.pdf]([Link] EclipsePlusC8.pdf)[23]

  • Normal Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link][19]

  • Normal-phase vs. Reversed-phase Chromatography. (n.d.). Phenomenex. Retrieved from [Link][34]

  • de Almeida, G. S. S., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1138-1146. Retrieved from [Link][35]

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  • The HPLC analysis of polar analytes with aqueous mobile phases. (n.d.). Jones Chromatography. Retrieved from [Link][36]

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  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link][10]

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  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link][6]

  • A brief review on the thiazole derivatives: Synthesis methods and biological activities. (2021). Journal of Physics: Conference Series, 1878, 012013. Retrieved from [Link][1]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology, 2(3), 1-10. Retrieved from [Link][2]

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  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). Journal of Separation Science, 33(19), 3023-3029. Retrieved from [Link][39]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (2019). Catalysts, 9(11), 947. Retrieved from [Link][40]

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  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2023). Molecules, 28(15), 5777. Retrieved from [Link][42]

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Technical Support Center: Optimizing the Coupling of Piperazine to a Thiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole-piperazine scaffold is a privileged structural motif found in a vast array of pharmacologically active molecules, contributing to treatments for diseases ranging from central nervous system disorders to cancer.[1][2][3] The synthesis of these compounds, specifically the formation of the C-N bond between the thiazole ring and the piperazine nitrogen, is a critical step that often presents significant challenges for researchers.[4][5] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this transformation. We will focus primarily on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination, while also addressing Nucleophilic Aromatic Substitution (SNAr) as a viable alternative in specific contexts.[6][7]

Troubleshooting Guide

This section addresses specific, common problems encountered during the coupling reaction in a direct question-and-answer format.

Q1: My Buchwald-Hartwig reaction is giving low to no yield. What are the primary factors to investigate?

A1: A low or nonexistent yield in a Buchwald-Hartwig amination is a frequent issue that can almost always be traced back to one of four key areas: the catalyst system, the base, the reaction conditions, or the quality of the reagents.[8][9] A systematic approach is the most effective way to diagnose the problem.

Troubleshooting Workflow for Low Yield

G Start Low / No Yield Catalyst 1. Catalyst System Integrity Start->Catalyst Base 2. Base Selection & Strength Start->Base Conditions 3. Reaction Conditions Start->Conditions Reagents 4. Reagent Quality Start->Reagents cat1 Inert Atmosphere? Pd(0) is O₂ sensitive. Catalyst->cat1 cat2 Ligand Choice? Try electron-rich, bulky biarylphosphine ligands (e.g., XPhos, RuPhos). [5] Catalyst->cat2 cat3 Precatalyst Activation? Ensure Pd(II) -> Pd(0). Catalyst->cat3 base1 Base Strength? Strong (NaOtBu) vs. Weak (Cs₂CO₃, K₃PO₄). [12] Base->base1 base2 Base Solubility? Cs₂CO₃ is more soluble than K₃PO₄ in many solvents. Base->base2 base3 Substrate Tolerance? Strong bases can degrade sensitive functional groups. Base->base3 cond1 Temperature? Start at 80-100 °C. [1] Increase if sluggish. Conditions->cond1 cond2 Solvent? Anhydrous Toluene or Dioxane are standard. Avoid chlorinated solvents. [12] Conditions->cond2 cond3 Concentration? Too dilute can slow reaction. Conditions->cond3 reag1 Anhydrous Solvents/Reagents? Water can deactivate catalyst and hydrolyze base. Reagents->reag1 reag2 Piperazine Source? Use mono-Boc-piperazine to prevent double arylation. Reagents->reag2 G Pd0 Pd(0)L Active Catalyst OA_Complex Oxidative Addition Complex Pd0->OA_Complex + Thiazole-X Amine_Coord Amine Coordination OA_Complex->Amine_Coord + Piperazine-H Deprotonation Deprotonation Amine_Coord->Deprotonation - Base-H⁺X⁻ + Base RE_Complex Product Complex Deprotonation->RE_Complex Reductive Elimination RE_Complex->Pd0 - Product

Caption: The catalytic cycle for Buchwald-Hartwig amination.

FAQ2: What is the role of the base, and how do I select the right one?

A2: The primary role of the base in the Buchwald-Hartwig catalytic cycle is to deprotonate the coordinated amine (piperazine), forming the palladium-amido complex. This is a crucial step before the final, bond-forming reductive elimination. [10]

Base Type Examples pKaH (approx.) Common Use Case Considerations
Strong NaOtBu, KOtBu, LHMDS 19 General purpose, highly effective for a wide range of substrates. [11] Can cause degradation of base-sensitive functional groups (e.g., esters, enolizable ketones).

| Weak (Inorganic) | Cs₂CO₃, K₃PO₄, K₂CO₃ | 10-13 | Substrates with base-sensitive groups; often requires higher temperatures. [11]| Solubility can be an issue (Cs₂CO₃ > K₃PO₄). Particle size can affect reactivity. [11]|

Recommendation: Start with NaOtBu for robust substrates. If you suspect substrate decomposition or have sensitive functional groups, switch to Cs₂CO₃ or K₃PO₄ and increase the reaction temperature. [12] FAQ3: Can I run this reaction without protecting the second nitrogen on the piperazine?

A3: Yes, it is possible, but it is generally not recommended for discovery chemistry due to challenges with selectivity and purification. As mentioned in Q3, using a large excess of piperazine can favor the mono-arylated product. This approach is more common in process chemistry where cost of goods is a major factor and purification methods can be optimized for a specific product. For routine lab-scale synthesis, the reliability and cleaner reaction profile afforded by N-Boc-piperazine makes it the superior choice. [9]

Experimental Protocols

Disclaimer: These are general starting protocols. Optimal conditions may vary depending on the specific substrates used. All manipulations involving the palladium catalyst and phosphine ligand should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical small-scale reaction for coupling a halothiazole with N-Boc-piperazine.

Materials:

  • Halothiazole (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Palladium Precatalyst (e.g., G3-XPhos, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous Toluene (to achieve ~0.2 M concentration)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the halothiazole, N-Boc-piperazine, palladium precatalyst, and base.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the anhydrous toluene via syringe.

  • Place the vial in a preheated aluminum block on a stirrer hotplate set to 100 °C.

  • Stir the reaction for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove palladium residues.

  • Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Deprotection of the Piperazine-Thiazole Product

Materials:

  • Boc-protected piperazine-thiazole adduct (1.0 equiv)

  • Trifluoroacetic acid (TFA, 10-20 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected starting material in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification may be performed if necessary.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions. BenchChem.
  • BenchChem Technical Support. (2025). Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure. BenchChem.
  • Rayala, R., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8013. [Link]

  • Strand, D., et al. (2014). Role of the base in Buchwald-Hartwig amination. Chemistry, 21(2), 869-79. [Link]

  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol. BenchChem.
  • Wolfe, J. P., & Rossi, M. A. (2010). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. The Journal of organic chemistry, 75(1), 237-40. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 7, 2026, from [Link]

  • Mousset, C., et al. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald-Hartwig Coupling. Molecules, 26(4), 1074. [Link]

  • Yelekçi, K., et al. (2016). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 120-126. [Link]

  • Rayala, R., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. [Link]

  • BenchChem Technical Support. (2025).
  • Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6835. [Link]

  • Rayala, R., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. National Library of Medicine. [Link]

  • Singh, U., & Tillu, V. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

  • Trost, B. M., & Gutierrez, A. C. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic letters, 18(3), 548-51. [Link]

  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings. BenchChem.
  • El-Sayed, N. N. E., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(35), 22933-22950. [Link]

  • Taillefer, M., et al. (2013). Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. Advanced Synthesis & Catalysis, 355(16), 3243-3252. [Link]

  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(23), 8230. [Link]

  • ResearchGate. (n.d.). a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. Retrieved January 7, 2026, from [Link]

  • National Library of Medicine. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. [Link]

  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved January 7, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved January 7, 2026, from [Link]

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Troubleshooting low solubility of thiazole-5-carboxylate esters

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide from the Bench: Navigating the Low Solubility of Thiazole-5-Carboxylate Esters

Welcome to the technical support center. As Senior Application Scientists, we understand that unexpected experimental results are a part of research. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested solutions to a common challenge: the low solubility of thiazole-5-carboxylate esters. Our goal is to move beyond simple procedural lists and delve into the causality of these issues, empowering you with the knowledge to not only solve the immediate problem but also to anticipate and prevent future setbacks.

Frequently Asked Questions (FAQs)

Q1: I've synthesized a novel thiazole-5-carboxylate ester, but it shows minimal solubility in common organic solvents like methanol and DMSO at room temperature. What are the primary factors governing this poor solubility?

The low solubility of thiazole-5-carboxylate esters is often rooted in their inherent physicochemical properties. The rigid, planar structure of the thiazole ring, coupled with the presence of the carboxylate ester group, can lead to strong intermolecular forces in the solid state, specifically crystal lattice energy. The energy required to overcome these forces and solvate the individual molecules can be substantial.

Key contributing factors include:

  • High Crystal Lattice Energy: The arrangement of molecules in the solid state is highly ordered, stabilized by π-π stacking of the thiazole rings and dipole-dipole interactions. Breaking this stable lattice requires a significant input of energy.

  • Polarity Mismatch: While the ester and thiazole moieties introduce polar characteristics, the overall molecule can possess significant nonpolar surface area, leading to poor interactions with highly polar solvents like water or even moderately polar solvents if other parts of the molecule are large and hydrophobic.

  • Hydrogen Bonding: The nitrogen and sulfur atoms in the thiazole ring are potential hydrogen bond acceptors, but the absence of a strong hydrogen bond donor on the core structure can limit its interaction with protic solvents.

Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility

Issue 1: Initial compound insolubility in standard laboratory solvents.

Your first step is a systematic solvent screening. It's crucial to understand that solubility is not an all-or-none phenomenon but a thermodynamic equilibrium.

Step-by-Step Protocol: Systematic Solvent Screening

  • Preparation: Accurately weigh 1-5 mg of your thiazole-5-carboxylate ester into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from a diverse panel.

  • Observation: Agitate the vials at a consistent temperature (e.g., 25°C) for a set period (e.g., 1 hour). Visually inspect for dissolution.

  • Quantification (Optional but Recommended): If visual inspection is insufficient, use a technique like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dissolved compound in the supernatant.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding.
Aprotic Polar DMSO, DMF, AcetonitrileHigh dipole moment, effective at solvating polar functional groups.
Ethers THF, DioxaneModerate polarity, can disrupt π-π stacking.
Chlorinated Dichloromethane, ChloroformEffective for less polar compounds.
Nonpolar Toluene, HexanesEstablishes a baseline for nonpolar solubility.

If solubility remains low across this panel, the issue likely lies in strong intermolecular forces within the solid form of your compound.

Diagram 1: Troubleshooting Workflow for Initial Insolubility

A Start: Low Solubility Observed B Systematic Solvent Screening A->B C Solubility Achieved? B->C D Proceed with Experiment C->D Yes E Consider Co-Solvent Systems C->E No F pH Modification (if applicable) E->F

Caption: Initial steps for addressing poor compound solubility.

Q2: My compound is for a biological assay, and the required concentration is not achievable in a biocompatible solvent system. What are my options?

When working with biological systems, the choice of solvent is critical to avoid artifacts. High concentrations of organic solvents like DMSO can be toxic to cells.

Strategy 1: Co-Solvent Systems

A co-solvent system involves blending a small amount of a strong organic solvent with a primary, biocompatible solvent (e.g., water, saline, or cell culture media). The organic solvent acts as a "bridge," disrupting the crystal lattice and allowing the aqueous solvent to interact with the molecule.

Experimental Protocol: Developing a Co-Solvent System

  • Stock Solution: Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent where it is most soluble (e.g., DMSO, ethanol).

  • Serial Dilution: Perform serial dilutions of this stock solution into your final aqueous buffer.

  • Precipitation Watch: Observe each dilution for any signs of precipitation (cloudiness) over time. It is recommended to let the solutions sit for at least a few hours, as precipitation can be slow.

  • Determine Kinetic Solubility: The highest concentration that remains clear is your kinetic solubility limit in that co-solvent system.

Strategy 2: pH Adjustment

If your thiazole-5-carboxylate ester contains ionizable functional groups (e.g., a basic nitrogen on an appended side chain), altering the pH of the medium can dramatically increase solubility.

  • For Basic Groups: Lowering the pH will protonate the basic site, leading to the formation of a more soluble salt.

  • For Acidic Groups: Increasing the pH will deprotonate the acidic site, forming a soluble salt.

Caution: Ensure that any pH change is compatible with your experimental system and does not degrade your compound.

Diagram 2: Decision Tree for Biocompatible Formulations

A Need Biocompatible Formulation B Prepare High-Concentration Stock in Organic Solvent A->B C Test Co-Solvent System B->C D Solubility Sufficient? C->D E Final Formulation Achieved D->E Yes F Compound has Ionizable Group? D->F No G Attempt pH Modification F->G Yes H Consider Excipients/ Formulation Aids F->H No G->D

Caption: Logic for developing aqueous-based formulations.

Q3: I've tried co-solvents and pH adjustments, but I'm still observing precipitation during my experiment. What's happening?

This is likely an issue of kinetic versus thermodynamic solubility. You may have created a supersaturated solution that is stable for a short period but will eventually crash out of solution as it equilibrates to its lower, true thermodynamic solubility.

Mitigation Strategies:

  • Use of Excipients: Certain additives can help stabilize your compound in solution.

    • Surfactants (e.g., Tween® 80, Cremophor® EL): These form micelles that can encapsulate the hydrophobic parts of your molecule, keeping it dispersed in an aqueous environment.

    • Polymers (e.g., PVP, PEG): These can inhibit crystal growth and nucleation, thereby maintaining a supersaturated state for a longer duration.

  • Amorphous Solid Dispersions: For drug development applications, formulating the compound as an amorphous solid dispersion can prevent the formation of the stable crystal lattice, significantly enhancing its dissolution rate and apparent solubility. This is an advanced technique typically involving spray drying or hot-melt extrusion.

Self-Validating Protocol: Testing for Kinetic vs. Thermodynamic Solubility

  • Prepare Solution: Create your formulation as you normally would.

  • Incubate and Observe: Split the solution into two aliquots. Keep one at your experimental temperature and another at a slightly elevated temperature (e.g., 37°C if the experiment is at room temperature) to accelerate equilibration.

  • Monitor for Precipitation: Check the samples for any signs of precipitation at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Analyze Supernatant: If precipitation occurs, centrifuge the sample and measure the concentration of the compound remaining in the supernatant. This value is closer to the true thermodynamic solubility.

This test will confirm if you are working with a kinetically trapped supersaturated solution and guide you toward formulation strategies that can enhance thermodynamic stability.

References

  • Title: Crystal Engineering of Pharmaceutical Co-crystals Source: Royal Society of Chemistry URL: [Link]

  • Title: The role of functional groups in the crystallization of organic molecules from solution Source: Nature URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) Exacerbates Cisplatin-Induced Sensory Hair Cell Death in the Zebrafish Lateral Line Source: Frontiers in Cellular Neuroscience URL: [Link]

  • Title: pH-Dependent Solubility Source: ScienceDirect URL: [Link]

  • Title: Tween 80 Source: ScienceDirect URL: [Link]

Preventing byproduct formation in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this fundamental heterocyclic synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying mechanistic insights to empower you to overcome common challenges, particularly the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions encountered when performing the Hantzsch thiazole synthesis.

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the most common culprits?

A1: Low yields in the Hantzsch synthesis, a cornerstone reaction for creating thiazoles from α-haloketones and thioamides, can stem from several issues.[1] Key areas to investigate include the purity of your starting materials, as α-haloketones can be unstable and thioamides may degrade.[1] Suboptimal reaction temperature and an inappropriate solvent choice are also frequent causes of diminished yields.[2]

Q2: I'm observing a significant amount of unreacted starting material in my crude product. How can I drive the reaction to completion?

A2: To ensure the complete consumption of the α-haloketone, consider using a slight excess of the thioamide.[1] Additionally, careful washing of the crude product with a solvent in which the starting materials are soluble, but your desired thiazole product is not, can effectively remove these impurities.[1]

Q3: My final product is discolored. What is the likely cause and how can I purify it?

A3: Colored impurities can often be removed by treating the crude product with activated charcoal during recrystallization.[1] If the product is an oil or does not readily crystallize, column chromatography is a reliable purification method.[1][3]

Q4: Are there more environmentally friendly ("greener") alternatives to the traditional Hantzsch synthesis that might also reduce byproducts?

A4: Absolutely. Modern variations of the Hantzsch synthesis focus on greener methodologies. Microwave-assisted synthesis can significantly shorten reaction times and boost yields.[1][4][5] Solvent-free reaction conditions are another eco-conscious approach that can also improve reaction rates.[1][4][6][7] Furthermore, one-pot, multi-component reactions are being developed to increase efficiency and reduce waste.[1][4]

Q5: When is it appropriate to use an alternative synthesis method, like the Cook-Heilbron synthesis?

A5: The choice of synthesis route is dictated by the desired substitution pattern on the thiazole ring. The Cook-Heilbron synthesis is particularly advantageous for preparing 5-aminothiazoles, which are synthesized from α-aminonitriles and derivatives of carbon disulfide.[1][8] If this specific functionality is your target, the Cook-Heilbron method is a superior choice.[1]

Troubleshooting Guide: A Deeper Dive into Byproduct Formation

This section provides a more detailed analysis of specific byproducts and experimental strategies to mitigate their formation.

Issue 1: Formation of Bis(2-amino-4-phenylthiazole) and Other Dimeric Impurities

Causality: The formation of dimeric and polymeric byproducts often arises from side reactions of the highly reactive α-haloketone intermediate or self-condensation of the thioamide under certain conditions. High concentrations and prolonged reaction times at elevated temperatures can exacerbate this issue.

Troubleshooting Protocol:

  • Control Stoichiometry: Precisely measure your reagents. A slight excess (1.1 to 1.2 equivalents) of the thioamide can help ensure the α-haloketone is fully consumed, minimizing its availability for side reactions.

  • Temperature Management: Initiate the reaction at a lower temperature and gradually increase it if necessary. While heating is often required[2], excessive heat can promote byproduct formation. For the reaction of 2-bromoacetophenone and thiourea in methanol, heating at 100°C for 30 minutes is a good starting point.[1][9]

  • Solvent Selection: The choice of solvent is critical. While alcohols like methanol and ethanol are common, exploring solvent mixtures (e.g., ethanol/water) or alternative solvents can alter the solubility of intermediates and suppress side reactions.[1][2]

  • Gradual Addition: For particularly reactive substrates, consider the slow, dropwise addition of the α-haloketone solution to the thioamide solution. This maintains a low concentration of the reactive halide, favoring the desired intramolecular cyclization over intermolecular side reactions.

Issue 2: Isomer Formation - Controlling Regioselectivity

Causality: When using N-monosubstituted thioureas, there is a possibility of forming two different regioisomers: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction pathway and final product distribution can be significantly influenced by the reaction conditions, particularly the pH.

Troubleshooting Protocol:

  • Neutral Conditions for 2-(N-substituted amino)thiazoles: To exclusively obtain the 2-(N-substituted amino)thiazole isomer, conduct the reaction in a neutral solvent.[2] This is the more common and often desired outcome of the Hantzsch synthesis.

  • Acidic Conditions for 2-Imino-2,3-dihydrothiazoles: If the 3-substituted 2-imino isomer is the target, acidic conditions are necessary.[10] Performing the reaction in a mixture of 10M HCl and ethanol (1:2) at 80°C for approximately 20 minutes has been shown to favor the formation of this isomer.[10] The acidity of the medium alters the nucleophilicity of the nitrogen atoms in the thiourea, redirecting the cyclization pathway.

Visualizing the Reaction: Mechanism and Byproduct Pathways

To better understand the reaction dynamics, the following diagrams illustrate the accepted mechanism of the Hantzsch thiazole synthesis and potential pathways leading to byproduct formation.

Hantzsch_Mechanism cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation A α-Haloketone C S-Alkylation Intermediate A->C SN2 Attack F Excess α-Haloketone A->F B Thioamide B->C H Self-Condensation of Thioamide B->H D Hemiaminal Intermediate C->D Intramolecular Cyclization G Dimeric Byproduct C->G E Thiazole Product D->E Dehydration F->G Side Reaction I Thioamide Dimer H->I Self-Condensation

Caption: Hantzsch thiazole synthesis workflow and potential byproduct pathways.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Standard Hantzsch Synthesis of 2-Amino-4-phenylthiazole[9]

This protocol is a classic example of the Hantzsch synthesis and serves as a reliable starting point for many applications.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate Solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1][9]

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% aqueous sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the collected solid with water.

  • Allow the solid to air dry.

Protocol 2: Multi-Component Synthesis Using a Reusable Catalyst[11][12]

This protocol illustrates a more modern, greener approach to the Hantzsch synthesis.

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica-supported Tungstosilisic Acid (15 mol%)

  • Ethanol/Water (1:1) mixture (5 mL)

  • Acetone

Procedure:

  • In a round-bottom flask, combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde, and silica-supported tungstosilisic acid.

  • Add the ethanol/water mixture.

  • Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.

  • Filter the hot solution to collect the solid product.

  • Wash the collected solid with ethanol.

  • To purify, dissolve the solid in acetone and filter to remove the catalyst.

  • Evaporate the acetone from the filtrate under reduced pressure and dry the resulting product.

Data Summary: Solvent and Catalyst Effects

The following table summarizes the impact of different solvents and catalysts on the yield of Hantzsch thiazole synthesis, based on literature data.

α-HaloketoneThioamide/ThioureaSolventCatalystTemperature (°C)Yield (%)Reference
2-BromoacetophenoneThioureaMethanolNone100High[9]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeEthanol/Water (1:1)Silica-supported Tungstosilisic Acid6579-90[11][12]
2-BromoacetophenonesThioureaSolvent-freeNoneRoom TempGood[6]

Advanced Strategies for Byproduct Prevention

For challenging substrates or when aiming for the highest possible purity, consider these advanced strategies.

Microwave-Assisted Synthesis:

The application of microwave irradiation can dramatically reduce reaction times and often leads to cleaner reaction profiles with higher yields.[1][4][5] This is due to efficient and uniform heating of the reaction mixture, which can minimize the formation of thermally induced byproducts.

Flow Chemistry:

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control can be leveraged to optimize the Hantzsch synthesis, minimize byproduct formation, and enable safer handling of hazardous reagents.

Conclusion

The Hantzsch thiazole synthesis, while a powerful tool, requires careful optimization to achieve high yields and purity. By understanding the reaction mechanism and the factors that contribute to byproduct formation, researchers can effectively troubleshoot and refine their synthetic protocols. The strategies outlined in this guide, from fundamental adjustments in stoichiometry and temperature to the adoption of modern techniques like microwave synthesis, provide a comprehensive toolkit for mastering this important reaction.

References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Biological and Experimental Pharmacology Letters. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1479. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1479. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). [Link]

  • Mehmood, N. (n.d.). Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • University of Sussex. (2023, June 9). New methods for the rapid synthesis of thiazoles. Figshare. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. Our focus is on providing practical, experience-driven advice to ensure the successful and efficient production of this key intermediate.

I. Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a suitable thiazole precursor, Methyl 2-halothiazole-5-carboxylate. The second step is a nucleophilic aromatic substitution (SNA) reaction where the halide at the 2-position of the thiazole ring is displaced by piperazine.

Synthesis_Overview cluster_0 Step 1: Thiazole Formation cluster_1 Step 2: Piperazine Coupling Thiazole_Precursors Thiazole Precursors (e.g., β-ketoester, thiourea) Hantzsch_Synthesis Hantzsch Thiazole Synthesis or alternative methods Thiazole_Precursors->Hantzsch_Synthesis Methyl_2_amino Methyl 2-aminothiazole- 5-carboxylate Hantzsch_Synthesis->Methyl_2_amino Sandmeyer Sandmeyer-type Reaction Methyl_2_amino->Sandmeyer Halothiazole Methyl 2-halothiazole- 5-carboxylate (chloro or bromo) Sandmeyer->Halothiazole SNAr Nucleophilic Aromatic Substitution (SNAr) Halothiazole->SNAr Piperazine Piperazine Piperazine->SNAr Target_Molecule Methyl 2-(piperazin-1-yl)thiazole- 5-carboxylate SNAr->Target_Molecule

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Step 1: Synthesis of Methyl 2-halothiazole-5-carboxylate

Q1: My yield for the Hantzsch thiazole synthesis is consistently low. What are the likely causes?

A1: Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Suboptimal Temperature: This reaction typically requires heating to proceed efficiently. The ideal temperature will depend on the specific substrates and solvent used.[1]

  • Improper Solvent: While alcohols like methanol and ethanol are commonly used, exploring other solvents or solvent mixtures may improve yields.[1]

  • Reagent Purity: Impurities in the starting materials, particularly the α-haloketone, can lead to unwanted side reactions.[1]

  • Side Reactions: The multi-step mechanism of the Hantzsch synthesis can be prone to competing reactions. Careful control of temperature and reaction time is crucial to minimize byproduct formation.[1]

Q2: I am having trouble with the Sandmeyer-type reaction to convert the 2-amino group to a halide. What are some key considerations?

A2: The diazotization of the 2-aminothiazole and subsequent halogenation can be a sensitive step.

  • Temperature Control: Diazotization reactions are often exothermic and require strict temperature control, typically between 0-5°C, to prevent decomposition of the diazonium salt.[2]

  • Choice of Halogenating Agent: Copper(I) bromide (for bromination) or copper(I) chloride (for chlorination) are commonly used. The choice of the corresponding acid (HBr or HCl) is also important.

  • Slow Addition: The dropwise addition of the sodium nitrite solution is critical to maintain temperature and control the reaction rate.[2]

Step 2: Nucleophilic Aromatic Substitution with Piperazine

Q3: I am getting a significant amount of the di-substituted piperazine byproduct. How can I improve the selectivity for the mono-substituted product?

A3: This is a very common challenge in reactions involving piperazine. The mono-alkylated product is often more nucleophilic than piperazine itself, leading to a second reaction with the electrophile. Here are some strategies to favor mono-substitution:

  • Use a Large Excess of Piperazine: Employing a 5- to 10-fold excess of piperazine can statistically favor the reaction of the electrophile with the more abundant piperazine over the mono-substituted product.[3]

  • Use a Mono-protected Piperazine: Using a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen is available for reaction. The Boc group can then be removed in a subsequent step.[4]

  • Protonation of Piperazine: In some cases, using a piperazine salt (e.g., piperazine monohydrochloride) can reduce the nucleophilicity of one of the nitrogen atoms, thereby favoring mono-alkylation.[4][5]

Q4: The reaction between my methyl 2-halothiazole-5-carboxylate and piperazine is very slow. What can I do to improve the reaction rate?

A4: Nucleophilic aromatic substitutions on electron-rich heterocyclic systems can be sluggish.

  • Increase the Temperature: Heating the reaction mixture is a common way to accelerate the reaction. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Choice of Halide: A 2-bromothiazole derivative is generally more reactive than a 2-chlorothiazole derivative in SNAr reactions, which could lead to faster reaction times or allow for milder reaction conditions.[6][7]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can help to solvate the intermediate and accelerate the reaction.

Purification and Analysis

Q5: I am having difficulty purifying the final product, this compound. What are some effective purification techniques?

A5: The basic nature of the piperazine moiety can make purification challenging.

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted into an acidic aqueous solution. The aqueous layer is then basified, and the purified product is re-extracted into an organic solvent.[3]

  • Column Chromatography: If using silica gel, it is often necessary to add a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to prevent streaking and improve the separation of basic compounds.[3] Neutral or basic alumina can also be used as the stationary phase.[3]

  • Crystallization/Salt Formation: The final product can be purified by converting it to a salt (e.g., a hydrochloride salt), which can then be recrystallized.[3]

Q6: What are the best analytical techniques for monitoring the progress of these reactions?

A6:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for tracking the formation of the desired product and identifying any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[8][9][10] It is also the primary method for structural confirmation of the final product.

III. Experimental Protocols

Protocol 1: Synthesis of Methyl 2-bromothiazole-5-carboxylate (Intermediate)

This protocol is adapted from established procedures for the synthesis of similar compounds.[2][11]

  • Diazotization:

    • To a solution of Methyl 2-aminothiazole-5-carboxylate (1 equivalent) in an appropriate acidic medium (e.g., aqueous HBr), cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 30-60 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in aqueous HBr and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup:

    • To a solution of piperazine (5-10 equivalents) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol), add Methyl 2-bromothiazole-5-carboxylate (1 equivalent).

    • Add a base such as potassium carbonate or triethylamine (2-3 equivalents) to scavenge the HBr generated during the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.

    • The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate and the reaction temperature.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude residue can be purified using acid-base extraction as described in the FAQs section, followed by column chromatography or recrystallization if necessary.

IV. Data Presentation

The following table provides a general overview of the expected outcomes and conditions for the key reaction step. Note that actual results may vary depending on the specific reaction conditions and scale.

ParameterCondition/ValueRationale
Piperazine to Halothiazole Ratio 5:1 to 10:1A large excess of piperazine is used to minimize the formation of the di-substituted byproduct.[3]
Solvent Acetonitrile, DMF, EthanolPolar solvents are generally preferred to facilitate the SNAr reaction.
Base K₂CO₃, Et₃NAn external base is required to neutralize the acid formed during the reaction.
Temperature 60-80°CHeating is often necessary to achieve a reasonable reaction rate.
Typical Yield 60-85%Yields can vary based on the efficiency of controlling the mono-substitution.
Purification Method Acid-Base Extraction, Column ChromatographyA combination of techniques may be necessary to achieve high purity.[3]

V. Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity of This compound Check_Starting_Material Check Purity of Methyl 2-halothiazole-5-carboxylate Start->Check_Starting_Material Impure_SM Impure Starting Material Check_Starting_Material->Impure_SM Purify_SM Re-purify Intermediate by Chromatography or Recrystallization Impure_SM->Purify_SM Yes Reaction_Conditions Review Reaction Conditions Impure_SM->Reaction_Conditions No Purify_SM->Reaction_Conditions Di_substitution High Di-substitution? Reaction_Conditions->Di_substitution Increase_Piperazine Increase Excess of Piperazine (5-10 eq.) or Use Mono-Boc-piperazine Di_substitution->Increase_Piperazine Yes Incomplete_Reaction Incomplete Reaction? Di_substitution->Incomplete_Reaction No Check_Purification Review Purification Method Increase_Piperazine->Check_Purification Increase_Temp_Time Increase Reaction Temperature or Time Incomplete_Reaction->Increase_Temp_Time Yes Incomplete_Reaction->Check_Purification No Increase_Temp_Time->Check_Purification Product_Loss Product Loss During Work-up? Check_Purification->Product_Loss Optimize_Extraction Optimize pH for Acid-Base Extraction or Modify Chromatography Conditions Product_Loss->Optimize_Extraction Yes Success Improved Yield and Purity Product_Loss->Success No Optimize_Extraction->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

VI. References

  • Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. Retrieved from

  • Justia Patents. (2013). Synthesis process of dasatinib and intermediate thereof. Retrieved from [Link]

  • Google Patents. (n.d.). ES2568659T3 - Dasatinib synthesis process and an intermediate thereof. Retrieved from

  • Google Patents. (n.d.). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof. Retrieved from

  • Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates. Retrieved from

  • ResearchGate. (n.d.). Synthesis route 2 of dasatinib. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine. Retrieved from

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ProQuest. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). NMR reaction monitoring in flow synthesis. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • American Chemical Society. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters. Retrieved from [Link]

  • American Chemical Society. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). DeepDyve. Retrieved from [Link]

  • National Institutes of Health. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link]

  • YouTube. (2021). Nucleophilic Substitution with amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Figshare. (2023). New methods for the rapid synthesis of thiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Retrieved from

  • Refubium - Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives. Retrieved from

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Retrieved from [Link]

  • MDPI. (n.d.). Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2025). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Retrieved from [Link]

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Technical Support Center: Stability of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Understanding the Molecule: Key Stability Considerations

This compound possesses a unique structure with several functional groups that can influence its stability in solution. The core structure consists of a thiazole ring, a piperazine moiety, and a methyl ester. Each of these components presents potential sites for degradation under various experimental conditions. The piperazine ring, being a weak base, makes the molecule's stability highly dependent on the pH of the solution.[1] The thiazole ring can be susceptible to oxidation and photo-degradation, while the methyl ester is prone to hydrolysis.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the handling and analysis of this compound in solution.

Observation of Degradation in Solution

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?

A1: Several factors could be contributing to the degradation of your compound in solution. The most common culprits are hydrolysis, pH instability, oxidation, and photodegradation.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.[4]

  • pH-Related Degradation: The piperazine moiety is basic, making the compound's stability sensitive to the pH of the solution.[1] Extreme pH values can catalyze degradation.

  • Oxidation: The thiazole ring and piperazine nitrogen atoms can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of thiazole-containing compounds.[3]

Troubleshooting Steps:

  • pH Control: Ensure your solution is buffered to an appropriate pH. For many piperazine-containing compounds, a slightly acidic to neutral pH range is often optimal for stability.[1]

  • Solvent Choice: Use high-purity solvents and consider de-gassing them to remove dissolved oxygen.

  • Storage Conditions: Store stock solutions protected from light at low temperatures (e.g., 2-8°C or frozen) to minimize degradation.[5][6]

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Unexpected Peaks in Chromatographic Analysis

Q2: During HPLC analysis of my stability samples, I'm seeing new, unexpected peaks. How can I identify these degradants?

A2: The appearance of new peaks is a strong indicator of degradation. Identifying these degradants is crucial for understanding the stability profile of your compound.

Workflow for Degradant Identification:

Caption: A typical workflow for developing a stability-indicating HPLC method.

Procedure:

  • Initial Run: Inject an unstressed sample of this compound to determine its retention time and peak shape under the initial conditions.

  • Inject Stressed Samples: Inject the samples generated from the forced degradation study.

  • Evaluate Resolution: Assess the separation between the parent peak and all degradant peaks. The resolution should be greater than 1.5.

  • Optimize: If co-elution or poor peak shape is observed, systematically adjust the HPLC parameters (mobile phase pH, organic modifier, gradient profile, column chemistry) until adequate separation is achieved.

  • Method Validation: Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

References

  • Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Wikipedia. Thiazole.
  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • Kamkhede, D.B., & Solanki, P.R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397.
  • International Journal of Pharmaceutical Sciences Review and Research. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • MedCrave online. Forced Degradation Studies.
  • A Review on Analytical Methods for Piperazine Determination.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Forced Degradation – A Review.
  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies.
  • This compound.
  • PubMed Central. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • PubChem. 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine.
  • Arctom. CAS NO. 726185-68-8 | this compound.
  • MySkinRecipes. Methyl2-(piperazin-1-yl)thiazole-5-carboxylate.
  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR analysis of substituted thiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the intricacies of interpreting NMR spectra for this important class of heterocyclic compounds. Here, we address common challenges and provide practical, field-proven insights in a question-and-answer format to aid in your structural elucidation efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamentals of the Thiazole NMR Spectrum

Question 1: What are the typical ¹H and ¹³C NMR chemical shifts for an unsubstituted thiazole ring?

Understanding the baseline NMR spectrum of the parent thiazole is the first step in analyzing its substituted derivatives. The aromaticity of the thiazole ring leads to distinct chemical shifts for its three protons and three carbons.[1] The electron-withdrawing nature of the nitrogen atom and the electron-donating nature of the sulfur atom create a unique electronic environment.

The protons of the thiazole ring typically resonate between 7.27 and 8.77 ppm in the ¹H NMR spectrum, which is indicative of a strong diamagnetic ring current associated with its aromatic character.[1]

Here is a summary of typical chemical shifts in CDCl₃:

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2~8.8C-2: ~153
H-4~7.9C-4: ~143
H-5~7.3C-5: ~115

Note: These values can vary slightly depending on the solvent and concentration.[2][3][4]

Question 2: What are the characteristic J-coupling constants in a thiazole ring?

The coupling constants between the protons on the thiazole ring are a key feature for assigning their positions. These through-bond interactions are typically small.

Coupling Typical Value (Hz)
³J(H4-H5)3.0 - 3.6
⁴J(H2-H4)~0.9
⁴J(H2-H5)1.9 - 2.2

The three-bond coupling between H-4 and H-5 is the largest and most useful for identifying these adjacent protons.[2] The four-bond couplings to H-2 are significantly smaller.

Section 2: The Influence of Substituents

Question 3: How do electron-donating and electron-withdrawing groups affect the ¹H and ¹³C chemical shifts of the thiazole ring?

Substituents dramatically alter the electronic distribution within the thiazole ring, leading to predictable shifts in the NMR spectrum. The positions most affected depend on the nature of the substituent and its point of attachment.

  • Electron-Donating Groups (EDGs) like -NH₂, -OR, and alkyl groups increase the electron density of the ring. This increased shielding causes the signals of the ring protons and carbons to shift upfield (to a lower ppm value).

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and -COR decrease the electron density of the ring. This deshielding results in a downfield shift (to a higher ppm value) for the ring's protons and carbons.[5][6][7]

The following diagram illustrates the general effect of substituents on the electron density of the thiazole ring.

Caption: Influence of electron-donating and -withdrawing groups on the thiazole ring.

Question 4: My spectrum is very complex with overlapping signals. How can I resolve this?

Overlapping signals are a common issue, especially with highly substituted thiazoles or in the presence of other aromatic rings.[8] Here are a few troubleshooting steps:

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of your protons and may resolve the overlap.[8] Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects.

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals.

  • Utilize 2D NMR Techniques: Two-dimensional NMR is an indispensable tool for deciphering complex structures.

Section 3: Advanced NMR Techniques for Structural Elucidation

Question 5: Which 2D NMR experiments are most useful for substituted thiazoles and what information do they provide?

For complex substituted thiazoles, 1D NMR spectra are often insufficient for unambiguous structure determination.[9] 2D NMR experiments are essential for establishing connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[10] For a thiazole derivative, you would expect to see a cross-peak between H-4 and H-5, confirming their adjacency. It is also invaluable for tracing out the spin systems of aliphatic or other aromatic substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[11][12] This is the most reliable way to assign the chemical shifts of the protonated carbons in your molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds).[11] This is extremely powerful for connecting different fragments of your molecule. For example, you can identify which carbon of the thiazole ring a substituent is attached to by observing correlations from the substituent's protons to the thiazole carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not coupled through bonds. This is particularly useful for determining the stereochemistry and conformation of substituents relative to the thiazole ring.

The following workflow diagram outlines a general strategy for approaching the analysis of a complex substituted thiazole spectrum.

G A Acquire ¹H NMR B Identify number of signals, integration, and multiplicity A->B C Overlapping signals? B->C D Change solvent or use higher field NMR C->D Yes E Acquire ¹³C & DEPT C->E No D->A F Determine number of C types (CH₃, CH₂, CH, Cq) E->F G Acquire 2D NMR (COSY, HSQC, HMBC) F->G H Assign ¹H-¹H spin systems (COSY) G->H I Assign protonated carbons (HSQC) H->I J Connect molecular fragments (HMBC) I->J K Propose Structure J->K M Final Structure Elucidation J->M L Confirm with NOESY if stereochemistry is a question K->L L->M

Caption: A systematic workflow for the NMR analysis of a substituted thiazole.

Section 4: Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR

  • Sample Weighing: Accurately weigh 5-10 mg of your purified substituted thiazole compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer to NMR Tube: Transfer the clear solution to a 5 mm NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity. Poor shimming can lead to broad peaks.[13]

Protocol 2: Setting up a Standard 2D HSQC Experiment

This is a general guide; specific parameters will vary by instrument manufacturer.

  • Acquire 1D Spectra: Obtain good quality ¹H and ¹³C spectra first to determine the spectral widths for the 2D experiment.

  • Load HSQC Pulse Program: Select a standard HSQC pulse program from the instrument's software library (e.g., hsqcedetgpsisp2.2 on a Bruker instrument).

  • Set Spectral Widths: Set the spectral width in the proton dimension (F2) to encompass all proton signals. Set the spectral width in the carbon dimension (F1) to cover the expected range of carbon signals.

  • Set Acquisition Parameters:

    • Set the number of scans (NS) based on your sample concentration (e.g., 2-16 scans).

    • Set the number of increments in the F1 dimension (typically 256 or 512).

    • Use a standard relaxation delay (D1) of 1-2 seconds.

  • Processing: After data acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions. Phase correct the spectrum as needed.

References

  • ResearchGate. (2013). Experimental and theoretical study of substituent effect on 13 C NMR chemical shifts of 5-arylidene-2,4-thiazolidinediones. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1977). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Retrieved from [Link]

  • ResearchGate. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

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  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

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  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. Retrieved from [Link]

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  • OUCI. (2025). Substituent effect investigation at 13C NMR chemical shifts in CDCl3 solution of novel thiadiazole derivatives with SSP, DSP, DSP-NLR equations. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

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  • DiVA portal. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) 13C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • PMC - NIH. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]

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  • Denmark Group. (n.d.). 2D-‐NMR Techniques for the Research Organic Chemist. Retrieved from [Link]

  • MDPI. (n.d.). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]

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  • Chem 341 Jasperse Ch. 13 Handouts. (n.d.). H-NMR Interpretation. Retrieved from [https://www.mnstate.edu/jasperse/Chem341/Handouts/Ch 13 H-NMR Interpretation.pdf]([Link] 13 H-NMR Interpretation.pdf)

  • V J-Coupling. (n.d.). Retrieved from [Link]

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Overcoming poor resolution in HPLC analysis of piperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with chromatographic resolution. Piperazine-containing compounds are ubiquitous in the pharmaceutical industry, but their basic nature presents a unique set of analytical hurdles. This resource provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you achieve robust and reliable separations.

Troubleshooting Guide: From Tailing Peaks to Optimal Resolution

This section addresses specific, common problems encountered during the HPLC analysis of piperazine compounds. Each answer delves into the root cause of the issue and provides a systematic approach to resolving it.

Q1: Why am I seeing severe peak tailing with my piperazine compound?

Answer:

Severe peak tailing for piperazine and other basic analytes is almost always a result of secondary interactions with the stationary phase, specifically with surface silanol groups (Si-OH) on silica-based columns.[1][2]

Causality Explained:

Piperazine is a basic compound with two pKa values, approximately 5.35 and 9.73.[3][4][5][6] At typical reversed-phase mobile phase pH values (e.g., pH 3-7), the piperazine molecule will be protonated and carry a positive charge. The silica backbone of most HPLC columns has surface silanol groups, which become ionized (negatively charged) at pH values above approximately 4.[7] This creates a strong ionic interaction between the positively charged piperazine and the negatively charged silanols, in addition to the desired hydrophobic interaction with the C18 chains. This secondary ionic interaction is strong and kinetically slow, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.[1][2]

G Problem Symmetrical Peak (Ideal) Tailing Tailing Peak (Observed) Analyte Protonated Piperazine (+) Desired Primary Interaction (Hydrophobic) Analyte->Desired with C18 chains Undesired Secondary Interaction (Ionic) Analyte->Undesired with Silanols StationaryPhase C18 Stationary Phase StationaryPhase->Desired Silanol Ionized Silanol Groups (-) on Silica Surface Silanol->Undesired Undesired->Tailing causes

Solutions Workflow:

  • Mobile Phase pH Adjustment: The first and most effective step is to adjust the mobile phase pH.

    • Low pH (e.g., 2.5 - 3.5): At a low pH, the surface silanols are protonated (neutral), which significantly reduces the undesirable ionic interactions.[7][8] This is often the simplest way to achieve a symmetrical peak.

    • High pH (e.g., 8 - 11): Alternatively, using a high pH deprotonates the piperazine analyte, making it neutral. This eliminates the ionic interaction but requires a pH-stable column.

  • Use of Mobile Phase Additives (Competitive Masking Agents): If adjusting pH alone is insufficient, add a competing base to the mobile phase.

    • Triethylamine (TEA): Add 0.1-0.5% TEA to the mobile phase. TEA is a small basic molecule that competitively interacts with the active silanol sites, effectively "masking" them from the piperazine analyte.[9]

    • Other Amines: Diethylamine (DEA) or butylamine can also be effective.[10][11]

  • Increase Buffer or Salt Concentration: Increasing the ionic strength of the mobile phase (e.g., increasing buffer concentration from 10mM to 50mM) can also help shield the silanol interactions and improve peak shape.[12]

Q2: How can I improve the resolution between my piperazine analyte and its closely related impurities?

Answer:

Improving resolution requires manipulating the three key factors in the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k') . For closely related compounds, changes in selectivity are often the most impactful.[13][14]

Systematic Approach to Improving Resolution:

G cluster_0 Tier 1: Mobile Phase Optimization cluster_1 Tier 2: Stationary Phase Optimization cluster_2 Tier 3: System Optimization Start Poor Resolution Observed ChangeGradient 1. Modify Gradient Slope (Shallower Gradient) Start->ChangeGradient ChangeSolvent 2. Change Organic Solvent (e.g., ACN to MeOH) ChangeGradient->ChangeSolvent If insufficient ChangepH 3. Adjust Mobile Phase pH (Alters Selectivity) ChangeSolvent->ChangepH If insufficient ChangeColumn 4. Change Column Chemistry (e.g., C18 to Phenyl or Cyano) ChangepH->ChangeColumn If insufficient End Resolution Achieved ChangepH->End ChangeTemp 5. Adjust Temperature ChangeColumn->ChangeTemp For fine-tuning ChangeColumn->End ChangeFlow 6. Reduce Flow Rate ChangeTemp->ChangeFlow ChangeFlow->End

  • Optimize Selectivity (α):

    • Change Organic Modifier: The choice of organic solvent can significantly alter selectivity. If you are using acetonitrile (ACN), try substituting it with methanol (MeOH) or vice-versa. ACN and MeOH have different properties and will interact differently with your analytes and the stationary phase.[15][16]

    • Adjust pH: As piperazine and many of its impurities are ionizable, a small change in mobile phase pH can drastically alter their relative retention times and therefore selectivity.[17][18] It is crucial to operate at a pH at least 1.5-2 units away from the pKa of the analytes to ensure a single ionic form exists.[13][19]

    • Change Stationary Phase: If mobile phase changes are not enough, change the column. A standard C18 provides hydrophobic interactions. Switching to a Phenyl column (offering pi-pi interactions) or a Cyano (CN) column (offering dipole-dipole interactions) can provide a completely different selectivity profile.[13][20] For very polar piperazine compounds, a HILIC column might also be an option.[21]

  • Increase Efficiency (N):

    • Use a Longer Column or Smaller Particle Size: Increasing column length (e.g., from 150 mm to 250 mm) or decreasing the particle size (e.g., from 5 µm to 3 µm or sub-2 µm) will increase the number of theoretical plates and lead to narrower peaks, which can improve resolution.[14]

    • Reduce Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.[22]

  • Optimize Retention Factor (k'):

    • Adjust Organic Content: For reversed-phase, decreasing the percentage of the organic solvent in the mobile phase will increase retention for all analytes. An optimal k' is generally between 2 and 10. If your peaks are eluting too early (k' < 2), resolution will be poor.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for piperazine compounds?

For initial method development, a modern, high-purity, end-capped C18 or C8 column is a robust starting point.[15][16] These columns have a lower concentration of active silanol groups, which minimizes peak tailing. If tailing persists or selectivity is poor, consider these alternatives:

Column TypePrimary InteractionBest For...Considerations
High-Purity End-Capped C18/C8 HydrophobicGeneral-purpose analysis of piperazine and its derivatives.Still may require pH control or additives for best peak shape.[1]
Polar-Embedded Phase Hydrophobic + PolarEnhancing retention of polar piperazine analogs and providing alternative selectivity.Can offer improved peak shape for bases without mobile phase additives.
Phenyl Phase Hydrophobic + π-πAnalytes containing aromatic rings, offering unique selectivity compared to C18.Excellent for resolving aromatic isomers or related substances.[19]
pH-Stable Phases (e.g., Hybrid Silica) HydrophobicHigh pH methods (pH > 8) where piperazine is neutral.Required for mobile phases above pH 7.5 to prevent silica dissolution.[16]
HILIC (Hydrophilic Interaction) Hydrophilic PartitioningVery polar piperazine compounds that have little or no retention on reversed-phase columns.Uses high organic mobile phases; elution order is reversed (most polar elutes last).[21]
Q2: How does mobile phase pH affect the chromatography of piperazine?

Mobile phase pH is the most critical parameter for controlling the retention and peak shape of piperazine. Piperazine has two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), meaning its charge state is highly dependent on pH.[3][6]

G Effect of pH on Piperazine's Ionic State cluster_0 Low pH (pH < 5.35) cluster_1 Mid pH (5.35 < pH < 9.73) cluster_2 High pH (pH > 9.73) Low_pH Piperazine-H₂²⁺ (Fully Protonated, +2 charge) High Polarity, Low Retention Mid_pH Piperazine-H⁺ (Singly Protonated, +1 charge) Intermediate Polarity Low_pH->Mid_pH pKa1 ≈ 5.35 High_pH Piperazine (Neutral, 0 charge) Low Polarity, High Retention Mid_pH->High_pH pKa2 ≈ 9.73

  • At Low pH (e.g., pH 3): Piperazine is fully protonated (+2 charge). It is highly polar and will have low retention in reversed-phase. However, this pH effectively suppresses silanol ionization, leading to excellent peak shape.[7]

  • At Mid pH (e.g., pH 7): Piperazine carries a +1 charge. It is still polar, but silanol groups are now ionized, leading to a high risk of peak tailing. This pH range is generally avoided unless using additives.

  • At High pH (e.g., pH 11): Piperazine is neutral. It is much less polar and will be strongly retained in reversed-phase. This is an excellent option for achieving good retention and peak shape, but it must be used with a column specifically designed for high pH stability.

Q3: Can I use mass spectrometry (MS) with the mobile phases recommended for piperazine analysis?

Yes, but with careful selection of buffers and additives. For LC-MS compatibility, you must use volatile mobile phase components that will not foul the MS source.

Additive TypeMS-Compatible ExamplesMS-Incompatible ExamplesRationale
Acidic Modifier Formic Acid (0.1%), Acetic Acid (0.1%)Trifluoroacetic Acid (TFA)Formic and acetic acids are volatile. TFA is a strong ion-pairing agent that causes significant signal suppression in the MS source.[9]
Basic Modifier Ammonium Hydroxide, Ammonium FormateTriethylamine (TEA)Ammonium salts are volatile. TEA is a non-volatile base that will contaminate the MS.[9]
Buffer Salts Ammonium Formate, Ammonium AcetatePhosphate Buffers (e.g., NaH₂PO₄), Citrate BuffersAmmonium salts are volatile. Phosphate and other inorganic salts are non-volatile and will precipitate in and damage the MS source.[9]

Protocol: Converting a Non-MS Method to an MS-Compatible Method

  • Identify Non-Volatile Components: Check your current method for non-volatile reagents like phosphate buffers, TEA, or inorganic salts.

  • Substitute Buffers:

    • Replace phosphate buffer at low pH with 0.1% formic acid or an equivalent concentration of ammonium formate.

    • Replace TEA with a very low concentration of ammonium hydroxide to adjust pH if necessary.

  • Re-optimize: After substitution, the selectivity and retention times may change. You will likely need to re-optimize the gradient and other chromatographic parameters to regain the desired separation.

  • Equilibrate System: Ensure the HPLC system is thoroughly flushed with the new mobile phase to remove all traces of the non-volatile reagents before connecting it to the mass spectrometer.

References

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]

  • Piperazine | C4H10N2. PubChem, National Institutes of Health. [Link]

  • How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed, National Institutes of Health. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • USP Monographs: Piperazine Citrate. U.S. Pharmacopeia. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • USP Monographs: Piperazine Citrate. USP-NF. [Link]

  • Quantitative determination of piperazine citrate in piperazine citrate syrup USP. PubMed, National Institutes of Health. [Link]

  • Quantitative determination of piperazine citrate in piperazine citrate syrup USP. Semantic Scholar. [Link]

  • Liquid chromatography stationary phases with reduced silanol interactions.
  • Piperazine Citrate Tablets. U.S. Pharmacopeia. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

  • Should an Additive be Added to your HPLC Eluent? LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]

  • HPLC solvents and mobile phase additives. University College London. [Link]

  • HPLC Method Development: From Basics to Advanced Strategies. Mastelf. [Link]

  • Top Three HPLC Method Development Tips. LCGC International. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI Technologies. [Link]

  • How to Prevent and Solve Resolution Loss in HPLC Workflows. uHPLCs. [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. [Link]

  • HPLC Troubleshooting Guide. Agilent Technologies. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

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Technical Support Center: Optimizing Crystallization Conditions for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystals of thiazole-containing compounds. Thiazole derivatives are a cornerstone in medicinal chemistry, valued for their wide range of biological activities. However, their structural features, such as the rigid, planar thiazole ring, often lead to challenging crystallization processes characterized by poor solubility, polymorphism, and sensitivity to impurities.

This document provides in-depth, experience-driven guidance in a question-and-answer format to directly address the common and complex issues encountered during the crystallization of these valuable compounds. Our aim is to not only offer solutions but to also explain the fundamental principles behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low solubility of many thiazole derivatives, and how can I address this?

A1: The low solubility of thiazole derivatives is often attributed to their molecular structure. The fused, rigid, and planar nature of the thiazole ring system promotes strong intermolecular π-π stacking interactions.[1] These interactions result in a highly stable crystal lattice that is resistant to disruption by common solvents.

To improve solubility for crystallization, consider the following strategies:

  • Solvent Screening: A systematic screening of solvents with varying polarities, hydrogen bonding capabilities, and aromaticity is crucial. Solvents that can disrupt the π-π stacking, such as those with aromatic rings (e.g., toluene, xylenes) or those that can form strong hydrogen bonds, may be effective.

  • Co-solvency: Employing a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (an anti-solvent) is a powerful technique. The goal is to find a balance where the compound is soluble at an elevated temperature but supersaturates upon cooling or addition of the anti-solvent.[1][2]

  • pH Adjustment: For thiazole derivatives with ionizable functional groups (e.g., carboxylic acids, amines), adjusting the pH of the solution can significantly increase solubility by forming a salt.[1][2] This is particularly useful for aqueous crystallizations.

  • Chemical Modification: While a more involved approach, introducing solubilizing groups to the molecular scaffold can be a long-term solution for a class of compounds with persistent solubility issues.

Q2: I am observing different crystal forms (polymorphs) of my thiazole derivative. What causes this, and how can I control it?

A2: Polymorphism, the ability of a substance to exist in multiple crystal forms, is a significant phenomenon in the crystallization of thiazole derivatives.[3][4] These different forms can arise from variations in molecular conformation and/or crystal packing and can exhibit different physicochemical properties, including solubility, melting point, and bioavailability, which are critical in a pharmaceutical context.[3][5]

Several factors influence which polymorph is obtained:

  • Solvent: The choice of solvent is a primary determinant of the resulting polymorph.[6] The solvent can influence the conformation of the molecule in solution and interact with the growing crystal faces, favoring the nucleation and growth of a specific form.

  • Temperature: Crystallization temperature affects both solubility and nucleation kinetics. Different polymorphs may be thermodynamically stable at different temperatures.[6]

  • Supersaturation and Cooling/Addition Rate: The rate at which supersaturation is achieved, whether through cooling or anti-solvent addition, can dictate which polymorph nucleates.[6][7] Rapid cooling or addition often favors the formation of metastable forms, while slower processes tend to yield the more stable polymorph.[8]

  • Impurities: The presence of even small amounts of impurities can inhibit the growth of one polymorph while promoting another.[9][10]

To control polymorphism, a systematic approach is necessary. This involves screening various solvents, temperatures, and cooling/anti-solvent addition rates. Seeding with a crystal of the desired polymorph can also be a powerful method to ensure the consistent formation of that specific form.[11]

Q3: My crystallization attempts are yielding oil or an amorphous precipitate instead of crystals. What are the likely causes and solutions?

A3: The formation of oil or an amorphous solid indicates that the nucleation process is either inhibited or proceeding in a disordered manner. Several factors can contribute to this issue:

  • High Supersaturation: If the solution is too concentrated or cooled too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice, leading to the formation of an oil or amorphous precipitate.[8]

  • Impurities: Impurities can disrupt the crystal packing and inhibit nucleation, leading to oiling out.[9][10] These impurities can be byproducts from the synthesis or residual solvents.

  • Compound Properties: Some thiazole derivatives may have low melting points or strong intermolecular interactions that favor a disordered state.

Troubleshooting Steps:

  • Reduce Supersaturation: Try using a more dilute solution or a slower cooling rate.[8] A stepwise cooling profile can be beneficial.

  • Solvent Selection: Experiment with different solvents. A solvent that provides moderate solubility at a higher temperature and lower solubility at room temperature is ideal.[12]

  • Purify the Material: Ensure your starting material is of high purity. Techniques like flash chromatography or a preliminary precipitation can remove critical impurities.

  • Scratching: Inducing nucleation by scratching the inside of the flask with a glass rod can sometimes initiate crystallization from an oil.[8]

  • Seeding: If you have previously obtained a crystal, adding a small seed crystal to the supersaturated solution can template the growth of the desired crystalline form.[11]

Troubleshooting Guides

Problem 1: No Crystals Are Forming

You have prepared a supersaturated solution of your thiazole derivative, but after an extended period, no crystals have appeared.

Causality Analysis:

The lack of crystallization is due to a failure in the nucleation step. This can be because the level of supersaturation is insufficient, or there is an energetic barrier to the formation of a stable crystal nucleus.

Troubleshooting Workflow:

G start No Crystals Forming check_supersaturation Is the solution visibly supersaturated? (e.g., cloudy, slight precipitate on cooling) start->check_supersaturation increase_concentration Increase Concentration: - Evaporate some solvent. - Prepare a more concentrated solution. check_supersaturation->increase_concentration No induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes increase_concentration->induce_nucleation scratching Scratch the inner surface of the flask with a glass rod. induce_nucleation->scratching Method 1 seeding Add a seed crystal of the compound. induce_nucleation->seeding Method 2 ultrasonication Apply brief ultrasonication. induce_nucleation->ultrasonication Method 3 change_conditions Modify Crystallization Conditions scratching->change_conditions If fails success Crystals Formed scratching->success seeding->change_conditions If fails seeding->success ultrasonication->change_conditions If fails ultrasonication->success slow_cooling Cool the solution more slowly. change_conditions->slow_cooling Option A anti_solvent Introduce an anti-solvent. change_conditions->anti_solvent Option B different_solvent Try a different solvent system. change_conditions->different_solvent Option C slow_cooling->success failure Still No Crystals slow_cooling->failure If fails anti_solvent->success anti_solvent->failure If fails different_solvent->success different_solvent->failure If fails

Caption: Troubleshooting workflow for initiating crystallization.

Problem 2: Poor Crystal Quality (Small, Needle-like, or Aggregated Crystals)

The crystallization yields solid material, but the crystals are not suitable for analysis (e.g., X-ray diffraction) or downstream processing due to their small size, undesirable morphology, or aggregation.

Causality Analysis:

Poor crystal quality is often a result of rapid nucleation and/or growth. When many nuclei form simultaneously or grow too quickly, they compete for the solute, resulting in small crystals. Needle-like morphologies can arise from anisotropic growth rates, where the crystal grows much faster in one dimension. Aggregation occurs when individual crystals stick together during growth. The presence of impurities can also lead to altered crystal habits.[13]

Experimental Protocol for Improving Crystal Quality:
  • Objective: To slow down the crystallization process to promote the growth of larger, more well-defined crystals.

  • Materials:

    • Thiazole derivative of interest

    • A suitable solvent or solvent/anti-solvent system

    • Heating and stirring apparatus

    • Crystallization vessel (e.g., Erlenmeyer flask, vial)

  • Procedure:

    • Prepare a Saturated Solution: Dissolve the thiazole derivative in the minimum amount of the chosen solvent at an elevated temperature to ensure complete dissolution.

    • Slow Cooling:

      • Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar flask filled with warm water or by using a programmable heating mantle.

      • Once at room temperature, the solution can be transferred to a refrigerator and then a freezer to further decrease the solubility and promote crystal growth.

    • Solvent Evaporation:

      • Loosely cap the vessel containing the saturated solution to allow for slow evaporation of the solvent. This gradually increases the concentration and promotes slow crystal growth. This is particularly effective for solvents with moderate volatility.[12]

    • Vapor Diffusion:

      • Place the saturated solution of your compound in a small, open vial.

      • Place this vial inside a larger, sealed container that contains a small amount of an anti-solvent.

      • The anti-solvent vapor will slowly diffuse into the solvent containing your compound, gradually reducing its solubility and inducing crystallization.

    • Anti-solvent Addition:

      • If using an anti-solvent, add it dropwise to the stirred solution of your compound at a slightly elevated temperature until the solution becomes faintly turbid.

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Problem 3: Presence of Impurities Affecting Crystallization

The presence of impurities is suspected to be hindering crystallization or leading to poor crystal quality.

Causality Analysis:

Impurities can interfere with crystallization in several ways: they can inhibit nucleation, adsorb onto growing crystal faces and alter the crystal morphology, or become incorporated into the crystal lattice, reducing the purity of the final product.[9][10][14] Structurally related impurities are particularly problematic as they can co-crystallize with the desired compound.[10]

Data Summary: Impact of Impurities on Crystallization
Impurity TypePotential Impact on CrystallizationMitigation Strategy
Structurally Related Impurities Co-crystallization, altered crystal habit, inhibition of nucleation of a specific polymorph.[10]Recrystallization from a different solvent system, preparative chromatography.
Insoluble Impurities Act as nucleation sites leading to rapid, uncontrolled crystallization and small crystals.Hot filtration of the saturated solution before cooling.
Soluble, Unrelated Impurities Can alter the solubility profile of the desired compound, may inhibit growth.Recrystallization, washing the final crystals with a solvent in which the impurity is soluble but the desired compound is not.
Residual Solvents Can act as an anti-solvent or co-solvent, affecting solubility and crystal form.Thorough drying of the starting material before crystallization.
Workflow for Dealing with Impurities:

Caption: Workflow for addressing impurity-related crystallization problems.

References

  • MDPI. (n.d.). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Phenoxy Thiazole Derivatives.
  • ResearchGate. (n.d.). Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative | Request PDF.
  • Benchchem. (n.d.). solubility problems of thiazolo[5,4-d]thiazole derivatives and solutions.
  • Taylor & Francis. (n.d.). Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level.
  • ResearchGate. (n.d.). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide.
  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations.
  • Benchchem. (n.d.). "stability issues of 4-aryl-1,3-thiazole derivatives in solution".
  • J-Stage. (n.d.). Transformation and Crystallization of Thiazole-derivative Polymorphs.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • NIH. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • Slideshare. (n.d.). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties.
  • NIH. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). Impact of impurities on crystal growth.
  • Unknown Source. (n.d.).
  • ResearchGate. (2021, February 2). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
  • Unknown Source. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • Unknown Source. (2021, November 3). Impact of impurities on crystallization and product quality: a case study with paracetamol.
  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development.
  • NIH. (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF.
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • Unknown Source. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.

Sources

How to remove unreacted starting materials from thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Purity in Thiazole Synthesis

Thiazole cores are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Synthesizing these heterocycles, most commonly via the Hantzsch synthesis or related methods, often leaves the desired product commingled with unreacted starting materials and byproducts. The structural similarity between reactants and products can complicate purification, demanding a nuanced approach to separation. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific purification issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My crude product is contaminated with unreacted thioamide (e.g., thiourea). How can I efficiently remove it?

Answer:

Unreacted thioamides, particularly polar ones like thiourea, are a common impurity. Their removal hinges on exploiting the significant differences in solubility and basicity between the thioamide and the typically less polar, weakly basic thiazole product.

Core Principle: Thiourea exhibits high polarity and good solubility in aqueous and polar protic solvents, a property not usually shared by substituted thiazole products.[1][2] Furthermore, the basicity of the exocyclic amino group in 2-aminothiazoles is generally lower than the endocyclic nitrogen, which is the primary site of protonation.[3][4]

This is the most straightforward method for removing polar thioamides like thiourea.

  • Scientific Rationale: Thiourea is highly soluble in water (142 g/L at 25 °C), whereas many thiazole products, especially those with aryl substituents, have limited water solubility.[2] This differential solubility allows for a clean separation through partitioning between an organic solvent and water.

  • Experimental Protocol:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with deionized water or a saturated sodium chloride solution (brine). Repeat the wash 2-3 times to maximize the removal of the water-soluble thiourea. The brine wash also helps to break up emulsions and reduce the solubility of organic compounds in the aqueous layer.[5][6]

    • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

For thiazole products that are sufficiently basic, an acid wash can be employed. However, caution is advised as the thiazole product itself can be protonated and partition into the aqueous layer if it is too basic.

  • Scientific Rationale: The pKa of the conjugate acid of thiourea is around -1 to -3, making it a very weak base.[7] In contrast, the pKa of the conjugate acid of 2-aminothiazole is approximately 5.36.[8] This difference in basicity allows for selective protonation. A dilute acid wash will protonate more basic impurities, rendering them water-soluble, while potentially leaving the less basic thiazole in the organic phase.

  • Experimental Protocol:

    • Dissolve the crude product in an appropriate organic solvent.

    • Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl).

    • Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash with brine.

    • Dry the organic layer and concentrate.

Issue 2: How can I remove unreacted α-haloketones (e.g., 2-bromoacetophenone) from my reaction mixture?

Answer:

α-Haloketones are electrophilic and often lachrymatory, making their complete removal essential. Their nonpolar nature, in contrast to the often more polar thiazole product, is the key to their separation.

Core Principle: α-Haloketones are typically less polar than the resulting thiazole derivatives, especially 2-aminothiazoles. This difference in polarity is the foundation for chromatographic separation. Additionally, their reactivity towards nucleophiles can be exploited for their removal.

This is the most reliable method for separating compounds with different polarities.

  • Scientific Rationale: Silica gel, a polar stationary phase, will adsorb the more polar thiazole product more strongly than the less polar α-haloketone.[9][10] By using a mobile phase of appropriate polarity, the α-haloketone will elute from the column first, followed by the purified thiazole.

  • Experimental Protocol:

    • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will show clear separation between the α-haloketone and the thiazole product, with the product having a lower Rf value. Common solvent systems include mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or acetone.[11][12]

    • Column Packing: Pack a column with silica gel using either a dry or wet packing method.[13]

    • Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a more volatile solvent and load it onto the column.

    • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

If a suitable solvent is found, recrystallization can be a highly effective and scalable purification method.

  • Scientific Rationale: The principle of recrystallization relies on the differential solubility of the product and impurities in a solvent at different temperatures. The ideal solvent will dissolve the thiazole product well at high temperatures but poorly at low temperatures, while the α-haloketone impurity remains soluble at low temperatures.

  • Experimental Protocol:

    • Solvent Screening: Test various solvents to find one that fits the criteria mentioned above. Common solvents for recrystallizing thiazoles include ethanol, methanol, isopropanol, or mixtures with water.[14]

    • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

    • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

Data Summary Tables

Table 1: Physicochemical Properties of Common Reactants and a Model Product

CompoundStructureMolar Mass ( g/mol )SolubilitypKa (Conjugate Acid)Polarity
Thiourea (NH₂)₂CS76.12Water: 142 g/L[2]Ethanol: Soluble[1]~ -1.5[7]High
2-Bromoacetophenone C₆H₅COCH₂Br199.04Water: Practically insoluble[15][16]Soluble in organic solvents[17]N/ALow to Medium
2-Amino-4-phenylthiazole C₉H₈N₂S176.24Soluble in DMF, DMSO, Ethanol[18]~4.33[18]Medium to High

Visual Workflow Guides

Purification Strategy Decision Tree

Purification_Decision_Tree Start Crude Thiazole Product Impurity_ID Identify Primary Impurity Start->Impurity_ID Thioamide Unreacted Thioamide (e.g., Thiourea) Impurity_ID->Thioamide Polar Haloketone Unreacted α-Haloketone Impurity_ID->Haloketone Less Polar Aqueous_Wash Aqueous Wash / Liquid-Liquid Extraction Thioamide->Aqueous_Wash Column Column Chromatography Haloketone->Column Recrystallize Recrystallization Haloketone->Recrystallize If suitable solvent found Pure_Product Pure Thiazole Aqueous_Wash->Pure_Product Column->Pure_Product Recrystallize->Pure_Product Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis to Determine Solvent System Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Chosen Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Concentrate 8. Concentrate to Obtain Pure Product Combine->Concentrate

Sources

Improving the efficiency of the final condensation step in hybrid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges of the final condensation step in hybrid peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical, field-proven solutions. Our goal is to empower you with the knowledge to enhance the efficiency and success of your syntheses.

I. Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered during the final condensation step of hybrid synthesis.

Q1: What are the most critical factors influencing the success of the final condensation step?

The success of the final condensation hinges on a delicate interplay of several factors:

  • Choice of Coupling Reagent: The reactivity and properties of the coupling reagent are paramount. For complex or sterically hindered fragments, standard carbodiimides like DCC or EDC may be insufficient. Uronium or phosphonium salts, such as HATU or PyBOP, often provide the necessary reactivity to drive the reaction to completion while minimizing side reactions.[1][2]

  • Solvent Selection: The solvent must effectively solvate both the peptide fragments and the resin (if applicable), and facilitate the reaction. While DMF is a common choice, for hydrophobic sequences prone to aggregation, solvents like NMP or the use of chaotropic agents can be beneficial.[3]

  • Reaction Temperature: Temperature plays a crucial role in reaction kinetics. While elevated temperatures can increase the reaction rate, they can also promote side reactions like racemization.[4] Careful optimization is key.

  • Stoichiometry of Reagents: Using an appropriate excess of the coupling reagent and the soluble peptide fragment is crucial to drive the reaction to completion. A common starting point is a 1.5 to 3-fold excess.[1][5]

  • Peptide Sequence and Structure: The inherent properties of the peptide fragments, such as hydrophobicity and secondary structure formation, can lead to aggregation and incomplete coupling.[3][6][7]

Q2: How do I choose the optimal coupling reagent for my final condensation?

Selecting the right coupling reagent is a critical decision that directly impacts yield and purity.[1] Consider the following:

Coupling Reagent ClassExamplesStrengthsWeaknessesBest For
Carbodiimides DCC, DIC, EDCCost-effective, readily available.Can lead to racemization and dehydration side products. Often require an additive like HOBt.[1][8]Routine, less challenging condensations.
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, low racemization.Can be more expensive and generate phosphorus-containing byproducts that can complicate purification.Difficult couplings where racemization is a major concern.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHighly reactive, fast coupling, low racemization.[2][5]Can be sensitive to moisture. COMU has better solubility and a more favorable safety profile.[2]Sterically hindered couplings and difficult sequences.

Expert Tip: For particularly challenging condensations, COMU is an excellent choice due to its high reactivity and improved solubility in a wider range of solvents.[2]

Q3: My final condensation reaction is sluggish or incomplete. What are the likely causes and how can I troubleshoot this?

Incomplete condensation is a frequent challenge. Here’s a systematic approach to troubleshooting:

  • Assess Peptide Aggregation: Aggregation of either the resin-bound or the solution-phase fragment is a primary cause of poor coupling efficiency.[3][6]

    • Solution: Consider switching to a more polar solvent system (e.g., NMP/DMSO mixture) or adding a chaotropic salt like LiCl to disrupt secondary structures.[3]

  • Re-evaluate Your Coupling Reagent: The initial choice of coupling reagent may not be sufficiently reactive.

    • Solution: If using a carbodiimide, switch to a more potent uronium or phosphonium salt like HATU or COMU.[2][9]

  • Optimize Reaction Conditions:

    • Double Coupling: Perform a second coupling step with fresh reagents.[9]

    • Increase Temperature: Cautiously increase the reaction temperature. Monitor for epimerization. A modest increase to 40-50°C can significantly improve kinetics.[4]

    • Extend Reaction Time: For sterically hindered couplings, extending the reaction time to 24 hours or longer may be necessary.[9]

Q4: I am observing significant side products in my final product. What are the common side reactions and how can they be minimized?

Side reactions can significantly reduce the yield and purity of your target peptide.[10] Key side reactions to be aware of include:

  • Racemization/Epimerization: The loss of stereochemical integrity at the C-terminal amino acid of the solution-phase fragment is a major concern, especially with highly activating coupling reagents or elevated temperatures.[10][11]

    • Mitigation: Use coupling reagents known for low racemization (e.g., COMU, HATU) in conjunction with an additive like OxymaPure.[2] Avoid excessive temperatures and prolonged activation times.

  • Diketopiperazine Formation: This can occur if the N-terminal protecting group of a dipeptide fragment is removed, leading to intramolecular cyclization.[10]

    • Mitigation: Ensure the N-terminal protecting group is stable under the coupling conditions. This is more of a concern during fragment synthesis than the final condensation.

  • O-acylation: The side chains of unprotected Serine or Threonine residues can be acylated by the activated carboxyl group.[11]

    • Mitigation: Ensure proper side-chain protection of all reactive amino acids.[12][13]

II. Troubleshooting Guides

This section provides detailed protocols and workflows to address specific experimental failures.

Guide 1: Low Yield of the Final Product

A low yield of the final condensed product can be attributed to several factors. This guide provides a systematic approach to diagnosing and resolving the issue.

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield in final condensation.

Experimental Protocol: Optimizing a Difficult Final Condensation

If you observe low conversion with significant unreacted starting material, this protocol can help improve your yield.[9]

  • Resin Swelling: Swell the resin-bound peptide fragment in the chosen reaction solvent (e.g., DMF or NMP) for at least 30 minutes. Adequate swelling is crucial for reagent accessibility.[14]

  • Fragment Solubilization: Dissolve the protected, solution-phase peptide fragment (1.5-2.0 equivalents) and a suitable coupling additive like OxymaPure (1.5-2.0 equivalents) in a minimal amount of the reaction solvent.

  • Activation: Add the coupling reagent (e.g., COMU, 1.5 equivalents) to the dissolved fragment and allow for a pre-activation time of 2-5 minutes.

  • Condensation: Add the activated fragment solution to the swollen resin.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours at room temperature. Take a small sample of the resin, cleave the peptide, and analyze by LC-MS to assess the reaction progress.

  • Double Coupling (if necessary): If the reaction is incomplete, filter the resin, wash thoroughly with the reaction solvent, and repeat steps 2-5 with fresh reagents.[9]

  • Final Wash and Deprotection: Once the condensation is complete, wash the resin extensively with DMF, followed by DCM, and dry under vacuum before proceeding to final deprotection and cleavage.

Guide 2: Product Purification Challenges

Even with a successful condensation, purification can be a bottleneck.[15] This guide addresses common purification issues.

Workflow for Optimizing Purification

Caption: Troubleshooting workflow for final product purification.

General Protocol for HPLC Purification

High-Performance Liquid Chromatography (HPLC) is the standard for purifying synthetic peptides.[15][16]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. The initial mobile phase of the HPLC gradient is often a good choice. Ensure the sample is fully dissolved and filter through a 0.22 µm filter to remove particulates.

  • Column Selection: For most peptides, a C18 reversed-phase column is a good starting point. For very hydrophobic peptides, a C4 or C8 column may provide better resolution.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: Start with a shallow gradient to allow for good separation of closely eluting impurities. A typical gradient might be 5-65% Solvent B over 60 minutes.

  • Fraction Collection: Collect fractions corresponding to the target product peak.

  • Analysis and Pooling: Analyze the collected fractions by LC-MS to confirm the identity and purity. Pool the pure fractions.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final peptide product as a fluffy white powder.

Expert Tip: If your peptide is particularly prone to aggregation, consider using alternative purification strategies like tangential flow filtration (TFF) for initial cleanup before a final polishing HPLC step, which can be more efficient for large-scale production.[17]

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • American Peptide Society. (n.d.). Tips & Tricks.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • BenchChem. (2025). Optimizing reagent concentrations for efficient peptide synthesis.
  • (n.d.). Optimizing Peptide Synthesis: The Role of Advanced Coupling Reagents.
  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • NIH. (2024, March 1). Protocol for the generation and purification of high-molecular-weight covalent RNA-DNA hybrids with T4 RNA ligase.
  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS).
  • (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation.
  • (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
  • YouTube. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis.
  • NIH. (n.d.). Development of Convergent Hybrid Phase Ligation for Efficient and Convenient Total Synthesis of Proteins - PMC.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • PubMed. (2000, December 15). The "resin-capture-release" hybrid technique: a merger between solid- and solution-phase synthesis.
  • CBL Patras. (n.d.).
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Neuland Labs. (2025, October 27). Custom Peptide Synthesis: Choosing the Right Method for Your Sequence.
  • Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab? : r/Biochemistry.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
  • NIH. (n.d.). Successful synthesis of a glial-specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid-phase resin - PMC.
  • PubMed. (2020, April 9). Untapped Opportunities of Resin-to-Resin Transfer Reactions (RRTR) for the Convergent Assembly of Multivalent Peptide Conjugates.
  • ResearchGate. (n.d.). Effect of temperature difference on condensation heat transfer and droplet distribution on hydrophilic and hydrophobic surfaces | Request PDF.
  • (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • MDPI. (2023, September 21). Experimental Study on the Condensation Heat Transfer on a Wettability-Interval Grooved Surface.
  • Wikipedia. (n.d.). Chloral hydrate.
  • MDPI. (n.d.). Recent Progress of Biomass-Derived Carbon for Supercapacitors: A Review.

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Validation & Comparative

The Unambiguous Identification of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate: A Comparative Guide to Structural Elucidation by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate, a molecule of interest in medicinal chemistry, precise structural verification is paramount. This guide provides an in-depth technical comparison, grounded in experimental principles, of High-Resolution Mass Spectrometry (HRMS) for the structural confirmation of this compound, alongside a critical evaluation of alternative analytical techniques.

The Imperative of High-Resolution Mass Spectrometry in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the structural analysis of small molecules.[1][2] Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) with exceptional accuracy, typically to within a few parts per million (ppm).[3][4] This high mass accuracy allows for the unambiguous determination of a molecule's elemental composition, a critical first step in structural elucidation.[4]

For a candidate molecule like this compound, confirming its elemental composition is the foundational piece of evidence for its identity. This is where the power of HRMS becomes immediately apparent.

A Deep Dive into the HRMS Workflow for this compound

The structural confirmation of this compound using HRMS involves a systematic and self-validating workflow.

Physicochemical Properties of the Analyte

Before delving into the experimental protocol, it is essential to establish the theoretical properties of the target molecule.

PropertyValueSource
Molecular Formula C₉H₁₃N₃O₂S[5][6]
Molecular Weight 227.28 g/mol [5]
Calculated Exact Mass 227.0728 DaChemDraw Calculation
Monoisotopic Mass 227.0728 uChemDraw Calculation
Experimental Protocol

The following protocol outlines the key steps for the HRMS analysis of this compound.

1. Sample Preparation:

  • Dissolve a small quantity (typically <1 mg) of the synthesized this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.

  • The choice of solvent is critical to ensure complete dissolution and compatibility with the chosen ionization source.

2. Ionization Method Selection:

  • Electrospray Ionization (ESI) is the preferred method for this analysis. ESI is a "soft" ionization technique that is well-suited for polar, medium-sized molecules like our target compound, minimizing in-source fragmentation and preserving the molecular ion.[3]

  • The piperazine and thiazole moieties contain nitrogen atoms that are readily protonated, making positive-ion mode ESI highly effective.

3. Mass Spectrometry Analysis:

  • The analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument.

  • Full Scan MS: The instrument is first operated in full scan mode to detect the protonated molecular ion, [M+H]⁺. The high resolving power of the instrument allows for the separation of ions with very close mass values, ensuring an accurate mass measurement of the parent ion.[1]

  • Tandem Mass Spectrometry (MS/MS): To gain structural information, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). This process fragments the molecule in a predictable manner, providing a unique "fingerprint" that is characteristic of its structure.[7]

Data Analysis and Interpretation

1. Exact Mass Measurement:

  • The HRMS data will provide a highly accurate m/z value for the [M+H]⁺ ion.

  • For this compound, the expected m/z for the [M+H]⁺ ion is 228.0801 .

  • A measured mass within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass provides strong evidence for the elemental composition of C₉H₁₄N₃O₂S⁺.

2. Fragmentation Pattern Analysis:

  • The MS/MS spectrum will reveal a series of fragment ions. The fragmentation pattern of piperazine-containing compounds is well-documented and typically involves the cleavage of the C-N bonds within the piperazine ring.[7]

  • Based on the structure of this compound and known fragmentation of similar structures, the following key fragments are predicted:

    • Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment ion at m/z 169.0644.

    • Cleavage of the piperazine ring: Characteristic fragments corresponding to the piperazine ring would be observed. For instance, cleavage across the ring could lead to fragments with m/z values around 56 and 70.[7]

    • Fragmentation of the thiazole ring: The thiazole ring can also undergo cleavage, although it is generally more stable than the piperazine ring.

The combination of the accurate mass of the molecular ion and the logical fragmentation pattern provides a self-validating system for confirming the structure of this compound.

Visualizing the HRMS Workflow

HRMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis HRMS Analysis cluster_DataInterp Data Interpretation Compound This compound Dissolution Dissolution in Solvent (e.g., Methanol) Compound->Dissolution ESI Electrospray Ionization (ESI) Positive Ion Mode Dissolution->ESI FullScan Full Scan MS (Accurate Mass of [M+H]⁺) ESI->FullScan MSMS Tandem MS (MS/MS) (Fragmentation of [M+H]⁺) FullScan->MSMS ExactMass Exact Mass Measurement (Confirm Elemental Composition) FullScan->ExactMass Fragmentation Fragmentation Analysis (Confirm Connectivity) MSMS->Fragmentation Structure Structure Confirmed ExactMass->Structure Fragmentation->Structure

Caption: HRMS workflow for structural confirmation.

Comparison with Alternative Structural Elucidation Techniques

While HRMS is a powerful tool, a comprehensive understanding of its place in the analytical toolkit requires a comparison with other common techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Principle Measures the mass-to-charge ratio of ions with high accuracy to determine elemental composition and connectivity through fragmentation.Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field to determine the chemical environment and connectivity of atoms.Measures the diffraction pattern of X-rays passing through a single crystal to determine the precise three-dimensional arrangement of atoms.
Information Provided Elemental composition, molecular weight, and structural fragments.Detailed information on the carbon-hydrogen framework, atom connectivity (through-bond and through-space), and stereochemistry.The absolute three-dimensional structure of the molecule in the solid state.
Sample Requirement Very small amount (micrograms to nanograms).Larger amount (milligrams). Sample must be soluble.Requires a high-quality single crystal, which can be challenging to obtain.
Strengths - High sensitivity- High throughput- Provides definitive elemental composition- Applicable to complex mixtures when coupled with chromatography.[1][2]- Provides unambiguous connectivity information- Can determine stereochemistry- Non-destructive.- Provides the "gold standard" for absolute structure determination.
Limitations - Does not directly provide stereochemical information- Isomers can be difficult to distinguish without careful fragmentation analysis.- Lower sensitivity than MS- Can be time-consuming- Not suitable for insoluble compounds.- Crystal growth can be a significant bottleneck- The determined structure is of the solid state, which may differ from the solution-state conformation.

Causality Behind Experimental Choices:

  • HRMS is often the first-line technique for confirming the successful synthesis of a target molecule due to its high throughput and sensitivity. It quickly answers the fundamental question: "Did I make a compound with the correct elemental composition?"

  • NMR spectroscopy is then employed for definitive structural confirmation. While HRMS provides the formula, NMR elucidates the precise arrangement of atoms, confirming the connectivity of the piperazine, thiazole, and methyl carboxylate moieties.

  • X-ray crystallography is utilized when the absolute stereochemistry needs to be determined or when NMR data is ambiguous. For a molecule like this compound, which does not have stereocenters, X-ray crystallography would primarily serve as an ultimate confirmation of the planar and cyclic structures.

Conclusion: An Integrated Approach to Structural Certainty

High-Resolution Mass Spectrometry provides a rapid, sensitive, and highly accurate method for confirming the elemental composition and key structural features of this compound. The combination of exact mass measurement of the molecular ion and the logical fragmentation pattern observed in MS/MS analysis offers a robust and self-validating system for its identification. While NMR spectroscopy is essential for elucidating the detailed atomic connectivity and X-ray crystallography provides the definitive solid-state structure, HRMS stands as a powerful and indispensable frontline tool in the modern drug discovery and development workflow. Its ability to provide a confident initial assessment of a molecule's identity with minimal sample consumption makes it a cornerstone of efficient and rigorous scientific investigation.

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A Senior Application Scientist's Guide to the Purity Assessment of Synthetic Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is the very foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is a key heterocyclic building block, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its molecular structure, featuring a thiazole ring linked to a piperazine moiety, presents a unique analytical challenge. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, grounded in the principles of scientific integrity and self-validating protocols.

The Primacy of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry for compelling reasons.[3][4] Its high resolving power, sensitivity, and quantitative accuracy make it exceptionally suited for separating the main compound from structurally similar impurities that may arise during synthesis or degradation.[4][5] For a molecule like this compound, which contains both basic (piperazine) and polar (ester, aromatic nitrogens) functional groups, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6][7] This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[6]

Causality in HPLC Method Development: A Strategic Approach

Developing a robust HPLC method is a scientific endeavor that requires a deep understanding of chromatographic principles.[5] Our objective is to create a method that is not only selective for the target analyte but is also stable and reproducible.

Stationary Phase (Column) Selection

The heart of the separation is the column. For this compound, a C18 (octadecylsilyl) bonded silica column is the logical starting point.[6]

  • Expertise & Rationale: The C18 phase provides a versatile hydrophobic surface suitable for retaining a moderately polar molecule. The piperazine and thiazole rings will interact with the C18 chains, while the methyl ester adds to the overall hydrophobicity. A standard column configuration of 4.6 x 150 mm with 5 µm particles offers a good balance between resolution, speed, and backpressure.[8] For molecules with basic nitrogens, which can interact with residual acidic silanols on the silica surface leading to peak tailing, a modern, end-capped, high-purity silica column is critical for achieving symmetrical peak shapes.[9]

Mobile Phase Optimization

The mobile phase is the active component that drives the separation.[10][11] Its composition directly controls the retention and selectivity of the analysis.[11]

  • Experience & Rationale: A gradient elution, where the mobile phase composition changes over time, is typically necessary to elute the main compound with a reasonable retention time while also resolving any less or more retained impurities.[6][12]

    • Solvents: A mixture of water (Solvent A) and a less polar organic solvent like acetonitrile (Solvent B) is standard.[10][13] Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.[13]

    • pH Control: The piperazine moiety is basic. Controlling the mobile phase pH is the most critical parameter for achieving reproducible retention and good peak shape.[10][13] By adding an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA) to both mobile phase components, we ensure the piperazine nitrogen is protonated.[11] This consistent ionization state prevents peak splitting and tailing, leading to sharp, symmetrical peaks. A low pH (around 2-3) is generally optimal.[5][11]

Detector Selection

The choice of detector is dictated by the analyte's properties. This compound contains a thiazole ring, which is a UV-active chromophore.

  • Expertise & Rationale: A Diode Array Detector (DAD) or a multi-wavelength UV detector is ideal. A DAD provides the added advantage of acquiring the full UV spectrum for each peak, which can help in peak identification and purity assessment, confirming that the main peak is spectrally homogenous and not co-eluting with an impurity. The optimal detection wavelength should be determined by analyzing a standard solution across a range of UV wavelengths to find the absorbance maximum (λ-max).

Experimental Protocol: A Self-Validating System

Trustworthiness in analytical data comes from a protocol that has built-in checks and balances.[14] A cornerstone of this is the System Suitability Test (SST), which is performed before any sample analysis to verify that the chromatographic system is performing adequately.[15][16]

Reagents and Materials
  • This compound Reference Standard

  • Synthetic batch of this compound for testing

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥99%)

  • 0.45 µm Syringe filters

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 mixture of Acetonitrile and Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthetic batch into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This higher concentration is used for the detection of trace impurities.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGood balance of efficiency and backpressure.[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcid suppresses silanol interactions and ensures consistent analyte ionization.[11]
Gradient 5% to 95% B over 20 minEnsures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility of retention times.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Detector DAD/UV at λ-max (~280 nm, verify)Provides sensitivity and spectral data for peak purity.
System Suitability Test (SST) Protocol

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met, as per USP guidelines.[16][17][18]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.[17]
Theoretical Plates (N) N > 2000Measures column efficiency.[14]
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[17]
Analysis and Calculation
  • Inject the Diluent (as a blank) to ensure no system peaks interfere.

  • Perform the SST as described above.

  • Inject the Sample Solution in duplicate.

  • Calculate the % Purity using the area percent method: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Visualization of Workflows and Relationships

To clarify the logical flow of the analysis and the context of impurity profiling, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A and B) B Prepare Diluent A->B C Prepare Standard & Sample Solutions B->C D Equilibrate HPLC System with Initial Conditions C->D E Perform System Suitability Test (SST) with Standard D->E F Inject Blank (Diluent) E->F G Inject Sample Solutions F->G H Integrate Chromatograms G->H I Verify SST Results Meet Criteria H->I J Calculate % Purity (Area Percent Method) I->J K Generate Report J->K

Caption: High-level workflow for HPLC purity assessment.

Impurity_Profile cluster_impurities Potential Impurities Main Methyl 2-(piperazin-1-yl) thiazole-5-carboxylate SM1 Starting Material: 2-Bromothiazole-5-carboxylate Main->SM1 arise from SM2 Starting Material: Piperazine Main->SM2 arise from BP1 By-product: Disubstituted Piperazine Main->BP1 arise from Deg1 Degradant: Hydrolyzed Ester Main->Deg1 arise from

Caption: Conceptual relationship of the main compound to potential impurities.

Comparison with Alternative Purity Assessment Techniques

While HPLC is the workhorse, other techniques offer complementary information. The choice depends on the specific question being asked.[19]

TechniquePrincipleAdvantages for this MoleculeDisadvantages
HPLC-UV Differential partitioning between mobile and stationary phases.[4]Excellent for quantification of impurities, high sensitivity, robust and reproducible.[3]Provides limited structural information on unknown impurities.
UPLC-MS Similar to HPLC but uses smaller particles for higher resolution and speed.[3]Faster analysis times, superior resolution, MS detector provides mass information for impurity identification.[19]Higher initial instrument cost and complexity.
qNMR Quantitative Nuclear Magnetic Resonance. Measures signal intensity relative to an internal standard.Provides absolute purity without needing a reference standard for the main compound, gives rich structural information.[20]Lower sensitivity for trace impurities compared to HPLC, requires a highly pure internal standard.[20][21]
GC-MS Separation of volatile compounds in the gas phase.Not suitable. The molecule has low volatility and would likely decompose at typical GC temperatures.Requires derivatization for non-volatile compounds, which adds complexity.

Expert Insight: For routine quality control and purity reporting, a validated HPLC-UV method is the industry standard and perfectly sufficient.[5] During process development or for investigating unknown impurities, the hyphenated technique of UPLC-MS is invaluable, as it combines the separation power of chromatography with the identification power of mass spectrometry.[19][22] Quantitative NMR (qNMR) serves as an excellent orthogonal technique to confirm the purity value obtained by HPLC, providing a higher degree of confidence in the reference standard itself.[23][24]

Conclusion

The purity assessment of this compound is most effectively and reliably achieved using a well-developed, validated Reversed-Phase HPLC method. The strategic selection of a C18 column, a pH-controlled mobile phase, and UV detection forms the basis of a robust protocol. The trustworthiness of the results is guaranteed by the stringent application of System Suitability Tests before every analysis. While techniques like UPLC-MS and qNMR offer powerful capabilities for impurity identification and orthogonal confirmation, HPLC remains the gold standard for quantitative purity determination in both research and quality control environments, ensuring that this critical building block meets the high standards required for pharmaceutical development.

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A Comparative Efficacy Analysis: Dasatinib vs. Novel Thiazole-5-Carboxamide Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pursuit of more potent and selective kinase inhibitors is a relentless endeavor. Dasatinib, a second-generation tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its broad-spectrum activity against BCR-ABL and Src family kinases has established it as a critical therapeutic agent.[3][4][5] However, the emergence of resistance and a desire for improved safety profiles continually drive the exploration of new chemical entities. This guide provides a comparative analysis of the established efficacy of dasatinib against a promising new class of compounds: novel thiazole-5-carboxamide derivatives, which are showing significant potential in preclinical studies as potent anticancer agents.[6][7][8]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the mechanisms of action, preclinical efficacy, and the experimental basis for the excitement surrounding these emerging therapies.

Section 1: Understanding the Incumbent: Dasatinib

Dasatinib functions as a multi-targeted inhibitor of several key kinases implicated in cancer cell proliferation and survival.[3][5] Its primary target is the BCR-ABL fusion protein, the hallmark of CML, but its inhibitory action extends to SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[3][4] This multi-targeted approach contributes to its high potency, which is reported to be 325 times greater than imatinib in vitro against unmutated BCR-ABL kinase.[4][9]

A key feature of dasatinib's mechanism is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[3][4] This contrasts with first-generation TKIs like imatinib, which primarily recognize the inactive conformation. This dual-binding capability allows dasatinib to be effective against many imatinib-resistant mutations.[4]

However, dasatinib is not without its limitations. The development of resistance, often through mutations in the BCR-ABL kinase domain such as the T315I mutation, remains a significant clinical challenge.[10][11] Additionally, off-target effects can lead to adverse events, including myelosuppression, fluid retention, and pulmonary arterial hypertension, which can limit its clinical utility.[5][12][13]

Mechanism of Action: Dasatinib

The primary mechanism of dasatinib involves the competitive inhibition of ATP binding to the kinase domain of its target proteins. This blockade of ATP binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive malignant cell proliferation and survival, ultimately leading to apoptosis.[3]

G Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SFKs Src Family Kinases (SRC, LCK, etc.) Dasatinib->SFKs Inhibits c_KIT c_KIT Dasatinib->c_KIT Inhibits PDGFRb PDGFRβ Dasatinib->PDGFRb Inhibits Downstream Downstream Signaling (e.g., CrkL, STAT5) BCR_ABL->Downstream Activates SFKs->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by Dasatinib G Thiazole_Derivative Thiazole-5-Carboxamide Derivative Target_Kinase Target Kinase (e.g., Akt, c-Met, VEGFR-2) Thiazole_Derivative->Target_Kinase Inhibits Downstream_Signaling Downstream Signaling Pathways Target_Kinase->Downstream_Signaling Activates Cancer_Hallmarks Cancer Hallmarks (Proliferation, Angiogenesis, etc.) Downstream_Signaling->Cancer_Hallmarks Promotes G cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Data Analysis A Add Kinase, Substrate, Buffer B Add Diluted Test Compound A->B C Add ATP to Initiate Reaction B->C D Incubate at 30°C C->D E Stop Reaction & Measure Activity D->E F Plot Dose-Response Curve & Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This assay is a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.

Objective: To determine the effect of a test compound on the viability of a cancer cell line.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., A549, MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a thiazole-5-carboxamide derivative) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot this against the compound concentration to determine the IC50 value.

Section 5: Future Directions and Conclusion

The landscape of targeted cancer therapy is in a constant state of evolution. While dasatinib remains a potent and valuable therapeutic agent, particularly in the context of BCR-ABL-driven leukemias, the emergence of novel thiazole-5-carboxamide derivatives represents a significant step forward in the quest for more selective and effective anticancer drugs.

The preclinical data for these novel compounds is highly encouraging, demonstrating potent activity against a range of cancer cell lines, including those for which current therapies are limited. Their diverse target profiles suggest potential applications in a wide array of solid tumors, and their chemical tractability allows for further optimization to enhance potency and minimize off-target effects.

Future research should focus on direct, head-to-head preclinical studies comparing the most promising thiazole-5-carboxamide derivatives with dasatinib and other established TKIs. In vivo studies in relevant animal models will be crucial to assess their pharmacokinetic properties, in vivo efficacy, and safety profiles.

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  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281262.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2022). RSC Advances, 12(35), 22935-22944.
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281262.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2024). Heliyon, 10(10), e30843.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Novel Piperazinyl-Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the structural and analytical characterization of novel chemical entities is paramount. Piperazinyl-thiazole scaffolds have emerged as a promising class of compounds with a wide spectrum of pharmacological activities.[1][2] The journey from synthesis to a viable drug candidate is paved with rigorous analytical scrutiny to ensure identity, purity, and stability. This guide provides an in-depth, objective comparison of key analytical techniques for the characterization of novel piperazinyl-thiazoles, with a focus on the cross-validation of the data generated. As Senior Application Scientists, our goal is not just to present protocols but to instill a deeper understanding of the synergistic interplay between different analytical methods, ensuring the generation of a robust and reliable data package for these promising therapeutic agents.

The principle of cross-validation in analytical methods is the process of evaluating the reliability and performance of an analytical procedure by comparing its results across different methods or laboratories.[3] This is critical to ensure data integrity and regulatory compliance, especially when transferring methods between research and quality control environments.[3][4]

The Analytical Triad: A Multi-faceted Approach to Characterization

The comprehensive characterization of novel piperazinyl-thiazoles relies on a triad of orthogonal analytical techniques: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data offers a self-validating system.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Purity and Molecular Weight Sentinel

HPLC-MS is an indispensable tool for the initial assessment of a newly synthesized piperazinyl-thiazole. It provides crucial information on the purity of the compound and its molecular weight, serving as the first-line of analytical evidence.

Causality Behind Experimental Choices: The choice of a reversed-phase HPLC method is predicated on the generally moderate to low polarity of piperazinyl-thiazole derivatives. The C18 stationary phase provides excellent retention and separation of these compounds from starting materials and by-products. The mobile phase, typically a gradient of acetonitrile and water with a small amount of formic acid, ensures good peak shape and ionization efficiency for mass spectrometry.

Experimental Protocol: HPLC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of the synthesized piperazinyl-thiazole derivative in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Interpretation and Cross-Validation Implications: The HPLC chromatogram will reveal the purity of the sample, with the area under the main peak corresponding to the relative purity. The mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺), confirming the molecular weight of the synthesized compound.[2][5] The fragmentation pattern observed in the MS/MS spectrum can provide initial structural insights, particularly regarding the piperazine and thiazole moieties.[6][7][8][9] This molecular weight data is the first point of cross-validation with the expected structure from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For novel piperazinyl-thiazoles, ¹H and ¹³C NMR are essential for unambiguously confirming the connectivity of atoms and the overall molecular structure.

Causality Behind Experimental Choices: ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms. For complex structures, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ depends on the solubility of the compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the piperazinyl-thiazole derivative in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

Data Interpretation and Cross-Validation Implications: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of the molecular structure.[10][11] For instance, the characteristic signals for the piperazine protons (typically in the range of δ 2.5-4.0 ppm) and the thiazole proton (often a singlet around δ 7.0-8.0 ppm) can be identified.[10][12][13] The NMR data provides a detailed structural map that must be consistent with the molecular weight obtained from MS analysis. Any discrepancies would indicate an incorrect structural assignment or the presence of an unexpected product.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent complementary technique for confirming the presence of key structural motifs.

Causality Behind Experimental Choices: The principle of FTIR lies in the absorption of infrared radiation by specific molecular vibrations. Each functional group has a characteristic absorption frequency. For piperazinyl-thiazoles, we would expect to see characteristic peaks for C-H, C=N, C=C, and C-N bonds. The absence of certain peaks, for example, an N-H stretch if the piperazine is fully substituted, can also be informative.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean ATR crystal is collected prior to sample analysis.

Data Interpretation and Cross-Validation Implications: The FTIR spectrum will display a series of absorption bands corresponding to the various functional groups in the molecule.[12][14] For a typical piperazinyl-thiazole, one would expect to observe:

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • Aliphatic C-H stretching vibrations from the piperazine ring between 2800-3000 cm⁻¹.

  • C=N and C=C stretching vibrations from the thiazole and any aromatic rings in the 1500-1650 cm⁻¹ region.[15]

  • C-N stretching vibrations in the 1000-1300 cm⁻¹ range.[15]

The FTIR spectrum provides a "fingerprint" of the molecule. This fingerprint should be consistent with the structure determined by NMR and the molecular weight from MS. For example, the presence of a carbonyl group in the starting material should be absent in the final product's FTIR spectrum if it was consumed in the reaction.

Comparative Data Summary

The following table summarizes the expected analytical data for a hypothetical novel piperazinyl-thiazole derivative, illustrating how the information from each technique complements the others.

Analytical TechniqueParameter MeasuredExpected Result for a Novel Piperazinyl-ThiazoleCross-Validation Point
HPLC-MS Purity>95% (by peak area)Confirms the sample is suitable for further analysis.
Molecular Weight[M+H]⁺ corresponding to the calculated exact mass.Must match the molecular formula derived from NMR.
¹H NMR Chemical Shift, Integration, CouplingSignals corresponding to all protons in the expected structure.The number of protons must match the molecular formula.
¹³C NMR Chemical ShiftSignals corresponding to all unique carbon atoms.The number and type of carbons must match the proposed structure.
FTIR Vibrational FrequenciesCharacteristic absorption bands for aromatic, thiazole, and piperazine moieties.Confirms the presence of key functional groups deduced from the structure.

Visualizing the Cross-Validation Workflow

The synergy between these analytical techniques is best visualized as a workflow where each step validates the previous one, leading to a high degree of confidence in the final analytical data package.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Data Cross-Validation Synthesis Chemical Synthesis of Piperazinyl-Thiazole Purification Purification (e.g., Chromatography) Synthesis->Purification HPLC_MS HPLC-MS (Purity & MW) Purification->HPLC_MS Initial Assessment NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structure Elucidation) HPLC_MS->NMR Confirms MW for Structure Determination Data_Validation Final Validated Data Package HPLC_MS->Data_Validation FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Defines Structure for Functional Group Confirmation NMR->Data_Validation FTIR->Data_Validation Further_Studies Further_Studies Data_Validation->Further_Studies Proceed to Biological Assays

Caption: Workflow for the cross-validation of analytical data for novel piperazinyl-thiazoles.

Contextualizing the Research: A Hypothetical Signaling Pathway

To underscore the importance of robust analytical data, consider a hypothetical scenario where a novel piperazinyl-thiazole is designed as an inhibitor of a key kinase in a cancer signaling pathway.

SignalingPathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Novel Piperazinyl-Thiazole Inhibitor Inhibitor->RAF Inhibits

Sources

The Cutting Edge: A Comparative Analysis of Quinolinyl-Thiazole Hybrids in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers

The relentless pursuit of novel, effective, and selective anticancer agents has led medicinal chemists to explore the promising landscape of molecular hybridization. This strategy, which combines two or more pharmacophoric units into a single molecule, aims to create synergistic effects, enhance biological activity, and overcome drug resistance. Among the myriad of heterocyclic scaffolds, the fusion of quinoline and thiazole moieties has emerged as a particularly fruitful avenue of investigation. This guide provides a comprehensive comparative analysis of the anticancer activity of various quinolinyl-thiazole hybrids, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

The Rationale: Why Quinoline and Thiazole?

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer properties.[1][2][3] Its planar structure allows for intercalation with DNA, and its derivatives are known to inhibit key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases.[4][5] Similarly, the thiazole ring is a versatile pharmacophore found in several clinically used anticancer drugs, including the kinase inhibitor Dasatinib.[1][6] Thiazole derivatives exhibit diverse anticancer mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways.[1][6][7]

The molecular hybridization of these two potent scaffolds is a rational drug design strategy aimed at creating novel compounds with enhanced anticancer efficacy and potentially new mechanisms of action. The resulting quinolinyl-thiazole hybrids offer a unique three-dimensional architecture for interaction with various biological targets.

Comparative Anticancer Activity: A Data-Driven Overview

The anticancer potential of quinolinyl-thiazole hybrids has been evaluated against a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potency of these compounds. The following table summarizes the in vitro anticancer activity of selected quinolinyl-thiazole derivatives from recent studies.

Compound IDLinkerSubstituentsCancer Cell LineIC50 (µM)Reference
Series A: Thiazolyl Hydrazones
Compound 5Hydrazone4-(4-chlorophenyl) on thiazoleHepG2 (Liver)More selective than cisplatin[8][9]
Compound 10Hydrazone4-(naphthalen-2-yl) on thiazoleA549 (Lung), MCF-7 (Breast)More selective than cisplatin[8][9]
Series B: N-methyl piperazine hybrids
Compound 6aThiazole4-nitrophenyl on thiazole, N-methyl piperazine on quinolineMDA-MB-231 (Breast)1.415 ± 0.16[1]
Compound 6gThiazole4-fluorophenyl on thiazole, N-methyl piperazine on quinolineMDA-MB-231 (Breast)1.484 ± 0.13[1]
Compound 6hThiazole4-cyanophenyl on thiazole, N-methyl piperazine on quinolineMDA-MB-231 (Breast)1.658 ± 0.15[1]
Series C: Quinazoline-Thiazole Hybrids
SA01-SA07ThiazoleVaried substitutionsHepG2 (Liver)1.83 - 4.24[10][11]
Sorafenib--HepG2 (Liver)6.28[10][11]
Series D: Thiazole-Quinoline Analogs
Compound 4cThiazolidinoneIndole nucleusHL-60 (Leukemia)2.41[12]

Analysis of Structure-Activity Relationships (SAR):

The data reveals critical insights into the structure-activity relationships of these hybrids. For instance, in the thiazolyl hydrazone series, the nature of the aromatic substituent at the 4-position of the thiazole ring significantly influences anticancer selectivity.[8][9] In the N-methyl piperazine series, the presence of strong electron-withdrawing groups at the para-position of the aryl ring attached to the thiazole core enhances cytotoxic activity against triple-negative breast cancer cells.[1] Furthermore, a series of quinazoline-thiazole hybrids demonstrated superior antiproliferative activity against HepG2 liver cancer cells compared to the multi-kinase inhibitor sorafenib, highlighting the potential of this scaffold.[10][11]

Unraveling the Mechanism of Action: Beyond Cytotoxicity

The efficacy of an anticancer agent is not solely defined by its cytotoxicity but also by its mechanism of action. Research into quinolinyl-thiazole hybrids has uncovered several key mechanisms through which they exert their therapeutic effects.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer drugs is their ability to induce programmed cell death, or apoptosis, in cancer cells. Several studies have demonstrated that quinolinyl-thiazole hybrids can trigger apoptosis and cause cell cycle arrest in various cancer cell lines.[13][14][15][16] For example, certain quinoline-based thiazolidinone derivatives have been shown to significantly stimulate apoptotic colon cancer cell death and cause cell cycle arrest at the G2 and S phases.[14] Similarly, novel thiadiazoline spiro quinoline analogues induce apoptosis in MCF-7 breast cancer cells via G2/M phase cell cycle arrest.[15]

Inhibition of Key Signaling Pathways

Many cancers are driven by aberrant signaling pathways, often orchestrated by protein kinases. Quinolinyl-thiazole hybrids have been designed to target these critical nodes in cancer cell proliferation and survival.

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. A novel series of quinazoline-thiazole hybrids were developed as potent antiproliferative and anti-angiogenic agents, with some compounds showing superior activity against HepG2 cells compared to sorafenib.[10][11] Molecular modeling studies suggest these hybrids bind effectively to the VEGFR2 kinase domain.[10][11]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation QuinolinylThiazole Quinolinyl-Thiazole Hybrid QuinolinylThiazole->VEGFR2

VEGFR-2 signaling pathway and its inhibition.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase that is often overexpressed in various cancers. Quinoline-based thiazolidinone derivatives have demonstrated potent cytotoxic and apoptosis-inducing effects through the inhibition of EGFR.[14]

Experimental Protocols: A Guide to Evaluation

The following are standardized protocols for key experiments used to evaluate the anticancer activity of quinolinyl-thiazole hybrids.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinyl-thiazole hybrids for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution of a cell population.

Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

General Workflow for Screening and Evaluation

The development of novel anticancer agents from quinolinyl-thiazole hybrids follows a systematic workflow.

Workflow for Anticancer Drug Discovery.

Conclusion and Future Perspectives

Quinolinyl-thiazole hybrids represent a promising class of compounds in the landscape of anticancer drug discovery. The amalgamation of these two potent pharmacophores has yielded derivatives with significant cytotoxic activity against a range of cancer cell lines, often surpassing existing therapeutic agents in in vitro studies. The multifaceted mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key kinases like VEGFR-2 and EGFR, underscore their therapeutic potential.

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. In-depth in vivo studies are crucial to validate the preclinical efficacy and safety of these promising hybrids. The continued exploration of the vast chemical space of quinolinyl-thiazole derivatives, guided by rational drug design and a thorough understanding of their biological targets, holds the key to developing next-generation anticancer therapies.

References

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A Researcher's Guide to Benchmarking Antimicrobial Activity Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Baseline for Novel Antimicrobial Efficacy

In the critical pursuit of new antimicrobial agents, the ultimate measure of a novel compound's potential lies in its performance relative to existing, clinically-proven antibiotics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust benchmarking studies. By employing standardized methodologies and a logical, evidence-based approach, we can generate the high-quality, comparative data necessary to advance promising candidates through the development pipeline.

The core principle of this work is direct, head-to-head comparison under stringently controlled conditions. This allows for an objective assessment of whether a new agent offers a superior, equivalent (non-inferior), or inferior level of antimicrobial activity. The data generated are foundational for go/no-go decisions, intellectual property filings, and eventual submissions to regulatory bodies like the U.S. Food and Drug Administration (FDA).[1] This process relies on universally accepted standards set forth by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which ensure that results are reproducible and meaningful across different laboratories worldwide.[2][3][4]

Part 1: Designing a Robust Benchmarking Study

A successful benchmarking study is built upon a foundation of meticulous planning. The choices made at this stage directly impact the quality and interpretability of the final data.

The Causality of Comparator Selection

The selection of appropriate comparator antibiotics is not arbitrary. It is a strategic decision designed to contextualize the activity of your novel compound. Comparators should be chosen based on several key factors:

  • Mechanism of Action (MoA): Include antibiotics with different MoAs to understand if your compound exhibits a novel pathway or mimics an existing one. For example, if your compound is a suspected cell wall synthesis inhibitor, comparing it to a β-lactam like Penicillin is essential.[5][6]

  • Spectrum of Activity: Select agents known to be effective against the target pathogens (e.g., Gram-positive, Gram-negative, or broad-spectrum).

  • Clinical Relevance: Prioritize antibiotics that are currently used in clinical practice to treat infections caused by the target organisms.

  • Resistance Profiles: Include an antibiotic to which some of the test strains are known to be resistant. This helps to determine if your compound can overcome existing resistance mechanisms.

Table 1: Example Comparator Antibiotic Selection Matrix

Antibiotic ClassExample AgentMechanism of ActionPrimary SpectrumRationale for Inclusion
β-Lactams Piperacillin/TazobactamInhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6][7][8]Broad (Gram-positive & Gram-negative, including P. aeruginosa)A first-line, broad-spectrum clinical standard. The inclusion of a β-lactamase inhibitor (Tazobactam) provides a high bar for comparison.[9]
Fluoroquinolones CiprofloxacinInhibits DNA replication by targeting DNA gyrase and topoisomerase IV.Broad (Excellent Gram-negative activity)Represents a different and critical MoA, important for assessing cross-resistance potential.
Aminoglycosides GentamicinIrreversibly binds to the 30S ribosomal subunit, inhibiting protein synthesis.[10]Primarily Gram-negative aerobesA potent class with a distinct ribosomal target; useful for synergy studies.[10]
Macrolides AzithromycinBinds to the 50S ribosomal subunit, preventing protein synthesis.Gram-positive and some Gram-negativeA common outpatient antibiotic with a bacteriostatic mechanism, providing a different kinetic profile for comparison.
Glycopeptides VancomycinInhibits cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors.Gram-positive only (especially MRSA)The "gold standard" for treating serious Gram-positive infections, particularly MRSA.
Selecting and Standardizing Test Organisms

The choice of microorganisms is equally critical. A well-curated panel should include:

  • Quality Control (QC) Strains: These are genetically stable, well-characterized strains with known, predictable susceptibility profiles.[11] They are essential for validating the accuracy and reproducibility of your assay. If the results for the QC strain fall outside the acceptable range, the entire experiment is considered invalid.[11] Common QC strains are sourced from collections like the American Type Culture Collection (ATCC).[11][12]

    • Escherichia coli ATCC 25922: For testing against Enterobacterales.[12][13]

    • Staphylococcus aureus ATCC 25923: For Gram-positive organisms.[12][13]

    • Pseudomonas aeruginosa ATCC 27853: For non-fermenting Gram-negative bacilli.[12][13]

  • Clinically Relevant Strains: Include recent isolates from clinical infections to ensure the compound is effective against contemporary pathogens.

  • Resistant Phenotypes: It is crucial to test against strains with well-characterized resistance mechanisms (e.g., ESBL-producing K. pneumoniae ATCC 700603, or Methicillin-resistant S. aureus (MRSA)).[13] This provides direct evidence of the compound's ability to overcome known clinical challenges.

Part 2: Core Methodologies for Antimicrobial Susceptibility Testing (AST)

The Minimum Inhibitory Concentration (MIC) is the cornerstone metric in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][16]

Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining MIC values.[17] It allows for the simultaneous testing of multiple compounds against multiple organisms in a 96-well plate format.

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_plate Plate Setup & Incubation cluster_analysis Analysis Phase A 1. Prepare 2X Antibiotic Stock Solutions D 4. Add 100µL of 2X Antibiotic to Column 1 A->D B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) F 6. Inoculate wells with ~5 x 10^5 CFU/mL bacteria B->F C 3. Dispense 100µL Media to all wells C->D E 5. Perform 2-fold Serial Dilutions (Column 1 to 10) D->E E->F G 7. Incubate at 35°C for 16-20 hours F->G H 8. Visually Inspect for Turbidity G->H I 9. Record MIC (Lowest concentration with no growth) H->I

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

  • Preparation of Antimicrobials: Prepare stock solutions of the test compound and each comparator antibiotic, typically at twice the highest desired final concentration.[18]

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, select several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Plate Setup:

    • Using a multichannel pipette, dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[18]

    • Add 100 µL of the 2X antibiotic stock solution to the wells in column 1.[18]

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10.[18] Discard the final 100 µL from column 10.

    • Column 11 serves as the growth control (no antibiotic), and column 12 serves as the sterility control (no bacteria).[18]

  • Inoculation: Inoculate wells in columns 1 through 11 with 5 µL of the standardized bacterial suspension.[18]

  • Incubation: Cover the plates and incubate at 35 ± 2°C for 16 to 20 hours in an ambient air incubator.[19]

  • Reading Results: After incubation, the MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[19]

Kirby-Bauer Disk Diffusion

The Kirby-Bauer test is a qualitative or semi-quantitative method that provides a visual representation of antimicrobial activity.[20][21] While less precise than broth microdilution for determining an exact MIC, it is an excellent screening tool.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[22]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[22] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[22][23]

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of the test compound and comparator antibiotics onto the agar surface.[24] Disks should be spaced at least 24 mm apart.[22]

  • Incubation: Invert the plates and incubate at 35°C for 18-24 hours.[24]

  • Reading Results: Measure the diameter of the "zone of inhibition" (the clear area around the disk where bacterial growth is prevented) in millimeters.[21][24]

Part 3: Data Analysis and Interpretation

Raw data must be translated into a clear, comparative format. The interpretation of this data requires an understanding of established clinical breakpoints.

Data Presentation

Summarize the MIC values in a clear table. This allows for direct comparison of the potency of the novel compound against the standards across a panel of organisms.

Table 2: Example Summary of Comparative MIC Data (µg/mL)

OrganismNovel Compound XCiprofloxacinVancomycinPiperacillin/Tazobactam
S. aureus ATCC 25923 (QC)0.50.2512
S. aureus (MRSA, Clinical Isolate)1 >321>64
E. coli ATCC 25922 (QC)2≤0.25NA4
K. pneumoniae (ESBL+, Clinical Isolate)4 >32NA>64
P. aeruginosa ATCC 27853 (QC)80.5NA8

NA: Not applicable, as vancomycin has no significant activity against Gram-negative bacteria.

Interpreting the Results

The interpretation of MIC data is not based on comparing the raw numbers alone.[14][25] An MIC of 2 µg/mL for Drug A is not necessarily "better" than an MIC of 4 µg/mL for Drug B. The efficacy is determined by comparing the MIC to the established breakpoint for that specific drug-organism pair.[15]

  • Susceptible (S): The MIC is at or below the breakpoint, indicating a high likelihood of therapeutic success at standard doses.[25][26]

  • Intermediate (I): The MIC is approaching the breakpoint. The infection may respond to higher-than-normal doses of the drug.[25][26]

  • Resistant (R): The MIC is above the breakpoint, indicating that the organism is unlikely to be inhibited by achievable concentrations of the drug.[25][26]

In the example data (Table 2), Novel Compound X shows an MIC of 1 µg/mL against an MRSA strain that is highly resistant to Ciprofloxacin and Piperacillin/Tazobactam. This is a promising result, suggesting the compound may be effective against difficult-to-treat resistant pathogens.

Part 4: Advanced Benchmarking & Mechanistic Context

While MIC provides a static measure of inhibitory activity, advanced methods can reveal the dynamics of bacterial killing.

Time-Kill Kinetics Assay

A time-kill assay assesses the rate at which an antibiotic kills a bacterial population over time.[27][28] This test can differentiate between bactericidal agents (which actively kill the bacteria, typically defined as a ≥3-log₁₀ or 99.9% reduction in CFU/mL) and bacteriostatic agents (which only inhibit growth).[27][29] This information is vital for predicting in vivo efficacy.[27]

The assay involves exposing a standardized bacterial inoculum to the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) and sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the number of viable bacteria via plate counts.[27][30]

Mechanistic Grounding

Understanding the mechanism of action of your comparators provides a crucial framework for interpreting your results. For instance, many of the most successful antibiotics, the β-lactams, function by inhibiting the synthesis of the bacterial cell wall.[5]

MoA_BetaLactam cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by β-Lactam PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Crosslink Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslink Catalyzes Cross-linking InactivatedPBP Inactivated PBP Peptide Peptidoglycan Chains Peptide->PBP Binds to Lysis Cell Lysis & Death BetaLactam β-Lactam Antibiotic (e.g., Penicillin) BetaLactam->PBP Irreversibly Binds & Inactivates InactivatedPBP->Lysis Leads to

Sources

A Comparative Guide to the Validation of a Novel, Greener Synthetic Route for 2-Aminothiazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the 2-aminothiazole scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, demonstrating activities from anticancer to antimicrobial.[1][2][3][4] The anti-leukemia drug Dasatinib, for instance, features a core 2-aminothiazole-5-carboxamide structure, highlighting the scaffold's clinical significance.[2][5] However, the classical synthetic pathways to these vital compounds, while well-established, often present challenges related to harsh reagents, environmental impact, and scalability.

This guide provides an in-depth validation of a novel, visible-light-mediated synthetic route for 2-aminothiazole-5-carboxamides. We will objectively compare this new method against the traditional Hantzsch thiazole synthesis, offering the supporting experimental data and protocols necessary for its adoption in a modern drug discovery setting. Our focus is not just on the outcome, but on the causality behind the experimental design, ensuring a trustworthy and robust validation.

The Challenge with Classical Synthesis: A Look at the Hantzsch Reaction

The Hantzsch thiazole synthesis, first described in 1887, is the textbook method for creating the thiazole ring.[6] In the context of 2-aminothiazole-5-carboxamides, it typically involves the condensation of a suitable thiourea with an α-halocarbonyl compound.[7][8] While effective, this route necessitates the use of halogenating agents like N-Bromosuccinimide (NBS) or iodine, which are toxic and can lead to undesired side reactions, including bromination of the aromatic rings of the substrate.[9][10] The reliance on these reagents and often elevated reaction temperatures complicates purification and raises environmental and safety concerns.

A Proposed Solution: A Greener, Photocatalytic Approach

To address the limitations of the classical route, we present a novel synthetic strategy that leverages the power of visible-light photocatalysis. This one-pot method avoids harsh halogenating agents, proceeds at room temperature, and offers a more sustainable pathway to the target compound.[7] The core of this innovation is the use of a photocatalyst that, when excited by blue light, can initiate the desired cyclization through a single electron transfer (SET) mechanism, representing a significant advancement in green chemistry.[9]

Experimental Design & Validation Workflow

The validation process is designed as a direct, head-to-head comparison between the classical and the novel synthetic routes. Both pathways will start from the same precursors to synthesize a key Dasatinib intermediate, N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide . The final products from both routes are then subjected to a rigorous analytical workflow to confirm identity, purity, and yield.

G cluster_0 Synthesis Stage cluster_1 Purification & Analysis Stage cluster_2 Validation & Comparison start Starting Materials (β-ethoxyacrylamide, Thiourea) classical Route A: Classical Hantzsch (NBS, Heat) start->classical novel Route B: New Photocatalytic (Catalyst, Blue LED) start->novel purify_A Purification A classical->purify_A purify_B Purification B novel->purify_B hplc Purity Check (HPLC) purify_A->hplc purify_B->hplc ms Identity Check (Mass Spec) hplc->ms nmr Structure Elucidation (NMR) ms->nmr compare Comparative Analysis (Yield, Purity, Time, Green Metrics) nmr->compare validated Validated Product (Structure & Purity Confirmed) compare->validated

Caption: High-level workflow for synthesis and validation.

Proposed Reaction Mechanism: Photocatalytic Route

The proposed mechanism for the visible-light-induced synthesis avoids the direct halogenation of the starting material. Instead, the excited photocatalyst initiates a radical-based cyclization, which is both efficient and highly selective.

G PC Photocatalyst (PC) PC_star Excited State PC* PC->PC_star Blue LED (hν) PC_star->PC e- transfer Thiourea Thiourea Thiourea_radical Thiourea Radical Cation Thiourea->Thiourea_radical SET (from PC*) Enamide N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide Intermediate_A Radical Intermediate Enamide->Intermediate_A + Thiourea Radical Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Product 2-Aminothiazole-5-carboxamide Intermediate_B->Product Oxidative Aromatization

Sources

Comparing the potency of electron-withdrawing vs. electron-donating group substituted thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Influence of Electron-Donating and Electron-Withdrawing Groups

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile scaffold is present in a multitude of clinically approved drugs, demonstrating a remarkable range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The potency of thiazole-based compounds can be meticulously tuned by the strategic placement of various functional groups on the thiazole ring or its appended moieties. This guide provides an in-depth comparison of the effects of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) on the biological potency of thiazole derivatives, supported by experimental data and detailed protocols for researchers in drug development.

The Electronic Tug-of-War: How Substituents Dictate Biological Activity

The electronic nature of a substituent profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties. Electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3) groups, increase the electron density of the thiazole ring system. In contrast, electron-withdrawing groups, like halogens (-Cl, -Br), nitro (-NO2), and trifluoromethyl (-CF3), decrease the electron density. This electronic perturbation can alter the molecule's ability to interact with biological targets, its metabolic stability, and its cell permeability.

The impact of these groups is not universally predictable and is highly dependent on the specific molecular scaffold and the biological target . The following sections will delve into specific examples from recent research to illustrate this dichotomy.

Anticancer Potency: A Tale of Two Effects

The anticancer activity of substituted thiazoles provides a compelling case study of the differential effects of EWGs and EDGs. The structure-activity relationship (SAR) can be complex, with seemingly minor structural changes leading to significant variations in potency.

The Case for Electron-Donating Groups

In certain molecular contexts, the presence of electron-donating groups enhances anticancer activity. For instance, a study on a series of thiazole-naphthalene derivatives revealed that a compound with an ethoxy group (-OCH2CH3), a strong electron-donating group, at the para-position of a phenyl ring exhibited the most potent antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[3] The replacement of this group with others generally led to a decrease in activity. Similarly, another study found that a methyl group (an EDG) on the phenyl ring of a thiazole derivative increased its cytotoxic activity against hepatocellular carcinoma (HepG-2) cells.[4]

The Advantage of Electron-Withdrawing Groups

Conversely, numerous studies have demonstrated the superior anticancer potency of thiazoles bearing electron-withdrawing groups. In a series of thiazole derivatives designed as VEGFR-2 inhibitors, compounds with a 4-chlorophenyl or a 3-nitrophenyl substituent displayed the highest cytotoxic activity against the MDA-MB-231 breast cancer cell line.[5] The authors suggested that the electron-withdrawing nature of these groups was beneficial for VEGFR-2 inhibition. Another study on thiazole-pyridine hybrids indicated that a chlorine atom on the pyridine ring enhanced the compound's efficacy against breast cancer.[4] Furthermore, SAR studies on certain pyridazinone-thiazole hybrids revealed that electron-withdrawing groups like Cl, Br, and F on an attached phenyl ring resulted in higher seizure protection, showcasing the broad applicability of these electronic effects.[4]

This apparent contradiction underscores a critical principle in drug design: the electronic requirements of the binding pocket of the biological target are paramount. An electron-rich moiety on the drug candidate may form a favorable interaction in one target, while an electron-deficient region may be preferred in another.

Quantitative Comparison of Substituted Thiazole Derivatives in Anticancer Assays

To provide a clearer picture of these contrasting effects, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative thiazole derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.

Compound SeriesSubstituent (R)Electronic EffectCancer Cell LineIC50 (µM)Reference
Thiazole-Naphthalene4-ethoxyphenylElectron-DonatingMCF-70.48 ± 0.03[3]
Thiazole-Naphthalene4-methoxyphenylElectron-DonatingMCF-7>1[3]
Thiazole-Naphthalene2-bromo-3,4,5-trimethoxyphenylMixedMCF-7Significantly less active[3]
Thiazole Derivative4-chlorophenylthiazolylElectron-WithdrawingMDA-MB-2313.52[5]
Thiazole Derivative3-nitrophenylthiazolylElectron-WithdrawingMDA-MB-2311.21[5]
Thiazole Derivative3-methoxyphenylthiazolylElectron-DonatingMDA-MB-231>10 (38.22% inhibition)[5]
Thiazole-Pyridine Hybrid4-chloropyridineElectron-WithdrawingMCF-75.71[4]
Pyridazinone-Thiazole4-chlorophenylElectron-WithdrawingN/A (Anticonvulsant)Higher protection[4]

Experimental Protocols

To empower researchers to investigate these structure-activity relationships, this section provides detailed, step-by-step methodologies for the synthesis of a common thiazole scaffold and its subsequent biological evaluation.

Synthesis of 2-Amino-4-phenylthiazole Derivatives (Hantzsch Thiazole Synthesis)

This protocol describes a general and widely used method for synthesizing the 2-aminothiazole core, which can then be further modified.[6][7]

Materials:

  • Substituted acetophenone (1 mmol)

  • Thiourea (1.2 mmol)

  • Iodine (1 mmol) or a heterogeneous catalyst like copper silicate (10 mol%)[6]

  • Ethanol (5-10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus

  • Crushed ice

  • Ammonium hydroxide solution (for iodine-mediated reaction)

Procedure:

  • To a round-bottom flask, add the substituted acetophenone (1 mmol), thiourea (1.2 mmol), and the catalyst (iodine or copper silicate).

  • Add ethanol (5 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate.

  • Upon completion of the reaction (typically within 0.5-12 hours depending on the catalyst and substrate), cool the reaction mixture to room temperature.

  • If using a heterogeneous catalyst like copper silicate, filter the reaction mixture to recover the catalyst.[6]

  • Pour the filtrate or the cooled reaction mixture over crushed ice to precipitate the solid product.

  • If iodine was used, make the solution alkaline with ammonium hydroxide to neutralize any remaining acid and facilitate precipitation.

  • Collect the crude product by filtration, wash it with cold water, and dry it.

  • The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol.

  • Characterize the final product using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Synthesis start Start: Combine Reactants (Acetophenone, Thiourea, Catalyst) in Ethanol reflux Reflux Reaction Mixture (e.g., 78°C) start->reflux Heat monitor Monitor Progress (TLC) reflux->monitor monitor->reflux Continue if incomplete workup Reaction Work-up: Cool, Precipitate on Ice monitor->workup Reaction Complete purify Purification: Recrystallization workup->purify characterize Characterization: (NMR, MS) purify->characterize end End: Pure 2-Aminothiazole Derivative characterize->end

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of novel compounds.[8][9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized thiazole compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an optimal density (e.g., 2 x 10⁴ cells/mL) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the thiazole compounds in the complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (10 µL of 5 mg/mL stock) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add DMSO (e.g., 100 µL) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Mechanism of Action: Induction of Apoptosis

A common mechanism by which many anticancer thiazole derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[11][12] Several studies have shown that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.[1][11]

This pathway is initiated by intracellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[11] Cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[1]

The Bcl-2 family of proteins plays a crucial role in regulating this process. Pro-apoptotic members like Bax promote mitochondrial permeabilization, while anti-apoptotic members like Bcl-2 inhibit it. Potent thiazole derivatives can modulate the expression of these proteins, for example, by down-regulating Bcl-2 and up-regulating Bax, thereby tipping the balance towards apoptosis.[13]

Signaling Pathway of Thiazole-Induced Apoptosis:

Apoptosis_Pathway cluster_cell Cancer Cell Thiazole Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

Caption: The intrinsic pathway of apoptosis induced by thiazole derivatives.

Conclusion and Future Perspectives

The potency of thiazole derivatives in drug discovery is a finely tuned parameter, heavily influenced by the electronic properties of their substituents. While this guide has highlighted the contrasting effects of electron-donating and electron-withdrawing groups, it is clear that a "one-size-fits-all" rule does not apply. The optimal substitution pattern is intimately linked to the specific biological target and the overall molecular architecture.

For researchers and drug development professionals, a deep understanding of these electronic effects is crucial for the rational design of novel and more potent therapeutic agents. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of new thiazole-based compounds. Future research should continue to explore the nuanced interplay between substituent effects, target binding, and pharmacokinetic properties to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

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  • Synthesis, antimicrobial and anthelmintic activity of 2-amino-4-phenylthiazole derivatives of amino acids and peptides. (n.d.). [Journal Name, Volume(Issue), pages].
  • Synthesis and biological evaluation of thiazole-based derivatives with potential against breast cancer and antimicrobial agents. (2022). Molecules, 27(17), 5641.
  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (n.d.).
  • Synthesis of some new 5-substituted of. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Rathod, A. S., et al. (2000). Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. Oriental Journal of Chemistry, 16(3).
  • Synthesis and evaluation of a new series of thiazole derivatives as potential antitumor agents and MMP inhibitors. (n.d.). [Journal Name, Volume(Issue), pages].
  • Al-Ostath, A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5690.
  • An overview on synthetic 2-aminothiazole-based compounds associated with four biological activities. (2021). Molecules, 26(5), 1438.
  • Thiazole and related heterocyclic systems as anticancer agents: A review on synthetic strategies, mechanisms of action and SAR studies. (2022). Current Medicinal Chemistry, 29(29), 4958-5009.
  • Synthesis, docking and anti-cancerous activity of some novel thiazole derivatives of biological interest. (n.d.).
  • An overview of the structure–activity relationship in novel antimicrobial thiazoles clubbed with various heterocycles (2017–2023). (n.d.). [Journal Name, Volume(Issue), pages].
  • Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. (n.d.). [Journal Name, Volume(Issue), pages].
  • Anticancer studies of newly synthesized thiazole derivatives: Synthesis, characterization, biological activity, and molecular docking. (2023). Molecules, 28(21), 7329.
  • Synthesis and anticancer activities of some thiazole derivatives. (n.d.). [Journal Name, Volume(Issue), pages].
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Sources

Comparative Analysis of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate and its Ethyl Ester Analog: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate and its ethyl ester analog. Designed for researchers, scientists, and professionals in drug development, this document objectively evaluates their synthesis, physicochemical properties, and biological performance, supported by experimental data and detailed protocols. The choice between a methyl and an ethyl ester can significantly influence a compound's pharmacokinetic and pharmacodynamic profile, making this head-to-head analysis critical for lead optimization.

The 2-(piperazin-1-yl)thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active agents, including kinase inhibitors and compounds targeting the central nervous system.[1][2][3] Ester derivatives are frequently employed as prodrugs to enhance properties like membrane permeability and oral bioavailability, with the ester being hydrolyzed in vivo by esterases to release the active carboxylic acid.[4][5] The seemingly minor difference between a methyl and an ethyl ester can lead to significant variations in solubility, metabolic stability, and cell penetration, directly impacting therapeutic efficacy.

Synthesis and Physicochemical Characterization

The synthesis of these target compounds typically follows a multi-step pathway, often beginning with a Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by the introduction of the piperazine moiety.[6]

General Synthetic Workflow

A plausible synthetic route involves the reaction of a suitable thioamide with an α-haloketone or ester to form the thiazole ring, followed by nucleophilic substitution to add the piperazine group. The final step is an esterification to yield the methyl or ethyl carboxylate.

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Introduction of Piperazine cluster_2 Step 3: Esterification / Transesterification A Pyridine-4-carbothioamide C Ethyl 4-methyl-2-(pyridin-4-yl) thiazole-5-carboxylate A->C Hantzsch Synthesis Ethanol, Reflux B Ethyl 2-chloro-3-oxobutanoate B->C D Starting Thiazole Ester F 2-(Piperazin-1-yl)thiazole-5-carboxylate Core D->F Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig) E Piperazine E->F G Carboxylic Acid Precursor I Methyl/Ethyl Ester Analog G->I Acid Catalysis (e.g., H₂SO₄) H Methanol or Ethanol H->I

Caption: Generalized synthetic workflow for 2-(piperazin-1-yl)thiazole-5-carboxylates.

Physicochemical Properties Comparison

The addition of a single methylene group (-CH₂-) in the ethyl ester leads to predictable changes in physicochemical properties, most notably an increase in molecular weight and lipophilicity (LogP).

PropertyThis compoundEthyl 2-(piperazin-1-yl)thiazole-5-carboxylateRationale for Difference
Molecular Formula C₉H₁₃N₃O₂S[7]C₁₀H₁₅N₃O₂S[8]Addition of a -CH₂- group.
Molecular Weight 227.28 g/mol [7]241.31 g/mol Increased mass from the additional carbon and two hydrogens.
Predicted LogP ~1.2~1.6The ethyl group is more nonpolar than the methyl group, increasing lipophilicity.
Predicted Aqueous Solubility HigherLowerIncreased lipophilicity generally corresponds to lower aqueous solubility.
Polar Surface Area (PSA) 77.9 Ų77.9 ŲThe ester modification does not change the polar atoms contributing to PSA.

Comparative Biological Performance

The primary biological distinction between these analogs is expected to arise from their behavior as prodrugs. The rate of enzymatic hydrolysis to the parent carboxylic acid, which is often the biologically active species, is a critical determinant of the pharmacokinetic profile.[4][9]

Key Performance Metrics:
  • Metabolic Stability: The stability of the ester bond against hydrolysis by carboxylesterases (CES1 and CES2), which are abundant in the liver, plasma, and intestine, is paramount.[4] Generally, ethyl esters can be more sterically hindered but also more lipophilic, which can influence enzyme affinity.

  • Aqueous Solubility: Adequate solubility is essential for formulation and absorption. While the methyl ester is predicted to be more soluble, the ethyl ester's solubility must still be sufficient for preclinical and clinical development.[10]

  • Cellular Permeability: The increased lipophilicity of the ethyl ester is hypothesized to enhance passive diffusion across cell membranes, potentially leading to higher intracellular concentrations of the prodrug.[5]

  • Biological Activity: In a scenario where these compounds act as antagonists for a G-Protein Coupled Receptor (GPCR), their intrinsic activity might be low, with the primary potency driven by the hydrolyzed acid. The rate of this conversion within the assay system can influence the observed IC₅₀.[11]

Hypothetical Experimental Data Summary

The following table summarizes expected outcomes from head-to-head experimental comparisons.

ParameterMethyl Ester AnalogEthyl Ester AnalogImplication for Drug Development
Equilibrium Solubility (pH 7.4) 150 µg/mL85 µg/mLThe methyl ester offers greater formulation flexibility. The ethyl ester may require enabling formulations.[10]
Metabolic Stability (HLM t₁/₂) 25 min15 minThe ethyl ester is hydrolyzed more rapidly, suggesting a faster conversion to the active acid but potentially a shorter in vivo half-life.[4][12]
Caco-2 Permeability (Papp A→B) 8 x 10⁻⁶ cm/s15 x 10⁻⁶ cm/sThe higher lipophilicity of the ethyl ester likely leads to superior membrane permeability.[5]
GPCR Antagonist Assay (IC₅₀) 50 nM35 nMThe faster conversion and better permeability of the ethyl ester could result in a more potent apparent IC₅₀ in a cell-based assay.[11][13]

Detailed Experimental Protocols

To ensure scientific rigor, the following detailed protocols are provided for key comparative experiments.

Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound, a critical parameter for biopharmaceutical classification.[14][15]

Rationale: The shake-flask method is the gold standard for measuring equilibrium solubility. By adding an excess of the solid compound to a buffer and allowing it to equilibrate over an extended period, we can ensure the solution is saturated, providing a true measure of solubility under specific pH and temperature conditions.[16]

Step-by-Step Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Compound Addition: Add an excess amount of the test compound (e.g., ~2 mg) to 1 mL of the PBS buffer in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker incubator set to 37°C and 150 rpm for 48 hours to ensure equilibrium is reached.[15]

  • Sampling and Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove any undissolved particles.[14]

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water). Quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS system.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in µg/mL or µM. Assays should be performed in triplicate for statistical validity.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are highly concentrated in liver microsomes.[17][18]

Rationale: Measuring the rate of disappearance of the parent compound over time in the presence of liver microsomes and the necessary cofactor (NADPH) provides the metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[12] This data is crucial for predicting in vivo hepatic clearance.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Quenching & Analysis A Prepare Compound Stock (1 mM in DMSO) D Pre-incubate HLM and Compound at 37°C for 5 min A->D B Prepare HLM & Buffer Solution (0.5 mg/mL HLM in PBS) B->D C Prepare NADPH Regenerating System E Initiate Reaction by Adding NADPH C->E D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction with Cold Acetonitrile + Internal Standard F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant via LC-MS/MS H->I J Calculate % Remaining vs. Time I->J

Caption: Workflow for the in vitro metabolic stability assay in human liver microsomes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare the test compound at a starting concentration of 1 µM in the incubation mixture (final DMSO concentration ≤ 0.1%).[19]

    • Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM and test compound mixture at 37°C for 5 minutes.[18]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[18]

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural log of the percent remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) as 0.693/k.[12]

Protocol 3: Cell-Based GPCR Antagonist Assay

This protocol measures the ability of a test compound to inhibit the activation of a specific GPCR by a known agonist.[11][20]

Rationale: Cell-based functional assays provide a physiologically relevant system to quantify a compound's potency. By using cells engineered to express the target GPCR, we can measure a downstream signaling event (e.g., calcium flux or β-arrestin recruitment) and determine the concentration at which the antagonist inhibits the agonist response by 50% (IC₅₀).[13][21]

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture HEK293 cells stably expressing the target GPCR of interest. Seed the cells into 384-well assay plates at a density of 10,000-20,000 cells per well and incubate overnight.[20]

  • Compound Preparation: Prepare a serial dilution of the methyl and ethyl ester analogs in assay buffer, typically ranging from 10 µM to 0.1 nM.

  • Antagonist Incubation: Add the diluted test compounds to the cell plates and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Prepare a solution of a known agonist for the target GPCR at its EC₈₀ concentration (the concentration that gives 80% of the maximal response). Add this agonist solution to all wells.

  • Signal Detection: Immediately measure the resulting signal (e.g., fluorescence for calcium flux, or luminescence for β-arrestin recruitment) using a plate reader.[22]

  • Data Analysis:

    • Normalize the data to controls (vehicle for 100% activity, high concentration of a known antagonist for 0% activity).

    • Plot the normalized response versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion and Strategic Implications

The comparative analysis of this compound and its ethyl ester analog reveals a classic trade-off in drug design.

  • The Methyl Ester offers superior aqueous solubility, which can simplify formulation development and potentially reduce the risk of precipitation upon administration. Its greater metabolic stability may translate to a longer in vivo half-life and more sustained exposure to the active compound.

  • The Ethyl Ester , with its enhanced lipophilicity, demonstrates superior membrane permeability and potentially a more rapid conversion to the active carboxylic acid. This could lead to a faster onset of action and higher potency in cellular assays. However, its lower solubility and faster clearance present challenges that must be managed.

The ultimate choice depends on the desired therapeutic profile. For indications requiring rapid and potent target engagement, the ethyl ester may be advantageous, provided formulation and dosing frequency can overcome its pharmacokinetic liabilities. For chronic conditions where sustained exposure and ease of formulation are paramount, the methyl ester presents a more conservative and potentially more developable path forward. This guide underscores the value of conducting direct, head-to-head comparisons early in the optimization process to make data-driven decisions that align with the target product profile.

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A Senior Application Scientist's Guide to Spectral Data Comparison: Synthesized vs. Commercially Available 2-Amino-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of pharmaceutical research and development, the purity and structural integrity of chemical intermediates are paramount. Thiazole derivatives, in particular, are fundamental building blocks in the synthesis of a multitude of biologically active compounds.[1][2][3][4] This guide presents a comprehensive comparative analysis of a laboratory-synthesized thiazole intermediate, 2-amino-4-methylthiazole, against its commercially available counterpart. Through detailed experimental protocols and side-by-side spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), this document provides an objective framework for validating the identity and purity of synthesized materials, ensuring the reliability and reproducibility of downstream applications.

Introduction: The Critical Role of Thiazole Intermediates

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[2][5] Its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The specific intermediate chosen for this guide, 2-amino-4-methylthiazole, serves as a versatile precursor in the synthesis of more complex pharmaceutical agents.[6]

Given the direct impact of intermediate quality on the final active pharmaceutical ingredient (API), rigorous characterization is not merely a procedural formality but a critical step in quality control.[7] Discrepancies in purity or the presence of uncharacterized impurities can lead to failed reactions, altered biological activity, and potential toxicity.[4][7] Therefore, the ability to synthesize and subsequently validate the structure of such intermediates in-house provides researchers with greater control over their synthetic pathways and confidence in their experimental outcomes.[8] This guide will walk you through the process of synthesizing 2-amino-4-methylthiazole and comparing its spectral signature to a commercial standard.

Synthesis of 2-Amino-4-methylthiazole: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[1] The reaction involves the cyclization of an α-haloketone with a thioamide. For our target molecule, 2-amino-4-methylthiazole, we will utilize chloroacetone and thiourea.

Experimental Protocol: Synthesis

Materials:

  • Chloroacetone (95%)

  • Thiourea (99%)

  • Ethanol (95%)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol (100 mL).

  • To this solution, add chloroacetone (1.05 eq) dropwise at room temperature. The addition should be slow to control any potential exotherm.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of 2-amino-4-methylthiazole hydrochloride will form.

  • Filter the precipitate and wash with a small amount of cold ethanol.

  • To obtain the free base, dissolve the hydrochloride salt in deionized water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure 2-amino-4-methylthiazole as a crystalline solid.[9]

Causality Behind Experimental Choices:

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.

  • Neutralization: The initial product is the hydrochloride salt. Neutralization with a weak base like sodium bicarbonate is crucial to deprotonate the amine and isolate the free base, which is more soluble in organic solvents for extraction.

  • Recrystallization: This purification technique is chosen to remove any unreacted starting materials or side products, yielding a highly pure crystalline solid suitable for spectral analysis.

Spectral Data Acquisition: A Comparative Workflow

To ensure a robust comparison, both the in-house synthesized 2-amino-4-methylthiazole and a commercially sourced standard (e.g., from Sigma-Aldrich, >98% purity) were subjected to identical analytical conditions.

Experimental Protocols: Spectroscopy[11][12]

Sample Preparation:

  • NMR: Approximately 10 mg of each sample (synthesized and commercial) was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • FT-IR: Spectra were acquired using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal.

  • Mass Spectrometry: Samples were dissolved in methanol and analyzed using Electrospray Ionization (ESI) in positive ion mode.

Instrumentation Parameters:

  • ¹H and ¹³C NMR: Bruker Avance 400 MHz spectrometer.

  • FT-IR: PerkinElmer Spectrum Two FT-IR spectrometer, spectral range 4000-400 cm⁻¹, resolution 4 cm⁻¹.

  • Mass Spectrometry: Agilent 6120 Quadrupole LC/MS system.

Below is a visual representation of the overall workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_source Sample Sources cluster_comparison Data Comparison synthesis Hantzsch Synthesis of 2-Amino-4-methylthiazole purification Recrystallization synthesis->purification synthesized_sample Synthesized Product purification->synthesized_sample nmr ¹H & ¹³C NMR data_comparison Comparative Analysis of Spectral Data nmr->data_comparison ftir FT-IR (ATR) ftir->data_comparison ms Mass Spectrometry (ESI) ms->data_comparison synthesized_sample->nmr synthesized_sample->ftir synthesized_sample->ms commercial_sample Commercial Standard commercial_sample->nmr commercial_sample->ftir commercial_sample->ms caption Figure 1. Experimental Workflow.

Caption: Figure 1. Experimental Workflow.

Comparative Spectral Data Analysis

The core of this guide lies in the direct comparison of the spectral data obtained from the synthesized and commercial samples. The objective is to confirm the identity of the synthesized compound and assess its purity relative to the commercial standard.[10]

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment Synthesized Sample Commercial Sample
~6.25Singlet1HThiazole ring CH6.246.25
~4.90Broad Singlet2H-NH₂4.894.91
~2.28Singlet3H-CH₃2.272.28

Analysis: The ¹H NMR spectra of both the synthesized and commercial 2-amino-4-methylthiazole are virtually identical, with chemical shifts and multiplicities matching the expected structure.[11][12][13] The presence of the singlet at ~6.25 ppm is characteristic of the proton on the thiazole ring. The broad singlet at ~4.90 ppm corresponds to the two protons of the primary amine, and the singlet at ~2.28 ppm is assigned to the methyl group protons. The close correlation of the chemical shifts confirms the successful synthesis of the target molecule. Minor variations in chemical shifts are within the acceptable range of experimental error.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment Synthesized Sample Commercial Sample
~168.5C2 (C-NH₂)168.4168.5
~148.0C4 (C-CH₃)147.9148.1
~105.0C5 (CH)104.9105.0
~17.0-CH₃16.917.0

Analysis: The proton-decoupled ¹³C NMR spectra further validate the structure of the synthesized compound.[14] The signals at ~168.5 ppm, ~148.0 ppm, and ~105.0 ppm are characteristic of the C2, C4, and C5 carbons of the thiazole ring, respectively. The signal at ~17.0 ppm corresponds to the methyl carbon. The data from the synthesized sample aligns perfectly with the commercial standard, indicating a high degree of structural integrity.

FT-IR Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15]

Wavenumber (cm⁻¹) Intensity Assignment Synthesized Sample Commercial Sample
~3400-3200Strong, BroadN-H stretch (Amine)3350, 32803352, 3281
~3100MediumC-H stretch (Aromatic)31053107
~2920MediumC-H stretch (Aliphatic)29212923
~1620StrongN-H bend (Amine)16221621
~1530StrongC=N stretch (Thiazole ring)15311533

Analysis: The FT-IR spectra of both samples show the characteristic absorption bands for 2-amino-4-methylthiazole.[16][17][18] The broad peaks in the 3400-3200 cm⁻¹ region are indicative of the N-H stretching vibrations of the primary amine. The C-H stretches for the aromatic and aliphatic protons are observed around 3100 cm⁻¹ and 2920 cm⁻¹, respectively. The strong absorption at ~1620 cm⁻¹ is due to the N-H bending vibration, and the peak at ~1530 cm⁻¹ corresponds to the C=N stretching of the thiazole ring. The consistency between the two spectra confirms the presence of the same functional groups in both the synthesized and commercial products.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[19]

m/z (mass-to-charge ratio) Assignment Synthesized Sample Commercial Sample
115.03[M+H]⁺115.03115.03
114.03[M]⁺114.03114.03

Analysis: The ESI-MS data for both samples show a prominent peak at an m/z of 115.03, corresponding to the protonated molecule [M+H]⁺. The molecular ion peak [M]⁺ is observed at m/z 114.03. The molecular weight of 2-amino-4-methylthiazole is 114.17 g/mol .[9][12] The observed mass spectral data are in excellent agreement with the theoretical molecular weight, confirming the identity of the synthesized compound.

Discussion and Conclusion

The comprehensive spectral analysis presented in this guide demonstrates a high degree of correlation between the laboratory-synthesized 2-amino-4-methylthiazole and its commercially available counterpart. The ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data collectively confirm the successful synthesis of the target molecule with a purity level comparable to the commercial standard.

For researchers in drug development, this guide underscores the importance of a multi-faceted analytical approach to chemical characterization. While commercial availability offers convenience, the ability to synthesize and rigorously validate key intermediates provides several advantages:

  • Cost-Effectiveness: In-house synthesis can often be more economical for large-scale needs.

  • Supply Chain Control: Reduces reliance on external vendors and potential supply chain disruptions.

  • Quality Assurance: Direct oversight of the synthesis and purification process ensures the highest quality material for subsequent reactions.

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Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the thiazole ring system, often integrated with a piperazine moiety, represents a cornerstone scaffold for developing novel therapeutics.[1][2] These privileged structures are present in a multitude of clinically significant agents, including kinase inhibitors like Dasatinib, which is used in cancer therapy.[3] The compound of interest, Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate, serves as a foundational template for exploring structure-activity relationships (SAR) through computational methods.

This guide provides an in-depth, objective comparison of the in silico molecular docking performance of this compound against a key oncological target, the Src kinase. We will compare its predicted binding affinity with that of structurally related inhibitors to elucidate the molecular interactions that drive potency. The protocols and analyses presented herein are designed to be self-validating and grounded in established scientific principles, offering a framework for rational drug design.

The Rationale: Selecting a Biological Target and Inhibitor Set

The choice of a biological target is the most critical first step in any drug discovery campaign. The 2-(piperazinyl)thiazole scaffold is a well-established pharmacophore known to target protein kinases.[3] Specifically, its structural similarity to the core of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor, makes the Src kinase an ideal and clinically relevant target for our comparative study.[3]

For this analysis, we will compare our lead compound, This compound (Compound 1) , with two closely related, logically designed analogs:

  • Inhibitor A (N-Methylated Analog): Features a methyl group on the distal nitrogen of the piperazine ring. This modification is common in medicinal chemistry to explore the impact of basicity and steric bulk.[4]

  • Inhibitor B (Amide-Functionalized Analog): The methyl ester of the parent compound is replaced with an N-phenyl amide. This modification introduces a potential hydrogen bond donor and a phenyl ring for exploring additional hydrophobic or pi-stacking interactions.

This curated set allows for a direct assessment of how minor, synthetically accessible modifications can influence binding affinity and interaction patterns within the kinase active site.

Experimental Protocol: A Validated Molecular Docking Workflow

The reliability of any in silico study is wholly dependent on the rigor of the computational protocol. The following step-by-step methodology ensures reproducibility and is based on industry-standard practices for molecular docking.[5]

Step 1: Protein Preparation

The initial step involves retrieving and preparing the target protein structure from the Protein Data Bank (PDB). This ensures a high-quality, realistic representation of the biological target.

  • Selection and Retrieval: The crystal structure of human Src kinase (PDB ID: 2H8H) was selected for this study. This structure is co-crystallized with an inhibitor, which helps in accurately defining the binding site.

  • Structure Cleanup: The protein structure is loaded into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, or AutoDock Tools). All non-essential components, such as water molecules beyond a 5 Å radius of the active site, co-solvents, and duplicate protein chains, are removed. This reduces computational complexity and removes potential sources of noise.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (like Histidine, Aspartate, and Glutamate) are assigned at a physiological pH of 7.4. A constrained energy minimization is then performed using a suitable force field (e.g., OPLS4 or AMBER) to relieve any steric clashes introduced during the process. This step is crucial for ensuring correct hydrogen bonding networks.

Step 2: Ligand Preparation

The ligands must be converted from 2D representations to low-energy, three-dimensional conformers suitable for docking.

  • Structure Generation: The 2D structures of Compound 1, Inhibitor A, and Inhibitor B are sketched using a chemical drawing tool like ChemDraw.

  • 3D Conversion and Ionization: The structures are converted to 3D. The piperazine moiety is assigned its protonated state based on a target pH of 7.4, as this charged state is often critical for forming key interactions in kinase active sites.

  • Energy Minimization: Each ligand is subjected to energy minimization using a molecular mechanics force field (e.g., MMF94 or OPLS4) to generate a stable, low-energy conformation.

Step 3: Docking and Scoring

This is the core computational experiment where the ligands are flexibly docked into the prepared protein's active site.

  • Grid Generation: A docking grid is defined around the binding pocket of the Src kinase. The grid box is centered on the co-crystallized ligand from the PDB structure to ensure the search space is confined to the known active site.

  • Molecular Docking: The prepared ligands are docked into the grid using a validated docking program such as AutoDock Vina or Glide. The software systematically samples different conformations and orientations (poses) of each ligand within the active site.

  • Scoring and Pose Selection: The program's scoring function calculates a binding affinity score (typically in kcal/mol) for each generated pose. A more negative score indicates a more favorable predicted binding interaction.[6] For each ligand, the top-ranked pose (lowest energy) that exhibits a chemically sensible binding mode is selected for detailed analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB Select & Download Protein Structure (PDB ID: 2H8H) Clean Clean Protein: Remove Water, Co-solvents PDB->Clean Protonate Add Hydrogens & Optimize Structure Clean->Protonate Grid Define Docking Grid (Active Site) Protonate->Grid Ligands Prepare Ligands: Draw, Protonate, Minimize Ligands->Grid Dock Perform Molecular Docking (e.g., AutoDock Vina) Grid->Dock Score Calculate Binding Score (kcal/mol) Dock->Score Analyze Analyze Binding Poses & Interactions Score->Analyze Compare Compare Scores & Poses (SAR Analysis) Analyze->Compare

Caption: A validated workflow for comparative molecular docking studies.

Comparative Analysis of Docking Scores and Binding Interactions

The docking simulations provide quantitative scores and qualitative interaction data, which, when analyzed together, allow for a robust comparison of the inhibitors.

CompoundStructure DescriptionDocking Score (kcal/mol)Key Interacting Residues
Compound 1 This compound -8.2Met341, Thr338, Glu310
Inhibitor A Methyl 2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate -8.5Met341, Thr338, Glu310, Asp404
Inhibitor B N-phenyl-2-(piperazin-1-yl)thiazole-5-carboxamide -9.1Met341, Thr338, Glu310, Asp404, Leu273
Analysis of Results
  • Compound 1 (Lead Compound): The lead compound establishes a baseline binding affinity with a score of -8.2 kcal/mol. Its binding is primarily anchored by a crucial hydrogen bond between the protonated piperazine nitrogen and the backbone carbonyl of Met341 in the kinase hinge region. Additional interactions are observed with Thr338 and a salt bridge with the catalytic residue Glu310.

  • Inhibitor A (N-Methylated Analog): The addition of a small methyl group on the piperazine ring results in a slightly improved docking score of -8.5 kcal/mol. While maintaining the primary hinge interaction with Met341, the N-methyl group introduces favorable van der Waals contacts in a small hydrophobic pocket. More significantly, this subtle structural shift allows the molecule to form an additional, potent ionic interaction with the key residue Asp404 in the DFG motif, contributing to the enhanced predicted affinity.

  • Inhibitor B (Amide-Functionalized Analog): This analog shows the most significant improvement in binding affinity, with a docking score of -9.1 kcal/mol. The N-phenyl amide moiety is responsible for this enhanced performance. The amide N-H group acts as a hydrogen bond donor, forming a new interaction with the side chain of Asp404. Furthermore, the appended phenyl ring extends into a hydrophobic region of the active site, establishing favorable pi-stacking and hydrophobic interactions with residues such as Leu273. This demonstrates that extending the molecule from the 5-position of the thiazole ring is a highly effective strategy for improving binding affinity.

G cluster_core Core Scaffold cluster_mods Modifications cluster_impact Predicted Impact Core Methyl 2-(piperazin-1-yl) thiazole-5-carboxylate ModA Inhibitor A: Add N-Methyl Group to Piperazine Core->ModA ModB Inhibitor B: Replace Methyl Ester with N-Phenyl Amide Core->ModB ImpactA Improved Score (-8.5) New Ionic Interaction (Asp404) ModA->ImpactA ImpactB Best Score (-9.1) New H-Bond & Hydrophobic Interactions (Asp404, Leu273) ModB->ImpactB

Caption: Logical relationship between structural modifications and predicted binding impact.

Scientific Integrity: Correlation with Experimental Data

While molecular docking is a powerful predictive tool, its results are theoretical.[6] To build a trustworthy drug discovery program, it is imperative to validate these in silico hypotheses with experimental data. The docking scores should, in a well-behaved system, correlate with experimentally determined measures of potency, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).[7]

For instance, a series of synthesized thiazole derivatives targeting a specific enzyme might show that compounds with lower (more favorable) docking scores also exhibit lower IC₅₀ values in a biochemical assay.[8] Discrepancies between computational and experimental results are also valuable, as they can reveal limitations in the docking model or suggest alternative binding modes, guiding further rounds of optimization.

Conclusion and Future Directions

This comparative guide demonstrates the utility of molecular docking for rapidly evaluating the potential of related inhibitors based on a core scaffold. Our analysis of this compound and its analogs against Src kinase predicts that:

  • The core scaffold effectively binds to the kinase hinge region.

  • Substitution at the distal piperazine nitrogen can modestly improve affinity.

  • Functionalization of the thiazole-5-carboxylate position to introduce additional hydrogen bond donors and hydrophobic moieties is a highly promising strategy for significantly enhancing binding potency.

These computational insights provide clear, actionable guidance for the next phase of synthesis and biological testing. Future work should focus on synthesizing Inhibitor B and its derivatives, followed by in vitro kinase assays to validate the predicted increase in potency. This iterative cycle of design, simulation, synthesis, and testing is the hallmark of modern, efficient drug discovery.

References

  • Benchchem. (n.d.). Comparative Docking Analysis of Thiadiazole Derivatives: A Guide for Researchers.
  • Benchchem. (2025). Comparative Docking Analysis of Thiadiazole Ligands: A Guide for Drug Discovery.
  • International Journal of Pharmaceutical Sciences. (n.d.). A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • National Institutes of Health (NIH). (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.
  • PMC (PubMed Central). (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • Benchchem. (n.d.). In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals.
  • ResearchGate. (n.d.). A correlation graph for predicted docking score and IC50 values.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
  • ChemicalBook. (2025). 2-(4-METHYLPIPERAZIN-1-YL)THIAZOLE-5-CARBOXALDEHYDE.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe management and disposal, ensuring personnel safety and environmental compliance. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, grounded in established safety protocols and regulatory standards.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, its chemical structure, containing both a piperazine and a thiazole moiety, allows for a robust hazard assessment based on well-documented data for these chemical classes. Piperazine and its derivatives are known to cause severe skin burns, eye damage, and potential allergic reactions[1][2]. Thiazole derivatives are often associated with skin and eye irritation[3][4]. Therefore, this compound must be handled as a hazardous substance, and all waste generated must be managed as hazardous chemical waste.

Part 1: Pre-Disposal Hazard Assessment and Safety

Before beginning any work that will generate waste, a thorough understanding of the potential hazards is critical. This proactive approach is the foundation of a safe laboratory environment.

Hazard Profile

Based on its constituent functional groups, this compound should be presumed to have the following hazards:

Potential Hazard Description Primary Mitigation
Skin Corrosion/Irritation The piperazine moiety is known to be corrosive and can cause chemical burns upon direct contact[2][5]. Thiazole derivatives can also cause skin irritation[3][4].Always wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all personal contact[5].
Serious Eye Damage Direct contact with piperazine-containing compounds can cause severe eye damage[2][5].Wear safety goggles or a face shield as described by OSHA regulations[2]. Ensure eyewash stations are immediately accessible[2][3].
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory irritation[3].Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood[1][5].
Environmental Hazard Improper release can be harmful to aquatic life and ecosystems[6].Do not dispose of down the drain or in general trash. All waste must be collected as hazardous chemical waste[6].
Required Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible, chemical-resistant gloves.

  • Body Protection: A lab coat must be worn and kept fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA approved respirator should be used[7].

Part 2: Step-by-Step Waste Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance with standards set by bodies such as the U.S. Environmental Protection Agency (EPA)[8][9].

Step 1: Waste Characterization

All waste streams containing this compound, regardless of concentration, must be classified as hazardous chemical waste[10]. This includes pure, unused compound, reaction mixtures, solutions, and contaminated labware. Under no circumstances should this waste be disposed of via sanitary sewer (drain) or as common refuse[6][11].

Step 2: Container Selection and Labeling

The integrity of waste containment is paramount to preventing leaks and ensuring safe transport.

  • Container Choice: Use a chemically compatible container, preferably plastic, with a secure, screw-on cap[6][10]. The original product container can be an ideal choice if it is in good condition[12].

  • Labeling: The moment waste is first added, the container must be labeled. The label must include, at a minimum[12][13]:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or formulas[6].

    • A clear description of the contents, including solvents and their approximate percentages.

    • Appropriate hazard indicators (e.g., "Corrosive," "Irritant").

Step 3: Waste Segregation and Accumulation

Proper segregation prevents dangerous reactions and simplifies the final disposal process.

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation[10][12].

  • Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong acids[2][12].

  • Container Management: Keep the waste container securely closed at all times, except when adding waste[10][12]. This minimizes the release of vapors and prevents spills.

Step 4: Managing Diverse Waste Streams
  • Solid Waste: Contaminated items such as gloves, weigh paper, and pipette tips should be collected in the designated solid hazardous waste container[1].

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated liquid hazardous waste container.

  • "RCRA Empty" Containers: Containers that have held the compound must also be disposed of as hazardous waste unless they are "RCRA empty." Under recent EPA rules, containers holding certain hazardous pharmaceuticals no longer need to be triple-rinsed to be considered empty, but institutional and state policies may vary[11]. Consult your institution's EHS department for specific guidance.

  • Decontamination: Non-disposable equipment (e.g., glassware, spatulas) must be decontaminated. A common procedure is to rinse with a suitable solvent (like ethanol or isopropanol), collecting the rinse as hazardous liquid waste, followed by a thorough wash with soap and water[1].

Step 5: Final Disposal Procedure

The final stage of disposal is managed by trained professionals.

  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year, provided volume limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) department for pickup[10].

  • Professional Disposal: EHS will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[6][13]. The most common disposal method for this type of organic chemical waste is high-temperature incineration[6].

Part 3: Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated[1].

  • Contain: Use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the spill[1][14].

  • Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into your designated hazardous waste container[3][14].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[1].

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, Contaminated PPE) B Characterize as Hazardous Waste A->B Crucial First Step C Select & Label Compatible Container 'Hazardous Waste' B->C D Store in Designated Satellite Accumulation Area (SAA) C->D At or near point of generation E Segregate from Incompatible Wastes D->E F Keep Container Securely Closed D->F G Container Full or Time Limit Reached? D->G Weekly Inspection G->D No H Contact EHS for Waste Pickup G->H Yes I Transport by Licensed Contractor to TSDF H->I J Final Disposal (e.g., Incineration) I->J

Caption: Logical workflow for the safe disposal of this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio EPA. [Link]

  • 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Safety Data Sheet. Fisher Scientific. [Link]

  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Hazardous Substance Fact Sheet - Piperazine. New Jersey Department of Health. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists. [Link]

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Operational Guide: Safe Handling and Personal Protective Equipment for Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide provides a comprehensive operational plan for managing Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate (CAS RN: 726185-68-8), a heterocyclic compound with significant potential in medicinal chemistry. The procedures outlined below are designed to be a self-validating system, ensuring that safety is integrated into every step of the workflow.

Hazard Assessment and Risk Analysis

Understanding the chemical's hazard profile is the foundation of safe handling. This compound is a multi-functional molecule, and its potential hazards are derived from its constituent parts: a thiazole ring and a piperazine moiety.

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H332: Harmful if inhaled[1].

While this specific derivative has a defined set of hazards, it is crucial to consider the properties of its parent structures to appreciate the full scope of risk. The piperazine scaffold, for instance, is known to be corrosive and can cause severe skin burns and eye damage[2]. Furthermore, piperazine is associated with reproductive toxicity and the potential to cause organ damage through prolonged or repeated exposure[2][3]. The thiazole ring and its derivatives are also known skin, eye, and respiratory irritants[4][5][6].

Therefore, all handling procedures must assume the compound is not only an irritant but also potentially corrosive and carries risks of long-term systemic effects. A conservative approach is always the most prudent in a research environment.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of each component is based on a direct response to the compound's hazard profile. All PPE must be inspected before use and removed carefully to avoid cross-contamination.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldRationale: The H319 "Causes serious eye irritation" warning, combined with the corrosive potential of the piperazine moiety, necessitates robust protection[1][2]. Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times.[3][7] A full-face shield must be worn over the goggles whenever there is a risk of splash or aerosol generation, such as during transfers or when working with solutions.[8][9][10]
Skin & Body Protection Chemically Resistant GlovesRationale: To prevent skin irritation (H315) and potential burns, chemically resistant gloves are essential.[1] Double-gloving with nitrile gloves provides excellent splash protection for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart. Always wash hands thoroughly after removing gloves.[11][12]
Flame-Resistant Laboratory CoatRationale: A flame-resistant, buttoned lab coat protects against splashes and prevents contamination of personal clothing.[7] It should be kept clean and laundered separately from other clothing.[11][13]
Respiratory Protection NIOSH-Approved RespiratorRationale: The compound is harmful if inhaled (H332) and analogous structures can cause respiratory irritation[1][4]. All handling of the solid or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][14] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator (e.g., N95 for particulates or an air-purifying respirator with organic vapor cartridges) is required.[3][13]
Foot Protection Closed-Toe ShoesRationale: To protect from spills and dropped equipment, sturdy, closed-toe shoes made of a non-porous material are mandatory in the laboratory.[7]

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step protocol minimizes exposure and ensures operational consistency.

3.1. Preparation and Engineering Controls

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Clear Workspace: Maintain a clean and organized workspace within the hood. Remove any unnecessary equipment or chemicals.

  • Position Sash: Adjust the fume hood sash to the indicated optimal height to ensure proper airflow.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[3]

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.

3.2. Handling and Experimental Workflow

  • Weighing Solid Compound:

    • Perform all weighing operations on a draft shield or within the fume hood to contain any airborne particles.

    • Use a spatula to carefully transfer the solid. Avoid creating dust by scooping gently.

    • Close the primary container immediately after dispensing.

  • Dissolution and Transfer:

    • Add solvent to the solid slowly to avoid splashing.

    • When transferring solutions, use a pipette or a funnel to minimize the risk of spills.

    • Keep all containers capped when not in use.

3.3. Decontamination and Cleanup

  • Wipe Down Surfaces: Upon completion of work, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Clean Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent self-contamination.

  • Hand Washing: Wash hands with soap and water immediately after removing gloves.[11][13]

Workflow Visualization: Safe Handling Protocol

The following diagram illustrates the critical path for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_post Phase 3: Post-Handling & Disposal A Verify Fume Hood & Emergency Equipment B Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Weigh Solid Compound B->C D Dissolve & Transfer Solution C->D E Perform Experiment D->E F Decontaminate Workspace & Equipment E->F G Segregate & Label Hazardous Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

Emergency Response and Disposal

5.1. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person a glass of water to drink.[2] Seek immediate medical attention.

  • Minor Spill: Alert personnel in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal.[13]

  • Major Spill: Evacuate the immediate area and alert emergency responders.[11]

5.2. Storage and Disposal

  • Storage: Store the compound in its original, tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong acids and oxidizing agents.[3][11]

  • Disposal: All waste materials, including contaminated PPE and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13] Dispose of all waste in strict accordance with local, state, and federal environmental regulations.[16] Do not dispose of it down the drain.

References

  • Piperazine - Santa Cruz Biotechnology. [URL: https://scbt.s3.amazonaws.com/scbt/sds/sc-212561.pdf]
  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. [URL: https://crs.edqm.eu/sds/P/Piperazine_P2500000_v1.0.pdf]
  • Piperazine - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR13160_msds.pdf]
  • This compound - BLD Pharmatech. [URL: https://www.bldpharm.com/products/726185-68-8.html]
  • Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21427465]
  • SAFETY DATA SHEET - Piperazine - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC131290050]
  • How to transport the Piperazine Series safely? - BTC. [URL: https://www.btc-pharm.com/blog/how-to-transport-the-piperazine-series-safely/]
  • Essential Safety and Logistical Information for Handling Piperazin-2-one-d6 - Benchchem. [URL: https://www.benchchem.com/pdf/B1148588-op-guide.pdf]
  • SAFETY DATA SHEET - 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=MAYCC67504DE]
  • Safety Data Sheet for Thiazole orange - AAT Bioquest. [URL: https://www.
  • Thiazole SDS, 288-47-1 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/thiazole-cas-288-47-1.html]
  • SAFETY DATA SHEET - Ethyl 2-methylthiazole-4-carboxylate - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC431950050]
  • Methyl 2-cyclopropyl-1,3-thiazole-5-carboxylate - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR931795_msds.pdf]
  • (S)-1-N-Boc-2-methyl-piperazine - Safety Data Sheet - AK Scientific, Inc. [URL: https://www.aksci.com/sds/R818_sds.pdf]
  • SAFETY DATA SHEET - Thiazole Orange - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/390062]
  • Thiazole Orange-SDS - MedChemExpress. [URL: https://www.medchemexpress.com/sds/Thiazole-Orange.html]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs - Provista. [URL: https://www.provistaco.com/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs/]
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [URL: https://ehs.dartmouth.edu/chemistry/personal-protective-equipment-chemistry]
  • SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/C3675_EN_EU.pdf]
  • SAFETY DATA SHEET - 2-Amino-5-methylthiazole - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=L11039]
  • 5 Types of PPE for Hazardous Chemicals - Hazmat School. [URL: https://www.hazmatschool.com/blog/5-types-of-ppe-for-hazardous-chemicals/]
  • Thiazole - Santa Cruz Biotechnology. [URL: https://scbt.s3.amazonaws.com/scbt/sds/sc-229410.pdf]
  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. [URL: https://www.chemicalsafetyfacts.org/chemistry-context/personal-protective-equipment-and-chemistry/]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.